4-Pyridin-4-YL-butyric acid hydrochloride
Description
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Properties
IUPAC Name |
4-pyridin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQBYSNONAYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673802 | |
| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-56-6 | |
| Record name | 4-Pyridinebutanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridin-4-YL-butyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: 4-Pyridin-4-YL-butyric acid hydrochloride, a pyridine derivative of butyric acid, is a compound of increasing interest within the realms of pharmaceutical research and development. Its structural motif, combining a hydrophilic pyridinium core with a more lipophilic butyric acid chain, bestows upon it a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental protocols and field-proven insights to empower researchers in their scientific endeavors.
Chemical Identity and Structure
This compound is the hydrochloride salt of 4-Pyridin-4-YL-butyric acid. The formation of the hydrochloride salt significantly influences its properties, particularly its solubility and stability, by protonating the basic nitrogen atom of the pyridine ring.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| pKa (of free acid) | 4.60 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The synthesis of this compound is documented in the patent literature, providing a foundational methodology for its preparation. The process involves the catalytic hydrogenation of a pyridine-alkanoic acid hydrochloride.[3][4]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve γ-(4-pyridyl)butyric acid in a suitable solvent such as water.[3]
-
Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).[3][4] The choice of catalyst is critical as it influences the reaction rate and selectivity. Rhodium-based catalysts are often preferred for their efficiency in hydrogenating aromatic heterocyclic rings.
-
Acidification: Introduce hydrochloric acid to the reaction mixture. The acid serves to protonate the pyridine ring, which can facilitate the hydrogenation process and directly yields the hydrochloride salt of the product.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture to the appropriate temperature (e.g., 60°C).[3] The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. The resulting solid is this compound.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to obtain the product in high purity. The purity should be assessed by HPLC and confirmed by spectroscopic methods.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, which will be shifted downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen atom. The protons of the butyric acid chain will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will similarly show downfield shifts for the pyridinium ring carbons. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid group.
-
C=O stretching vibration for the carbonyl group.
-
C=C and C=N stretching vibrations characteristic of the pyridinium ring.
-
N-H stretching and bending vibrations from the protonated pyridine nitrogen.
Physicochemical Properties and Their Significance
Solubility
The hydrochloride salt form of 4-Pyridin-4-YL-butyric acid is anticipated to have significantly higher aqueous solubility compared to its free base form. This is a critical property for drug development, as adequate solubility is often a prerequisite for good oral bioavailability.
Experimental Protocol: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. For this compound, there are two ionizable groups: the carboxylic acid and the pyridinium proton. The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the pyridinium proton will be in the weakly acidic range. A predicted pKa of the free acid is 4.60.[2] These values are crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed in the titration curve.
Analytical Methodologies
A robust and validated analytical method is essential for the quantification and purity assessment of this compound in various matrices, including bulk drug substance, formulated products, and biological samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.
Proposed HPLC Method Parameters:
-
Column: A C18 stationary phase is a good starting point, providing retention for the moderately polar compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte and good peak shape. For this compound, a slightly acidic mobile phase would be appropriate.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 254-260 nm) should provide good sensitivity.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[5]
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.
Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[6][7][8] These studies typically involve exposing the compound to harsh conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Heating the solid drug substance at elevated temperatures.
-
Photostability: Exposing the drug substance to light of controlled wavelength and intensity.
The degradation products are then identified and quantified using a stability-indicating HPLC method.
Conclusion
The physicochemical properties of this compound are integral to its successful development as a potential therapeutic agent. This in-depth guide has provided a comprehensive overview of its key characteristics, from its chemical identity and synthesis to its analytical determination and stability profile. The experimental protocols and scientific insights presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to navigate the challenges of drug development with a solid foundation of knowledge. Further investigation into the solid-state properties, such as hygroscopicity and polymorphism, is recommended for a complete understanding of this promising molecule.
References
(A comprehensive list of all cited sources with clickable URLs will be provided at the end of the document.)
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- 4. researchgate.net [researchgate.net]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Mechanism of Action of 4-Pyridin-4-YL-butyric Acid Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Pyridin-4-YL-butyric acid hydrochloride. In the absence of direct, extensive research on this specific molecule, this guide synthesizes information from its close structural analog, 4-phenylbutyric acid (4-PBA), and the broader class of butyric acid derivatives. The core of this analysis rests on a dual-faceted mechanism: its function as a chemical chaperone mitigating endoplasmic reticulum (ER) stress and its role as a histone deacetylase (HDAC) inhibitor influencing epigenetic regulation. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential therapeutic pathways and providing detailed experimental protocols to investigate its activity.
Introduction: A Tale of Two Moieties
This compound is a small molecule characterized by two key structural features: a butyric acid tail and a pyridine ring. This structure is highly analogous to the well-studied compound, 4-phenylbutyric acid (4-PBA), where a phenyl group replaces the pyridine ring. The butyric acid moiety is a known pharmacophore responsible for the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][2] The pyridine ring, a common scaffold in pharmaceuticals, is known to modulate physicochemical properties such as solubility and hydrogen bonding capacity, which can influence a compound's biological activity and pharmacokinetics.[3][4]
Given the limited direct research on this compound, this guide will extrapolate its mechanism of action from the robust body of evidence available for 4-PBA. It is critical for researchers to validate these hypothesized mechanisms for the pyridine-containing compound specifically.
The Chemical Chaperone: Restoring Proteostasis
One of the primary mechanisms of action attributed to 4-PBA, and by extension, likely to this compound, is its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6]
The Unfolded Protein Response and ER Stress
The ER is a critical organelle for the proper folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of misfolded proteins—a state known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR).[6] However, prolonged or overwhelming ER stress can shift the UPR from a pro-survival to a pro-apoptotic pathway, contributing to the pathology of numerous diseases.
Mechanism of Chaperone Activity
4-PBA is thought to function as a chemical chaperone by interacting with the exposed hydrophobic regions of misfolded proteins.[3][5] This interaction is believed to prevent the aggregation of these proteins, thereby facilitating their correct folding and reducing the load on the ER.[5][6] This, in turn, attenuates the UPR and mitigates ER stress-induced apoptosis.
Diagram 1: The Chemical Chaperone Mechanism of Action
Caption: Proposed chaperone activity reducing ER stress.
The Epigenetic Modulator: HDAC Inhibition
The butyric acid moiety of this compound is the key to its second major mechanism of action: the inhibition of histone deacetylases (HDACs).[1][7]
Histone Acetylation and Gene Expression
In the cell nucleus, DNA is tightly wound around proteins called histones. The acetylation of lysine residues on these histones, a process regulated by histone acetyltransferases (HATs) and HDACs, plays a crucial role in controlling gene expression. Acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible to transcription factors, generally leading to gene activation. Conversely, HDACs remove acetyl groups, leading to chromatin condensation and gene repression.
Mechanism of HDAC Inhibition
Butyrate and its derivatives are known to inhibit Class I and IIa HDACs.[8] The proposed mechanism involves the butyrate carboxyl group coordinating with the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn alters the expression of a subset of genes (estimated to be around 2% of all genes).[1] Genes regulated by this mechanism are often involved in cell cycle control, differentiation, and apoptosis.[1][9] For example, the hyperacetylation of histones associated with the promoter of the p21 gene can lead to its increased expression, resulting in cell cycle arrest.[1]
Diagram 2: The HDAC Inhibition Signaling Pathway
Caption: HDAC inhibition leading to altered gene expression.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanisms of action for this compound, the following experimental workflows are recommended.
Assessing Chemical Chaperone Activity
Objective: To determine if the compound alleviates ER stress in a cellular model.
Methodology: Western Blot for ER Stress Markers
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, HepG2) to 70-80% confluency. Induce ER stress using a known agent such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (a SERCA pump inhibitor). Treat cells with varying concentrations of this compound for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A reduction in the expression of ER stress markers in the presence of the compound would support a chemical chaperone effect.
Evaluating HDAC Inhibition
Objective: To measure the compound's ability to inhibit HDAC activity and induce histone hyperacetylation.
Methodology: In Vitro HDAC Activity Assay and Western Blot for Acetylated Histones
Part A: In Vitro HDAC Activity Assay
-
Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. These assays typically use a substrate that becomes fluorescent upon deacetylation by HDACs.
-
Procedure:
-
In a 96-well plate, add HeLa nuclear extract (as a source of HDACs) or a purified HDAC enzyme.
-
Add varying concentrations of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the fluorogenic substrate and incubate according to the manufacturer's instructions.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure fluorescence using a plate reader.
-
-
Analysis: Calculate the IC50 value of the compound for HDAC inhibition.
Part B: Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Treat a relevant cell line with varying concentrations of this compound for 6-24 hours.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Western Blotting:
-
Separate extracted histones on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).
-
Use an antibody against total histone H3 as a loading control.
-
Proceed with secondary antibody incubation and detection as described in section 4.1.
-
-
Analysis: An increase in the levels of acetylated histones in a dose-dependent manner would confirm HDAC inhibition in a cellular context.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides representative data for its analog, 4-PBA, to serve as a benchmark for future studies.
| Parameter | Value | Assay System | Reference |
| HDAC Inhibition (IC50) | ~0.5 - 1 mM | In vitro (HeLa nuclear extract) | [8] |
| ER Stress Reduction | 5 - 10 mM | In vitro (cardiomyocytes) | [10] |
| Glucose Lowering | 1 g/kg/day | In vivo (ob/ob mice) | [11] |
Conclusion and Future Directions
The mechanism of action of this compound is plausibly a combination of chemical chaperone activity, leading to the amelioration of ER stress, and the inhibition of histone deacetylases, resulting in epigenetic modulation of gene expression. These dual mechanisms, inferred from its close structural analog 4-PBA, position it as a compound of interest for a wide range of therapeutic areas, including metabolic diseases, neurodegenerative disorders, and oncology.
Future research should focus on directly validating these mechanisms for this compound. Key areas of investigation include:
-
Comparative Studies: Directly comparing the potency and efficacy of this compound and 4-PBA in both ER stress and HDAC inhibition assays.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to understand how the pyridine ring influences its bioavailability and tissue distribution.
-
Target Selectivity: Determining the selectivity of the compound for different HDAC isoforms.
-
In Vivo Efficacy: Assessing the therapeutic potential in relevant animal models of disease.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of this promising compound.
References
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ResearchGate. What is the mechanism of action of 4-PBA as a chemical chaperone? [Internet]. Available from: [Link]
- Ali, I., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021.
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Frontiers in Cell and Developmental Biology. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. [Internet]. 2021. Available from: [Link]
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ResearchGate. Effects of 4-phenylbutyric acid (4-PBA) on endoplasmic reticulum... [Internet]. Available from: [Link]
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PubMed. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. [Internet]. 2015. Available from: [Link]
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PubMed. Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. [Internet]. 2005. Available from: [Link]
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PubMed. Inhibition of histone deacetylase activity by butyrate. [Internet]. 2003. Available from: [Link]
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PubMed. Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. [Internet]. 2005. Available from: [Link]
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ResearchGate. The histone deacetylase inhibitor butyric acid lowers buffer pH and inhibits chromatin immunoprecipitation. [Internet]. Available from: [Link]
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LookChem. Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. [Internet]. Available from: [Link]
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MySkinRecipes. 4-Pyridin-4-yl-butyric acid. [Internet]. Available from: [Link]
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PubMed Central. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress. [Internet]. 2017. Available from: [Link]
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PubMed Central. Butyrate Histone Deacetylase Inhibitors. [Internet]. 2010. Available from: [Link]
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PLOS One. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. [Internet]. 2018. Available from: [Link]
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PubMed. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways. [Internet]. 2004. Available from: [Link]
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Wiley Online Library. 4-Phenyl butyric acid does not generally reduce glucose levels in rodent models of diabetes. [Internet]. 2008. Available from: [Link]
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Unveiling the Biological Potential of 4-Pyridin-4-YL-butyric Acid Hydrochloride: A Technical Guide for Researchers
Foreword: From a Synthetic Intermediate to a Molecule of Interest
To the dedicated researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the biological landscape of 4-Pyridin-4-YL-butyric acid hydrochloride. While primarily recognized as a crucial intermediate in the synthesis of the antiplatelet agent Tirofiban Hydrochloride, the inherent structural motifs of this compound—a pyridine ring and a butyric acid side chain—suggest a broader, yet largely unexplored, pharmacological potential.[1] This guide aims to bridge the existing knowledge gap by providing a comprehensive analysis of its established applications, a predictive exploration of its potential biological activities based on structure-activity relationships, and a practical framework of experimental protocols for its comprehensive evaluation.
Our approach is rooted in scientific integrity and a forward-looking perspective. We will delve into the known, infer the probable, and equip you with the methodologies to uncover the definitive. This guide is structured to empower your research endeavors, transforming a seemingly simple building block into a potential lead compound for novel therapeutic interventions.
I. The Established Role: A Cornerstone in Antithrombotic Therapy
The most well-documented application of this compound is its function as a key precursor in the industrial synthesis of Tirofiban.[1] Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. Its clinical utility in the management of acute coronary syndromes underscores the importance of a reliable supply of high-purity this compound.[1]
The synthesis of Tirofiban from this intermediate highlights the chemical reactivity of the molecule, particularly at the carboxylic acid and pyridine nitrogen functionalities. This established synthetic pathway provides a foundational understanding of its chemical behavior, which is invaluable when designing further chemical biology and medicinal chemistry studies.
II. Predictive Pharmacology: Unlocking Potential Therapeutic Avenues
The true intrigue of this compound lies in its potential biological activities, which can be inferred from its structural similarity to well-characterized pharmacophores. This section will explore these potential activities, providing a scientifically grounded rationale for further investigation.
A. Central Nervous System (CNS) Activity: A GABA Analogue Hypothesis
The structure of 4-Pyridin-4-YL-butyric acid, with its four-carbon spacer between a nitrogen-containing ring and a carboxylic acid group, bears a striking resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy forms the basis of the hypothesis that it may function as a GABA analogue, potentially exerting anticonvulsant, anxiolytic, or sedative effects.
GABA analogues are a class of drugs that modulate the GABAergic system, often by interacting with GABA receptors, transporters, or metabolic enzymes. While direct interaction with GABA receptors is a possibility, it is also plausible that this compound could influence GABA levels by inhibiting GABA transaminase or affecting other related pathways.
Furthermore, some vendor information suggests its utility in developing nicotinic acetylcholine receptor (nAChR) modulators.[2] Pyridine alkaloids are known to have activity in the central nervous system, and many interact with nAChRs.[3][4] This presents an alternative or complementary avenue for its potential neurological activity.
Experimental Workflow for Investigating CNS Activity
To validate the hypothesized CNS activity, a tiered experimental approach is recommended. The following workflow outlines a logical progression from in vitro screening to in vivo functional assessment.
Caption: Tiered workflow for CNS activity evaluation.
B. Histone Deacetylase (HDAC) Inhibition: The Butyric Acid Moiety
Butyric acid and its derivatives are well-established inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[5]
The presence of the butyric acid side chain in this compound suggests that it may possess HDAC inhibitory activity. While the pyridine ring would represent a significant structural deviation from simple aliphatic HDAC inhibitors, it could influence the binding affinity and selectivity for different HDAC isoforms.
Signaling Pathway of HDAC Inhibition
The canonical pathway of HDAC inhibition involves the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.
Caption: Hypothesized HDAC inhibition pathway.
C. Anti-inflammatory Potential: Insights from Pyridine Derivatives
Several studies have reported the anti-inflammatory properties of various pyridine derivatives.[7] For instance, certain 4-pyridone derivatives have shown activity in carrageenan-induced pedal edema assays in rats.[7] While the exact mechanism can vary, it often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. Given that inflammation is a key component of numerous diseases, this represents a significant area for potential therapeutic application.
III. A Practical Guide to Biological Characterization: Experimental Protocols
To systematically evaluate the biological activity of this compound, a series of robust and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro GABA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for GABAA and GABAB receptors.
Materials:
-
Rat brain cortex membranes
-
[3H]-Muscimol (for GABAA) or [3H]-CGP54626 (for GABAB)
-
This compound (test compound)
-
GABA (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and GABA.
-
In a 96-well plate, add rat brain membranes, radioligand, and either buffer (for total binding), a saturating concentration of unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values for the test compound.
Protocol 2: In Vitro HDAC Inhibition Assay
Objective: To assess the inhibitory activity of this compound against total HDAC enzymes.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Trichostatin A (TSA) (positive control)
-
This compound (test compound)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and TSA.
-
In a 96-well plate, add HeLa nuclear extract, assay buffer, and the test compound or TSA.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the inhibition of cytokine production.
IV. Quantitative Data Summary
As of the date of this publication, there is a lack of publicly available quantitative data on the direct biological activity of this compound. The following tables are presented as templates for organizing experimental data once it is generated through the protocols outlined in this guide.
Table 1: Predicted CNS Receptor Binding Affinities (Ki, nM)
| Compound | GABAA Receptor | GABAB Receptor | nAChR (α4β2) | nAChR (α7) |
| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined | To be determined | To be determined |
| GABA | Reference | Reference | N/A | N/A |
| Nicotine | N/A | N/A | Reference | Reference |
Table 2: Predicted Enzyme Inhibition (IC50, µM)
| Compound | Total HDACs | GABA-T |
| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined |
| Trichostatin A | Reference | N/A |
| Vigabatrin | N/A | Reference |
Table 3: Predicted Anti-inflammatory Activity (IC50, µM)
| Compound | TNF-α Inhibition | IL-6 Inhibition |
| 4-Pyridin-4-YL-butyric acid HCl | To be determined | To be determined |
| Dexamethasone | Reference | Reference |
V. Conclusion and Future Directions
This compound stands at an interesting crossroads of established utility and unexplored potential. Its role as a key intermediate in the synthesis of Tirofiban is undisputed. However, its structural characteristics strongly suggest a latent biological activity profile that warrants thorough investigation. The hypotheses presented in this guide—CNS modulation via GABAergic or nicotinic pathways, HDAC inhibition, and anti-inflammatory effects—provide a rational starting point for a comprehensive research program.
The experimental protocols and data presentation templates included herein are designed to facilitate a systematic and rigorous evaluation of this compound. It is our hope that this guide will not only inform but also inspire researchers to unlock the full therapeutic potential of this compound, potentially leading to the development of novel treatments for a range of human diseases. The journey from a simple intermediate to a life-changing therapeutic is a challenging but rewarding one, and the exploration of this promising molecule is a worthy endeavor.
VI. References
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The Essential Role of 4-Pyridin-4-ylbutanoic Acid Hydrochloride in Modern Medicine. (URL: Not available)
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4-Oxo-4-(pyridin-3-yl)butanoate - PubChem. (URL: [Link])
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4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (URL: [Link])
-
4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem. (URL: [Link])
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Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB. (URL: [Link])
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4-Pyridin-4-yl-butyric acid - MySkinRecipes. (URL: [Link])
-
synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. (URL: [Link])
-
A Versatile NHC-Parent Silyliumylidene Cation for Catalytic Chemo and Regioselective Hydroboration - AA Blocks. (URL: [Link])
-
CN102260208A - New preparation process of 4-pyridine butanol - Google Patents. (URL: )
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Pyridine alkaloids with activity in the central nervous system - PMC. (URL: [Link])
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WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents. (URL: )
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Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed. (URL: [Link])
-
"Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials" by Juan Canchola. (URL: [Link])
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Histone deacetylase inhibitor - Wikipedia. (URL: [Link])
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United States Patent (19) - Googleapis.com. (URL: [Link])
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4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride - PubChemLite. (URL: [Link])
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4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH. (URL: [Link])
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GABAA receptor - Wikipedia. (URL: [Link])
-
Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed. (URL: [Link])
-
4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed. (URL: [Link])
-
Butyrate Histone Deacetylase Inhibitors - PMC - NIH. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system - PubMed. (URL: [Link])
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])
-
Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - MDPI. (URL: [Link])
-
Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. (URL: [Link])
-
Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. (URL: [Link])
-
Probing α4βδ GABAA Receptor Heterogeneity: Differential Regional Effects of a Functionally Selective α4β1δ/α4β3δ Receptor Agonist on Tonic and Phasic Inhibition in Rat Brain - PMC - PubMed Central. (URL: [Link])
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed. (URL: [Link])
-
The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC - PubMed Central. (URL: [Link])
-
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
The Complexity of the GABAA Receptor Shapes Unique Pharmacological Profiles - PubMed. (URL: [Link])
-
Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - NIH. (URL: [Link])
-
Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed. (URL: [Link])
-
Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed. (URL: [Link])
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Introduction: The Emergence of 4-Phenylbutyric Acid in Oncology
An In-Depth Technical Guide to 4-Phenylbutyric Acid (4-PBA) in Cancer Research
A Note on Chemical Nomenclature: This guide focuses on 4-Phenylbutyric acid (4-PBA), a compound extensively studied in cancer research. The user's original query mentioned "4-Pyridin-4-YL-butyric acid hydrochloride," a distinct molecule with a pyridine ring instead of a phenyl group. While structurally similar, there is limited specific research available on "this compound" in the context of cancer. Given the extensive body of work on 4-PBA and the potential for nomenclature confusion, this guide details the significant findings related to 4-PBA's role as an anti-cancer agent.
4-Phenylbutyric acid (4-PBA) is a small aromatic fatty acid that has garnered significant attention in the field of oncology.[1] Initially approved for the treatment of urea cycle disorders, its multifaceted biological activities have paved the way for its investigation as a potential therapeutic agent against various cancers.[1][2] 4-PBA is a derivative of butyric acid, a short-chain fatty acid naturally produced by colonic bacterial fermentation.[3] While butyric acid itself has demonstrated anti-cancer properties, its clinical utility is hampered by a short half-life and unpleasant odor.[4][5] 4-PBA and its prodrugs offer more favorable pharmacokinetic profiles, making them more suitable for therapeutic development.[1]
This guide provides a comprehensive overview of 4-PBA's mechanisms of action, its application in various cancer models, and practical insights into its use in a research setting.
Core Mechanisms of Action: A Dual-Pronged Approach to Cancer Therapy
4-PBA exerts its anti-neoplastic effects primarily through two well-documented mechanisms: inhibition of histone deacetylases (HDACs) and modulation of endoplasmic reticulum (ER) stress.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
4-PBA acts as a pan-HDAC inhibitor, reversing this process and leading to histone hyperacetylation.[6] This "opening" of the chromatin structure allows for the re-expression of silenced tumor suppressor genes, which in turn can induce:
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.[6]
-
Apoptosis (Programmed Cell Death): Eliminating malignant cells.[6][7]
-
Cell Differentiation: Forcing cancer cells to mature into a less aggressive state.[6]
Endoplasmic Reticulum (ER) Stress Modulation
The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state known as ER stress.[2] While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis. Cancer cells often exhibit high levels of ER stress due to their rapid proliferation and high protein synthesis rates.
4-PBA functions as a chemical chaperone, facilitating proper protein folding and alleviating ER stress.[2] This can have context-dependent effects on cancer cells. By mitigating ER stress, 4-PBA can reduce the expression of pro-inflammatory genes and modulate cell proliferation pathways.[8][9] In some contexts, this reduction in ER stress can sensitize cancer cells to other therapies.
Applications in Cancer Research: Preclinical Evidence
4-PBA has been investigated in a variety of cancer types, demonstrating promising anti-tumor activity in preclinical models.
| Cancer Type | Cell Lines | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings | Reference |
| Gastric Cancer | MGC-803, BGC-823 | Induced epithelial-mesenchymal transition (EMT) via IL-8 upregulation. | Not Specified | Not Specified | [10][11] |
| Colon Cancer | Caco-2, SW480, SW620, HCT116 | Downregulation of pro-inflammatory and ER stress genes; reduced proliferation. | Not Specified | Not Specified | [8][9] |
| Glioblastoma | LN-229 | Dose-dependent inhibition of proliferation and increased apoptosis. | Not Specified | Insensitive in LN-18 cell line. | [6] |
| Pancreatic Cancer | T3M4 | Significant growth inhibition; increased expression of Connexin 43. | Chimeric Mouse | Reduction of xenograft tumor volume; inhibition of histone deacetylation. | [4] |
| Malignant Gliomas | U251 MG | Induced hyperacetylation, increased p21 expression, inhibited proliferation, and enhanced apoptosis. | Mouse Xenograft | Suggests in vivo efficacy; radiosensitizing capacity. | [12] |
Experimental Protocols: A Practical Guide for Researchers
The following are example protocols for evaluating the effects of 4-PBA in a cancer research setting. These should be optimized for specific cell lines and experimental goals.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of 4-PBA (or its sodium salt) in sterile water or cell culture medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Replace the medium in the wells with the medium containing the different concentrations of 4-PBA. Include a vehicle control (medium without 4-PBA).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with 4-PBA at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Challenges and Future Directions
Despite the promising preclinical data, the clinical efficacy of 4-PBA in solid tumors has been modest.[10] This may be attributed to its short half-life and the need for continuous infusion to maintain therapeutic concentrations.[13] To overcome these limitations, research is focused on the development of more potent butyric acid prodrugs, such as pivaloyloxymethyl butyrate (AN-9), which have shown greater potency in preclinical studies.[7][14]
Future research should also explore:
-
Combination Therapies: Investigating the synergistic effects of 4-PBA or its derivatives with conventional chemotherapy, targeted therapies, and immunotherapy.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to 4-PBA-based treatments.
-
Novel Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and tumor-targeting of butyric acid analogues.[1]
Conclusion
4-Phenylbutyric acid is a compelling molecule in cancer research due to its dual-action mechanism as an HDAC inhibitor and a chemical chaperone. While its journey to the clinic for cancer treatment has faced challenges, the foundational understanding of its anti-neoplastic activities continues to inspire the development of next-generation butyric acid derivatives with enhanced therapeutic potential. For researchers in drug discovery and development, 4-PBA serves as a valuable tool and a promising scaffold for the design of novel epigenetic and proteostasis-modulating cancer therapies.
References
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4-Phenylbutyric Acid. PubChem.
-
4-Phenylbutyric acid. ChemicalBook.
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4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed Central.
-
4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed.
-
4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed.
-
4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed Central.
-
4-Piperidine butyric acid 97 84512-08-3. Sigma-Aldrich.
-
Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PubMed Central.
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4-Pyridin-4-yl-butyric acid. Santa Cruz Biotechnology.
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This compound. ChemicalBook.
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Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). PubMed Central.
-
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed.
-
Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. PubMed.
-
Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.
-
Anticarcinogenic actions of tributyrin, a butyric acid prodrug. PubMed.
-
A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. PubMed.
-
Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. PubMed.
-
Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.
-
Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PubMed Central.
-
4 phenylbutyric acid. Sigma-Aldrich.
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Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PubMed Central.
-
Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. PubMed.
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Introduction: Unveiling a Versatile Chemical Tool for Proteome Interrogation
An In-Depth Technical Guide to the Proteomics Applications of 4-Pyridin-4-YL-butyric acid hydrochloride
In the landscape of chemical biology and proteomics, small molecules that can probe, modulate, or report on the state of the proteome are invaluable assets. This compound is one such molecule, poised for significant utility in proteomics research. With a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol , its structure features a terminal carboxylic acid and a pyridine ring—two functional groups that open a gateway to a diverse range of proteomics applications.[1]
While direct, extensive proteomics studies on this compound are emerging, its structural similarity to well-characterized molecules, notably the chemical chaperone 4-phenylbutyric acid (4-PBA), provides a strong rationale for its potential applications.[2][3][4] This guide will provide a comprehensive overview of three core areas where this compound can be a powerful tool for researchers, scientists, and drug development professionals. We will explore its use as a bioactive molecule to study proteome-level responses, its potential as a scaffold for chemical probe development for target identification, and its derivatization for enhanced mass spectrometry analysis.
Part 1: A Bioactive Molecule for Probing Proteome-Wide Responses
A primary application of novel small molecules is to understand their impact on the cellular proteome. By treating cells with a compound and quantifying changes in protein abundance, researchers can gain insights into its mechanism of action, identify potential off-target effects, and discover new biological pathways.
The Precedent of 4-Phenylbutyric Acid (4-PBA) in Pharmacoproteomics
4-PBA, a close structural analog of 4-Pyridin-4-YL-butyric acid, is a well-established chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum (ER) stress.[5][6][7] Proteomics studies have been instrumental in elucidating its effects. For instance, in studies related to cystic fibrosis, proteomics analysis of 4-PBA-treated bronchial epithelial cells identified 85 differentially expressed proteins, including chaperones, catalytic enzymes, and proteins involved in cellular defense and trafficking.[2][8] Another study using iTRAQ-based LC-MS on human neuronal cells confirmed that 4-PBA alleviates ER stress-induced proteomic alterations, reinforcing its role as a chemical chaperone.[3][9] These studies provide a blueprint for how to investigate the bioactivity of 4-Pyridin-4-YL-butyric acid.
Proposed Workflow: Quantitative Proteomics to Assess Bioactivity
To understand the cellular impact of 4-Pyridin-4-YL-butyric acid, a quantitative proteomics approach such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed.[10][11][12][13] SILAC allows for the precise comparison of protein abundance between two cell populations.[10][11][13]
Caption: SILAC workflow for quantitative proteomics.
Experimental Protocol: SILAC-based Proteomic Analysis
-
Cell Culture and Labeling:
-
Culture two populations of the desired cell line. For one population, use standard "light" SILAC medium. For the other, use "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[14]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[14]
-
-
Compound Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for a specified duration. Treat the "light" cells with a vehicle control (e.g., PBS or DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and lyse them in a suitable buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[12]
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Identify peptides and proteins, and calculate the heavy/light ratios to determine the relative abundance of each protein between the treated and control samples.
-
Part 2: A Scaffold for Chemical Probes in Target Identification
Identifying the specific protein targets of a bioactive small molecule is crucial for understanding its mechanism of action and for drug development. Chemical proteomics utilizes "chemical probes"—modified versions of the small molecule—to capture and identify these binding partners from complex biological samples.[15][16][17]
The Pyridine Moiety: A Handle for Protein Interaction
The pyridine ring in 4-Pyridin-4-YL-butyric acid is a key feature that can be exploited for target identification. Pyridine and its derivatives are common pharmacophores found in many approved drugs and are known to interact with a variety of protein targets, including kinases.[18] Chemical proteomics studies have successfully used immobilized pyridine-containing ligands as affinity probes to pull down and identify interacting proteins.[18]
Strategy: Developing a "Clickable" Chemical Probe
To use 4-Pyridin-4-YL-butyric acid as a chemical probe, it can be derivatized to include a bio-orthogonal handle, such as an alkyne or azide group. This "clickable" handle allows for the covalent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) after the probe has bound to its protein targets in a biological sample. This approach, often used in Activity-Based Protein Profiling (ABPP), minimizes steric hindrance that might be caused by a bulky reporter tag.[19]
Caption: Affinity-Based Protein Profiling (ABPP) workflow.
Experimental Protocol: Target Identification using a Clickable Probe
-
Probe Synthesis:
-
Synthesize an analog of 4-Pyridin-4-YL-butyric acid that contains a terminal alkyne group. This can be achieved by modifying the butyric acid chain.
-
-
Cell Treatment and Lysis:
-
Treat cells with the alkyne-modified probe. Include a control group treated with a vehicle. For competitive profiling, include a group pre-treated with an excess of the original, unmodified 4-Pyridin-4-YL-butyric acid.
-
Lyse the cells to obtain a total protein extract.
-
-
Click Chemistry Reaction:
-
To the cell lysates, add an azide-functionalized biotin tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Allow the click reaction to proceed, covalently linking biotin to the probe-bound proteins.
-
-
Affinity Purification:
-
Incubate the lysates with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.[20]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and MS Analysis:
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. Proteins that are competed away by the excess unmodified compound are considered high-confidence targets.
-
Part 3: Enhanced Mass Spectrometry Analysis via Carboxylic Acid Derivatization
While powerful, LC-MS analysis of small, polar carboxylic acids can be challenging due to poor retention on reversed-phase chromatography columns and inefficient ionization. Chemical derivatization of the carboxylic acid group can overcome these limitations by increasing the hydrophobicity and improving the ionization efficiency of the analyte.
Principle of Derivatization for LC-MS
Derivatization involves reacting the carboxylic acid with a reagent to form a less polar, more easily ionizable derivative. A common strategy for carboxylic acids is to use reagents that target the carboxyl group, such as 3-nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like pyridine.[21][22][23]
Caption: Derivatization of a carboxylic acid with 3-NPH.
Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from established methods for derivatizing short-chain carboxylic acids.[21][22]
-
Sample Preparation:
-
Prepare a standard solution of 4-Pyridin-4-YL-butyric acid or an extract from a biological matrix.
-
-
Reagent Preparation:
-
Prepare fresh solutions of:
-
200 mM 3-NPH in 50:50 acetonitrile/water.
-
120 mM EDC with 6% pyridine in 50:50 acetonitrile/water.
-
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 40 µL of the sample with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.
-
Incubate the mixture at 40°C for 30 minutes.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a final volume suitable for injection.
-
Centrifuge the sample to pellet any precipitates.
-
Analyze the supernatant by LC-MS/MS, using a method optimized for the detection of the 3-NPH derivative.
-
Data Presentation: Comparison of Derivatization Reagents
| Reagent | Coupling Agent | Key Advantages | Considerations |
| 3-Nitrophenylhydrazine (3-NPH) | EDC | High reactivity, good chromatographic properties of derivatives.[23] | Can form cis/trans isomers with keto-acids.[23] |
| Aniline | EDC | Simple reagent. | Lower and more variable derivatization efficiency reported in some matrices. |
| N-(4-aminomethylphenyl)-pyridinium (AMPP) | EDC | Provides a permanent positive charge, enhancing ionization. | Requires synthesis of the reagent. |
Conclusion
This compound represents a chemical entity with multifaceted potential in the field of proteomics. By leveraging established methodologies and the inherent reactivity of its functional groups, this compound can be used to:
-
Investigate Cellular Responses: Act as a bioactive agent to perturb cellular systems, with quantitative proteomics revealing its impact on protein expression and pathways, much like its analog 4-PBA.
-
Identify Protein Targets: Serve as a foundation for the synthesis of chemical probes, enabling the identification of direct binding partners and the elucidation of its molecular mechanism of action.
-
Improve Analytical Detection: Be chemically derivatized to enhance its properties for sensitive and robust quantification by mass spectrometry.
This guide provides a technical and strategic framework for researchers to unlock the potential of this compound, transforming it from a simple chemical compound into a sophisticated tool for exploring the complexity of the proteome.
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Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis 34.19 (2013): 2891-2900. [Link]
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Kopriva, F., et al. "Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry." Journal of Chromatography A 1693 (2023): 463870. [Link]
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An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-Pyridin-4-YL-butyric acid hydrochloride
Introduction: Establishing a Framework for Novel Compound Evaluation
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous and multi-faceted process. The initial in vitro screening is a critical step, providing the first glimpse into a compound's biological activity and potential for further development.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary screening of 4-Pyridin-4-YL-butyric acid hydrochloride, a compound of interest whose full biological profile is yet to be elucidated.
As the precise mechanism of action for this compound is not extensively documented in publicly available literature, this guide will proceed with the robust and widely applicable methodologies used in early-stage drug discovery.[3][4] We will focus on establishing a foundational understanding of its impact on cell viability and proliferation, two of the most fundamental parameters in assessing a compound's potential as a therapeutic agent, particularly in the context of oncology.[5][6]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices.
Part 1: Strategic Experimental Design
A well-designed preliminary screen is paramount for generating reliable and interpretable data. The initial phase of our investigation into this compound will focus on two key areas: cytotoxicity and anti-proliferative effects.
Cell Line Selection: The Biological Canvas
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings. For a compound with an unknown mechanism, a tiered approach is recommended:
-
Initial Broad-Spectrum Screening: Employing a panel of cell lines from diverse tissue origins (e.g., lung, breast, colon, leukemia) can provide initial clues about potential tissue-specific sensitivities.
-
Disease-Specific Models: If there is a therapeutic hypothesis, for instance, in oncology, a panel of cancer cell lines representing different subtypes of a particular cancer would be appropriate.
-
Inclusion of a Non-Tumorigenic Control Cell Line: To assess for potential general cytotoxicity versus cancer-specific effects, a non-tumorigenic cell line (e.g., from normal tissue) should be included. This is a crucial step in early-stage assessment of a compound's therapeutic window.
For the purpose of this guide, we will proceed with a hypothetical panel of three cancer cell lines and one non-tumorigenic cell line to illustrate the screening process.
Compound Preparation and Dosing Strategy
This compound must be accurately prepared and administered to the cell cultures.
-
Stock Solution Preparation: A high-concentration stock solution should be prepared in a suitable solvent (e.g., sterile water or DMSO), aliquoted, and stored at -20°C or -80°C to maintain stability. The final concentration of the solvent in the cell culture medium should be kept constant across all treatments and should not exceed a level that induces cytotoxicity on its own (typically ≤ 0.5% for DMSO).
-
Dose-Response Range: A wide range of concentrations should be tested to determine the compound's potency. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Part 2: Core Assays for Preliminary Screening
The following assays form the cornerstone of a robust preliminary screening campaign.
Cell Viability Assessment: The MTT/XTT Assays
Scientific Rationale: Cell viability assays are designed to assess the overall health of a cell population.[5] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7][8][9] These assays are based on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be measured.[7][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol.[7][8]
Experimental Workflow Visualization:
Caption: Comparative workflow of MTT and XTT cell viability assays.
Detailed Protocol: XTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[7]
Data Presentation:
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) | Normal Cell Line (% Viability) |
| Vehicle Control | 100 | 100 | 100 | 100 |
| 0.1 | 98.5 ± 4.2 | 99.1 ± 3.8 | 97.6 ± 5.1 | 101.2 ± 3.5 |
| 1 | 85.3 ± 6.1 | 92.4 ± 5.5 | 88.9 ± 4.9 | 98.7 ± 4.1 |
| 10 | 52.1 ± 7.3 | 65.8 ± 6.2 | 58.3 ± 7.0 | 90.5 ± 5.8 |
| 100 | 15.7 ± 3.9 | 25.4 ± 4.7 | 18.9 ± 3.5 | 75.2 ± 6.3 |
Cell Proliferation Assessment: BrdU Incorporation Assay
Scientific Rationale: While viability assays measure the overall health of a cell population at a given time point, proliferation assays specifically measure the rate of cell division.[10][11] The Bromodeoxyuridine (BrdU) assay is a widely used method for this purpose.[12][13] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][14] The incorporated BrdU can then be detected using a specific antibody, providing a direct measure of DNA synthesis and thus, cell proliferation.[11][12]
Experimental Workflow Visualization:
Caption: Step-by-step workflow for the BrdU cell proliferation assay.
Detailed Protocol: BrdU Assay (Immunofluorescence)
-
Cell Culture: Culture cells on glass coverslips in a multi-well plate and treat with this compound as described for the viability assay.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10-30 µM and incubate for 30-60 minutes at 37°C.[14] The incubation time may need to be optimized based on the cell doubling time.[10]
-
Washing: Remove the labeling solution and wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with a solution containing a detergent like Triton X-100 for 10 minutes.
-
DNA Denaturation: This is a critical step to allow the antibody to access the incorporated BrdU.[12] Treat the cells with 1-2 M HCl for 10-30 minutes at room temperature.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin and a mild detergent) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Data Presentation:
| Concentration (µM) | Cell Line A (% BrdU Positive) | Cell Line B (% BrdU Positive) | Cell Line C (% BrdU Positive) | Normal Cell Line (% BrdU Positive) |
| Vehicle Control | 45.2 ± 5.1 | 50.1 ± 4.8 | 48.7 ± 5.5 | 20.3 ± 3.1 |
| 0.1 | 43.8 ± 4.9 | 48.5 ± 5.2 | 47.1 ± 5.0 | 20.1 ± 2.9 |
| 1 | 35.6 ± 4.2 | 40.2 ± 4.5 | 38.9 ± 4.7 | 19.5 ± 2.8 |
| 10 | 18.9 ± 3.5 | 25.7 ± 3.9 | 22.4 ± 3.8 | 18.2 ± 2.5 |
| 100 | 5.4 ± 1.8 | 8.1 ± 2.2 | 6.7 ± 2.0 | 15.8 ± 2.4 |
Part 3: Data Interpretation and Next Steps
The preliminary screening data will provide the first critical insights into the biological activity of this compound.
-
IC50 Determination: The dose-response curves generated from the viability and proliferation assays can be used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the measured activity.
-
Selectivity Index: By comparing the IC50 values in cancer cell lines versus the normal cell line, a selectivity index can be calculated. A higher selectivity index suggests that the compound is more potent against cancer cells, a desirable characteristic for a potential anti-cancer agent.
-
Hypothesis Generation: The results from this initial screen will guide the next steps in the investigation. For example, if the compound shows potent anti-proliferative activity at non-cytotoxic concentrations, further studies could focus on cell cycle analysis. If significant cytotoxicity is observed, assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) would be warranted.
Potential Signaling Pathway Involvement:
While this preliminary screen does not directly elucidate the mechanism of action, the observed effects can suggest potential involvement of key cellular signaling pathways. For instance, butyric acid and its derivatives have been shown to influence various signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation.[15][16][17] Some pyridine derivatives have also been shown to affect cellular metabolism and receptor signaling.[18]
Future Directions Visualization:
Caption: Logical progression from preliminary screening to mechanistic studies.
Conclusion
This technical guide outlines a robust and scientifically sound approach to the preliminary in vitro screening of this compound. By employing a strategic selection of cell lines and utilizing well-established assays for cell viability and proliferation, researchers can generate the foundational data necessary to make informed decisions about the future development of this compound. The key to a successful screening campaign lies not only in the meticulous execution of protocols but also in the thoughtful interpretation of the data to guide subsequent, more focused mechanistic studies.
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BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis - Bio-Rad Antibodies. [Link]
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Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways - PubMed. [Link]
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Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed. [Link]
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Methodological & Application
LC-MS/MS protocol for 4-Pyridin-4-YL-butyric acid hydrochloride quantification
An Application Note and Protocol for the Quantification of 4-Pyridin-4-YL-butyric acid hydrochloride via LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed protocol for the sensitive and selective quantification of this compound in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The narrative explains the scientific rationale behind key experimental decisions, from sample preparation to instrument configuration, ensuring the protocol is not just a series of steps but a self-validating system. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction and Scientific Rationale
4-Pyridin-4-YL-butyric acid is a small molecule of interest in pharmaceutical research. Accurate quantification in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] The methodology described herein is grounded in established regulatory principles to ensure data integrity and reliability, conforming to guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6]
The core of this method lies in the specific detection of the analyte using Multiple Reaction Monitoring (MRM). This technique involves isolating the protonated molecule (precursor ion) of 4-Pyridin-4-YL-butyric acid, subjecting it to fragmentation, and then monitoring a specific, characteristic fragment (product ion). This two-stage mass filtering dramatically reduces chemical noise, allowing for precise quantification even at very low concentrations.
Analyte Characteristics: The Foundation of Method Development
A successful bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties. These parameters dictate every choice, from the extraction technique to the chromatographic conditions.
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₉H₁₁NO₂ | [7][8][9] | Defines the exact mass for mass spectrometer tuning. |
| Molecular Weight | 165.19 g/mol | [7][8][9] | Used to calculate the monoisotopic mass for the precursor ion [M+H]⁺. |
| Form | Hydrochloride Salt | User specified | Enhances aqueous solubility, an important factor for stock solution preparation. |
| Predicted pKa | 4.60 ± 0.10 | [8] | The pyridine nitrogen is basic, making it ideal for protonation and detection in positive ion mode ESI. This also informs the selection of pH for sample preparation (e.g., SPE). |
| Predicted LogP | 1.49 | [9] | Indicates moderate hydrophilicity. This suggests that a standard reversed-phase C18 column may provide adequate retention, but challenges can arise.[10] A polar-modified column or HILIC could be alternatives if retention is insufficient.[11][12] |
| Topological Polar Surface Area | 50.19 Ų | [9] | Confirms the molecule's polar nature, reinforcing considerations for chromatographic retention. |
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust starting point and should be fully validated according to regulatory guidelines before analyzing study samples.[5][6][13]
Materials and Reagents
-
Analyte: this compound (Reference Standard, purity >98%)
-
Internal Standard (IS): Stable isotope-labeled (SIL) 4-Pyridin-4-YL-butyric acid (e.g., D4-4-Pyridin-4-YL-butyric acid) is highly recommended as it co-elutes and corrects for matrix effects and extraction variability most effectively.[14][15] If a SIL IS is unavailable, a structural analog such as 4-Phenylbutyric acid can be used after thorough validation to ensure it does not suffer from differential matrix effects.[16]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (Optima™ LC/MS grade).
-
Biological Matrix: Blank, drug-free human plasma (with appropriate anticoagulant, e.g., K₂EDTA).
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound and the Internal Standard.
-
Dissolve in an appropriate solvent (e.g., Methanol or 50:50 Methanol:Water) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the primary analyte stock solution in 50:50 Acetonitrile:Water to create working solutions for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the Internal Standard at a concentration of 100 ng/mL in 50:50 Acetonitrile:Water.
-
-
Calibration Curve and QC Samples:
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards. A typical range would be 1 - 1000 ng/mL, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).
-
Independently prepare QC samples in blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[17] It is an excellent starting point for this type of small molecule.
-
Aliquot: Pipette 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Internal Standard: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Precipitate: Vortex vigorously for 1 minute to ensure thorough mixing and protein crashing.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
LC-MS/MS Instrumental Conditions
The following parameters are a starting point and must be optimized for the specific instrument used.
Because the analyte is moderately polar, achieving sufficient retention on a standard C18 column is the first challenge.[18] The initial gradient should be conservative to maximize retention.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm) | A common starting point for small molecule analysis.[19] If retention is poor (<2 min), consider a column designed for polar analytes (e.g., C18 with aqueous stable end-capping or a HILIC column).[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 7.0 | 5 |
The analyte contains a basic pyridine nitrogen, making it highly suitable for positive mode Electrospray Ionization (ESI+).[2]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atom readily accepts a proton ([M+H]⁺). |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| Source Temp. | 500°C | Optimize based on instrument manufacturer recommendations. |
| IonSpray Voltage | +5500 V | Optimize for maximum signal intensity. |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Medium | Nitrogen is used to fragment the precursor ion in the collision cell. |
The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution of the analyte and performing a product ion scan.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| 4-Pyridin-4-YL-butyric acid | 166.1 | To be determined | 100 | Optimize experimentally |
| Internal Standard (SIL) | e.g., 170.1 (for D4) | To be determined | 100 | Optimize experimentally |
Diagram: Principle of Multiple Reaction Monitoring (MRM)
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- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Notes and Protocols for 4-Pyridin-4-YL-butyric acid hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-4-YL-butyric acid hydrochloride is a specific inhibitor of the GABA transporter 1 (GAT1), a key protein responsible for the reuptake of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft.[1] By blocking GAT1, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][2] This potentiation of inhibitory signaling makes this compound a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes in the central nervous system. Its applications in cell culture range from investigating neuronal network activity and synaptic plasticity to screening for potential therapeutic agents for neurological disorders such as epilepsy, anxiety, and other conditions characterized by an imbalance of excitatory and inhibitory signaling.[1][2][3]
These application notes provide a comprehensive guide for the effective use of this compound in a cell culture setting, with a focus on neuronal cultures. The protocols and recommendations are designed to ensure scientific integrity and reproducibility.
Mechanism of Action: Enhancing Inhibitory Neurotransmission
The primary mechanism of action of this compound is the competitive inhibition of the GAT1 transporter.[4] GAT1 is a sodium- and chloride-dependent transporter expressed on the presynaptic terminals of neurons and on surrounding glial cells.[5] Its main function is to clear GABA from the synaptic cleft, thus terminating its inhibitory signal.[2][3]
By binding to GAT1, this compound prevents the reuptake of GABA, leading to its accumulation in the extracellular space.[1][2] This elevated GABA concentration results in a prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B receptors), enhancing the inhibitory tone of the neuronal network.[2]
Signaling Pathway of GAT1 Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of GAT1 by this compound.
Application Protocols
I. Preparation of Stock Solutions
A. Solubility Considerations:
This compound is generally soluble in aqueous solutions. For cell culture applications, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) are common solvents for preparing stock solutions.
-
Aqueous Stock (Recommended): Dissolving the compound in sterile PBS is the preferred method to avoid potential solvent-induced cellular stress. A document on the synthesis of a related compound mentions dissolving γ-(4-pyridyl)butyric acid hydrochloride in water.[6]
-
DMSO Stock: If higher stock concentrations are required, DMSO can be used. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent cytotoxicity.[7][8] When diluting a DMSO stock into aqueous media, rapid addition to a vigorously mixed solution can help prevent precipitation.[7][8]
B. Stock Solution Preparation (10 mM in PBS):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in sterile, cell culture-grade PBS to a final concentration of 10 mM.
-
Gently vortex or pipette to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
II. General Protocol for Treatment of Neuronal Cultures
This protocol provides a general guideline for treating primary neurons or iPSC-derived GABAergic neurons with this compound. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental goal.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, hippocampal neurons, or iPSC-derived GABAergic neurons)
-
Complete neuronal culture medium
-
10 mM stock solution of this compound
-
Sterile, cell culture-grade PBS
Procedure:
-
Cell Seeding: Plate neuronal cells at the desired density on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-L-lysine, laminin).[9]
-
Cell Culture: Maintain the neuronal cultures under standard conditions (37°C, 5% CO2) until they reach the desired stage of maturity for the experiment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete neuronal culture medium to achieve the desired final concentrations.
-
Treatment:
-
Carefully remove a portion of the existing culture medium from each well.
-
Add the prepared working solutions of this compound to the respective wells to reach the final desired concentrations.
-
Include a vehicle control group treated with the same concentration of PBS or DMSO as the highest concentration of the compound used.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay and the expected cellular response.
-
Downstream Analysis: Following incubation, proceed with the planned downstream functional assays.
III. Recommended Concentration Range and Incubation Times
While the optimal concentration of this compound should be determined empirically for each cell type and assay, a starting point can be inferred from studies using the well-characterized GAT1 inhibitor, tiagabine. The IC50 of tiagabine for GAT1 is in the nanomolar range (around 390 nM).[2] In cell culture experiments with tiagabine, concentrations ranging from 1 µg/ml to 50 µg/ml have been used.[4]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Working Concentration | 1 µM - 50 µM | Based on effective concentrations of other GAT1 inhibitors like tiagabine in cell culture.[4] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and endpoint. |
| Incubation Time | 30 minutes - 48 hours | Short-term incubations (30-60 minutes) are suitable for acute effects on GABA uptake and electrophysiological responses. Longer incubations (24-48 hours) may be necessary to observe changes in protein expression or cell viability.[10] |
Downstream Functional Assays
The biological effects of this compound can be assessed using a variety of in vitro assays.
A. GABA Uptake Assay
This assay directly measures the inhibitory effect of the compound on GABA transporter activity.
Principle: Cells are incubated with radiolabeled GABA ([³H]-GABA) in the presence or absence of the inhibitor. The amount of radioactivity incorporated into the cells is then quantified to determine the extent of GABA uptake inhibition.
Brief Protocol:
-
Plate cells (e.g., HEK293 cells transiently expressing GAT1, or primary neurons/astrocytes) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Initiate the uptake by adding a solution containing [³H]-GABA.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value of the compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
B. Electrophysiological Recordings
Patch-clamp electrophysiology can be used to measure the functional consequences of enhanced GABAergic signaling.
Principle: By recording the electrical activity of individual neurons, one can observe changes in inhibitory postsynaptic currents (IPSCs) or the overall membrane potential in response to treatment with the GAT1 inhibitor.
Expected Outcome: An increase in the amplitude and/or duration of spontaneous or evoked IPSCs, and a hyperpolarization of the resting membrane potential, would indicate an enhancement of GABAergic inhibition.
C. Immunocytochemistry
This technique can be used to visualize changes in the expression or localization of proteins involved in the GABAergic system.
Principle: Cells are fixed, permeabilized, and incubated with primary antibodies against specific target proteins (e.g., GAD65/67, GABA-A receptor subunits), followed by fluorescently labeled secondary antibodies.
Potential Applications: Assess changes in the expression of GABA-synthesizing enzymes or GABA receptors following prolonged exposure to the GAT1 inhibitor.
D. Cell Viability and Toxicity Assays
It is essential to assess the potential cytotoxic effects of the compound, especially at higher concentrations and with longer incubation times.
Common Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: Experimental workflow for studying the compound.
Conclusion
This compound is a potent tool for modulating GABAergic neurotransmission in vitro. By following the detailed protocols and considering the scientific rationale outlined in these application notes, researchers can effectively utilize this compound to investigate the intricate roles of the GABA system in neuronal function and disease. As with any experimental compound, careful optimization and appropriate controls are paramount for obtaining reliable and reproducible results.
References
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Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from [Link]
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PubChem. (n.d.). AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]
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Patel, A. B., de Graaf, R. A., Martin, D. L., Battaglioli, G., & Behar, K. L. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Journal of Neuroscience Research, 94(7), 633–645. [Link]
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Wikipedia. (2023, December 29). GABA reuptake inhibitor. Retrieved from [Link]
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Bjerregaard, H., Said, S. J., & Sinning, S. (2025, March 28). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
- Andersen, K. E., Sørensen, P. O., Knutsen, L. J., Lau, J., & Nielsen, E. B. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 42(21), 4281-4291.
- Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(10), 1163-1175.
- Kickinger, S., & Pifl, C. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1162483.
- Whitfield, J. H., & Little, A. C. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667.
- Al-Dahan, M. I., & Al-Adham, I. S. (2013). The Effect of Tiagabine on Physical Development and Neurological Reflexes and Their Relationship With the γ-aminobutyric Acid Switch in the Rat Cerebral Cortex During Developmental Stages. Behavioral Pharmacology, 24(7), 561-568.
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ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
- Shaw, A. D., & Hall, S. D. (2019). Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions. NeuroImage, 186, 18-28.
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Bit Bio. (2024, August 13). 4 top tips for culturing iPSC-derived GABAergic Neurons. Retrieved from [Link]
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ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
- Dai, Y., & Verpoorte, R. (2018).
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PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Dose-Response Assay of 4-Pyridin-4-YL-butyric acid hydrochloride
Foreword: A Rationale for Exploratory In Vitro Analysis
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 4-Pyridin-4-YL-butyric acid hydrochloride presents an interesting case for investigation due to its hybrid structure, incorporating both a pyridine ring and a butyric acid moiety. Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and aromatic interactions, which often translates to enhanced potency and metabolic stability.[1] Concurrently, butyric acid and its derivatives are known to exert a wide range of biological effects, from anti-inflammatory actions to the induction of cell differentiation and apoptosis, often through mechanisms like histone deacetylase (HDAC) inhibition.[2][3][4]
While direct biological data for this compound is not extensively documented in publicly available literature, its structural components suggest a plausible intersection with key cellular pathways. Notably, the structural similarity of its core to known inhibitors of γ-aminobutyric acid (GABA) aminotransferase (GABA-T) suggests a potential role in modulating GABAergic neurotransmission.[5] Inhibition of GABA-T leads to increased levels of the inhibitory neurotransmitter GABA, a mechanism targeted in the treatment of epilepsy and other neurological disorders.[6][7]
Given the absence of established biological targets, a primary and logical first step in the characterization of this compound is a comprehensive in vitro dose-response assay. Such an assay will serve to elucidate the compound's cytotoxic or cytostatic potential, providing a foundational dataset from which to infer potential mechanisms of action and guide further, more targeted studies. This document provides a detailed protocol for an initial dose-response evaluation using a colorimetric cell viability assay, designed for researchers and drug development professionals embarking on the preliminary assessment of this and other novel compounds.
Hypothesized Mechanism of Action: The GABAergic Pathway
A plausible, yet unconfirmed, mechanism of action for this compound is the inhibition of GABA aminotransferase (GABA-T). This enzyme is a critical component of the GABA shunt, a metabolic pathway that regulates the levels of GABA in the brain. By inhibiting GABA-T, the degradation of GABA is reduced, leading to an accumulation of this inhibitory neurotransmitter in the synaptic cleft. This enhancement of GABAergic signaling can result in a dampening of excessive neuronal excitation.[6]
Experimental Protocol: MTT-Based Cell Viability Dose-Response Assay
This protocol details a robust and widely utilized method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[8][9] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[8][9]
I. Materials and Reagents
-
Cell Line: A well-characterized and relevant cell line (e.g., a neuronal cell line such as SH-SY5Y for neuroactivity screening, or a cancer cell line like HeLa for general cytotoxicity).
-
Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
This compound: Stock solution prepared in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 100 mM).
-
MTT Solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[9][10]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
96-well flat-bottom sterile culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
II. Experimental Workflow
The following diagram outlines the key steps of the dose-response assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).
-
Include wells for vehicle control (cells treated with the highest concentration of the compound's solvent) and blank controls (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the corresponding concentration of solvent to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Measurement:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After this incubation, add 100 µL of the solubilization solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
IV. Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[12]
-
From this curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13][14][15]
-
Example Data Presentation
The results of the dose-response assay should be presented in a clear and concise tabular format, accompanied by the graphical representation of the dose-response curve.
| Concentration (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 1000 | 3.00 | 15.2 ± 2.1 |
| 500 | 2.70 | 25.8 ± 3.5 |
| 250 | 2.40 | 48.9 ± 4.2 |
| 125 | 2.10 | 75.6 ± 5.8 |
| 62.5 | 1.80 | 90.1 ± 6.3 |
| 31.25 | 1.50 | 95.4 ± 4.9 |
| 15.63 | 1.20 | 98.2 ± 3.7 |
| 7.81 | 0.89 | 99.1 ± 2.5 |
| 0 (Vehicle) | - | 100 ± 3.1 |
| Calculated IC50 | ~255 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. By establishing a dose-response profile, researchers can gain valuable insights into the compound's potential bioactivity and determine appropriate concentration ranges for subsequent mechanistic studies. Should the initial screening reveal significant cytotoxic or cytostatic effects, further investigations could include more specific assays to confirm the hypothesized inhibition of GABA-T, or to explore other potential targets such as histone deacetylases. Assays to differentiate between apoptosis and necrosis, such as caspase activity assays or flow cytometry with annexin V/propidium iodide staining, would also be logical next steps. The systematic approach outlined herein will facilitate a robust and scientifically sound evaluation of this novel compound's therapeutic potential.
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The Role of Pyridine Intermediates in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (Source: OPS Diagnostics) [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (Source: National Center for Biotechnology Information) [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (Source: CLYTE Technologies) [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [Link]
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Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - ResearchGate. (Source: ResearchGate) [Link]
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PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]
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How to calculate IC50 - Science Gateway. (Source: Science Gateway) [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (Source: National Center for Biotechnology Information) [Link]
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Derivatives of butyric acid as potential anti-neoplastic agents - PubMed. (Source: National Center for Biotechnology Information) [Link]
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How to calculate IC50 for my dose response? - ResearchGate. (Source: ResearchGate) [Link]
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Quantifying cell viability via LDH cytotoxicity assay | Protocols.io. (Source: Protocols.io) [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (Source: IntechOpen) [Link]
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Dose-Response Curve Analysis - RPubs. (Source: RPubs) [Link]
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Implications of butyrate and its derivatives for gut health and animal production - ScienceOpen. (Source: ScienceOpen) [Link]
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A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients - PubMed Central. (Source: National Center for Biotechnology Information) [Link]
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How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad. (Source: GraphPad) [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (Source: YouTube) [Link]
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Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI. (Source: MDPI) [Link]
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The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems. (Source: Axion Biosystems) [Link]
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Comparison of viability and cytotoxicity assay chemistries. - ResearchGate. (Source: ResearchGate) [Link]
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Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. (Source: National Center for Biotechnology Information) [Link]
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Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (Source: National Center for Biotechnology Information) [Link]
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Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - MDPI. (Source: MDPI) [Link]
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In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - NIH. (Source: National Center for Biotechnology Information) [Link]
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GABA transaminase inhibitors - PubMed. (Source: National Center for Biotechnology Information) [Link]
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Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed. (Source: National Center for Biotechnology Information) [Link]
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4-Pyridin-4-yl-butyric acid. (Source: AdooQ BioScience) [Link]
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Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Utilizing 4-Pyridin-4-YL-butyric acid hydrochloride as a Putative Histone Deacetylase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in their native cellular context.[1] This method allows researchers to identify the specific genomic regions associated with a protein of interest, providing critical insights into gene regulation, epigenetic modifications, and the molecular mechanisms of various biological processes and disease states. A key aspect of epigenetic regulation is the post-translational modification of histones, with acetylation being one of the most studied marks. Histone acetylation, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure (euchromatin) and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[2]
HDAC inhibitors are a class of small molecules that block the activity of HDACs, resulting in the accumulation of acetylated histones (hyperacetylation) and subsequent modulation of gene expression.[2] These compounds are invaluable tools for studying the role of histone acetylation in gene regulation and are also being explored as therapeutic agents, particularly in oncology.[3] 4-Pyridin-4-YL-butyric acid hydrochloride is a compound structurally related to known HDAC inhibitors like butyric acid and 4-phenylbutyric acid (4-PBA).[4][5] While a specific, validated protocol for the use of this compound in ChIP is not yet established in the public domain, this guide provides a comprehensive framework for its application as a putative HDAC inhibitor in ChIP experiments.
This document will detail a standard ChIP protocol and, crucially, describe the necessary validation steps to determine the optimal working concentration and treatment duration for this compound. By following this guide, researchers can effectively utilize this compound to study its effects on histone acetylation and the associated changes in protein-DNA interactions at specific genomic loci.
Mechanism of Action: The Role of HDAC Inhibition in ChIP
The core principle of incorporating an HDAC inhibitor like this compound into a ChIP experiment is to induce a state of histone hyperacetylation. This allows for the investigation of several key biological questions:
-
Mapping regions of increased histone acetylation: By using an antibody that specifically recognizes an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4), researchers can identify the genomic regions where acetylation levels increase upon HDAC inhibition.
-
Investigating the recruitment of "reader" proteins: Histone acetylation marks are recognized by specific protein domains, such as bromodomains. Following HDAC inhibitor treatment, one can perform ChIP for a bromodomain-containing protein to see where it is recruited to the newly acetylated chromatin.
-
Assessing changes in transcription factor binding: The altered chromatin landscape following HDAC inhibition can either facilitate or hinder the binding of transcription factors to their target DNA sequences.
The general workflow involves treating cells with the HDAC inhibitor, followed by the standard ChIP procedure.
Figure 1. A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment incorporating an HDAC inhibitor.
PART 1: Validation of this compound Activity
Before proceeding with a full ChIP experiment, it is imperative to determine the biological activity and optimal concentration of this compound in your specific cell system. This is achieved by performing a dose-response experiment and assessing the levels of histone acetylation via Western blotting.
Protocol for Dose-Response and Time-Course Experiment
-
Cell Seeding: Seed your cells of interest at an appropriate density in multiple plates or wells to allow for treatment with a range of concentrations and for different time points.
-
Preparation of this compound: Prepare a stock solution of the compound (e.g., 100 mM in DMSO or an appropriate solvent). From this stock, prepare a series of dilutions to treat the cells.
-
Treatment: Treat the cells with a range of concentrations of this compound. Based on concentrations used for similar compounds like 4-PBA, a starting range of 1 µM to 10 mM is recommended.[5] Include a vehicle-only control (e.g., DMSO).
-
Time Course: Harvest cells at different time points after treatment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify the protein concentration of your lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Also, probe with an antibody for a loading control (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. The optimal concentration and time point will be those that show a significant increase in histone acetylation without causing excessive cell death.
| Treatment Group | Concentration | Treatment Time (hrs) | % Increase in Acetyl-H3 (relative to control) | Cell Viability (%) |
| Vehicle Control | 0 | 24 | 0 | 100 |
| Compound X | 1 µM | 24 | (User Data) | (User Data) |
| Compound X | 10 µM | 24 | (User Data) | (User Data) |
| Compound X | 100 µM | 24 | (User Data) | (User Data) |
| Compound X | 1 mM | 24 | (User Data) | (User Data) |
| Compound X | 10 mM | 24 | (User Data) | (User Data) |
| Table 1. Example data table for a dose-response experiment to determine the optimal concentration of this compound. |
PART 2: Detailed Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.
Materials and Reagents
-
Cells treated with the optimized concentration of this compound.
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Sonicator
-
ChIP-grade antibody to the protein of interest
-
Negative control antibody (e.g., Normal Rabbit IgG)
-
Positive control antibody (e.g., anti-Histone H3)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
TE Buffer
-
Primers for qPCR analysis
Step-by-Step Protocol
Day 1: Cell Cross-linking and Chromatin Preparation
-
Cell Treatment: Treat your cultured cells with the predetermined optimal concentration and duration of this compound.
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of media).[6] Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM.[7] Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape adherent cells or centrifuge suspension cells. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes.
-
Nuclear Lysis: Centrifuge the lysate and discard the supernatant. Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors.
-
Chromatin Shearing (Sonication): Shear the chromatin to an average size of 200-1000 bp using an optimized sonication protocol.[6] Keep samples on ice throughout the sonication process. After sonication, centrifuge to pellet debris. The supernatant contains the sheared chromatin.
-
Quantify Chromatin: Take a small aliquot of the sheared chromatin, reverse the cross-links (see Day 2, steps 16-18), and measure the DNA concentration.
Day 1-2: Immunoprecipitation
-
Pre-clearing Chromatin (Optional but Recommended): To reduce non-specific background, add prepared Protein A/G beads to your chromatin and incubate for 1-2 hours at 4°C with rotation.[1] Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Input Control: Set aside a small percentage (1-5%) of the pre-cleared chromatin to serve as the "input" control. This represents the total amount of chromatin used in the IP.
-
Immunoprecipitation Setup: Dilute the remaining chromatin with ChIP Dilution Buffer. Add the ChIP-grade primary antibody to your experimental sample, the negative control IgG to another, and the positive control antibody to a third. Incubate overnight at 4°C with rotation.
| Sample | Antibody | Purpose |
| Experimental | Antibody to Protein of Interest | To immunoprecipitate the target protein and its bound DNA. |
| Negative Control | Normal Rabbit/Mouse IgG | To determine the level of non-specific binding. |
| Positive Control | Anti-Histone H3 or Anti-RNA Pol II | To validate the ChIP procedure. |
| Table 2. Recommended controls for a ChIP experiment. |
-
Immune Complex Capture: Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[8]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of washes to remove non-specifically bound chromatin. This typically includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and finally a TE buffer.
Day 2: Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65°C for 15-30 minutes with shaking to elute the immune complexes from the beads.
-
Reverse Cross-linking: Add NaCl to the eluates and the input sample to a final concentration of 200 mM. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.[6]
-
RNase A Treatment: Add RNase A to each sample and incubate at 37°C for 30 minutes.
-
Proteinase K Treatment: Add Proteinase K and incubate at 45°C for 1-2 hours to digest the proteins.[1]
-
DNA Purification: Purify the DNA using either phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.
-
Resuspend DNA: Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water.
PART 3: Downstream Analysis
The final step is to analyze the enriched DNA to determine the abundance of specific sequences.
Quantitative PCR (qPCR)
qPCR is used to quantify the enrichment of specific DNA sequences in your ChIP samples.
-
Primer Design: Design primers to amplify a 100-250 bp region of a known target gene of your protein of interest (positive locus) and a region not expected to be bound (negative locus).[1]
-
qPCR Reaction: Set up qPCR reactions for each ChIP sample (experimental, negative control, positive control) and the input DNA.
-
Data Analysis: The most common method for data analysis is the percent input method. This normalizes the signal from the immunoprecipitated sample to the signal from the input sample, representing the amount of DNA enriched by the antibody.
Figure 2. Logic diagram for calculating percent input in ChIP-qPCR analysis.
ChIP-Sequencing (ChIP-seq)
For a genome-wide analysis of protein binding sites, the purified DNA can be used to generate a library for next-generation sequencing (NGS). This powerful technique provides a comprehensive map of protein-DNA interactions across the entire genome.
Trustworthiness and Self-Validating Systems
A successful and trustworthy ChIP experiment relies on the inclusion of proper controls.
-
IgG Control: This is the most critical control to ensure that the enrichment observed with your specific antibody is not due to non-specific binding to the beads or other components. A successful experiment will show significantly lower enrichment in the IgG control compared to the specific antibody sample.
-
Positive and Negative Locus qPCR Primers: Using qPCR primers for a known target gene (positive locus) and a non-target gene (negative locus) validates the specificity of the immunoprecipitation for a known protein of interest.
-
Input DNA: The input sample represents the total chromatin and is essential for normalizing the qPCR data.
-
Validation of HDAC Inhibition: As detailed in Part 1, confirming the activity of this compound through Western blotting is a prerequisite for interpreting the ChIP results.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the final results.
References
-
Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. Retrieved from [Link]
-
What is Epigenetics?. (2015, February 3). Preparation for Chromatin Immunoprecipitation (ChIP). Retrieved from [Link]
-
Anonymous. (n.d.). ChIP Protocol. Retrieved from [Link]
-
Bio-protocol. (2018). Chromatin Immunoprecipitation (ChIP) Assay. Retrieved from [Link]
-
Bradner, J. E., et al. (2018). Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci. PLoS ONE, 13(3), e0194966. Retrieved from [Link]
-
Wixted, J. P., et al. (2021). HDAC1 regulates the chromatin landscape to control transcriptional dependencies in chronic lymphocytic leukemia. Cell Reports, 36(11), 109673. Retrieved from [Link]
-
Chen, Y., et al. (2019). Inhibition of Histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing. bioRxiv. Retrieved from [Link]
-
What is Epigenetics?. (2015, July 28). Chromatin Immunoprecipitation Study Supports HDAC Inhibitor as Possible Lung Cancer Treatment. Retrieved from [Link]
-
Bio-protocol. (n.d.). Chromatin Immunoprecipitation (ChIP). Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatin Immunoprecipitation analysis (ChIP) and HDAC expression.... Retrieved from [Link]
-
Chen, Y., et al. (2019). Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing. Nucleic Acids Research, 47(15), 8159–8174. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of our ChIP method. a The ChIP assay loses its detection.... Retrieved from [Link]
-
Histone hyperacetylation disrupts core gene regulatory architecture in rhabdomyosarcoma. Nature Communications, 11(1), 2749. Retrieved from [Link]
-
Wang, Z., et al. (2009). Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes. Cell, 138(5), 1019–1031. Retrieved from [Link]
-
Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. Molecular Cancer Therapeutics, 4(12), 1952-1961. Retrieved from [Link]
-
Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). The histone deacetylase inhibitor butyric acid lowers buffer pH and inhibits chromatin immunoprecipitation. Retrieved from [Link]
-
Butyrate Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 482-484. Retrieved from [Link]
-
4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632-645. Retrieved from [Link]
-
Valproic acid alters chromatin structure by regulation of chromatin modulation proteins. Cancer Research, 65(9), 3815-3822. Retrieved from [Link]
-
Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism. Drug Metabolism and Disposition, 22(5), 761-769. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 4-Amino-4-pyridin-4-yl-butyric acid dihydrochloride [sigmaaldrich.cn]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-ピペリジン酪酸塩酸塩 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Pyridine butyric acid hydrochloride - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
Application Notes for In Vivo Evaluation of 4-Pyridin-4-YL-butyric Acid Hydrochloride in Animal Models
Section 1: Compound Profile and Introduction
4-Pyridin-4-YL-butyric acid hydrochloride is a small molecule featuring a pyridine ring linked to a butyric acid chain. Its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and other neuroactive compounds like 4-phenylbutyric acid, suggests potential activity within the central nervous system (CNS). As a hydrochloride salt, the compound is formulated to enhance aqueous solubility, a critical attribute for in vivo research.
However, it is crucial to note that the precise molecular mechanism of this compound is not extensively documented in publicly available literature. Therefore, its use in animal models should be approached from an investigational standpoint to characterize its pharmacokinetic, pharmacodynamic, and potential therapeutic or toxicological effects. This guide provides a framework for such an investigation, with a focus on assessing its impact on seizure susceptibility as a primary screen for CNS activity.
| Property | Data | Reference |
| Compound Name | This compound | [1] |
| Synonym(s) | 4-Pyridinebutanoic acid hydrochloride | [2] |
| Molecular Formula | C₉H₁₁NO₂ · HCl | N/A |
| Molecular Weight | 201.65 g/mol (hydrochloride salt) | N/A |
| CAS Number | Not specified for HCl salt; 102878-73-9 for free base | N/A |
| Known Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Section 2: The GABAergic System - A Primary Investigational Target
The brain maintains a delicate balance between excitation and inhibition. The GABAergic system is the primary driver of inhibition and a common target for drugs treating neurological disorders like epilepsy.[3] Given the structure of 4-Pyridin-4-YL-butyric acid, the GABAergic synapse represents a logical starting point for mechanistic investigation.
Key Regulatory Points in the GABAergic Synapse:
-
GABA Synthesis: Glutamate is converted to GABA by glutamic acid decarboxylase (GAD).
-
Vesicular Loading & Release: GABA is packaged into vesicles and released into the synapse upon neuronal firing.
-
Receptor Binding: GABA binds to postsynaptic GABA-A and GABA-B receptors to induce an inhibitory signal.
-
GABA Reuptake: Synaptic GABA concentration is primarily controlled by GABA transporters (GATs), which clear GABA from the synapse back into neurons and glial cells.
-
GABA Degradation: Within the cell, GABA is catabolized by the mitochondrial enzyme GABA aminotransferase (GABA-T).[4] Inhibition of GABA-T is a clinically validated mechanism for increasing GABA levels and suppressing seizures.[5]
It is important to consider that structurally similar compounds can have divergent effects. For instance, 4-phenylbutyric acid (PBA) does not inhibit GABA-T but acts as a chemical chaperone that can restore the function of deficient GABA transporters (GAT-1) in certain disease models, thereby increasing GABA uptake from the synapse.[6][7] This highlights the need for empirical testing to determine if 4-Pyridin-4-YL-butyric acid enhances or suppresses GABAergic transmission.
Section 3: A Workflow for In Vivo Pharmacological Assessment
A structured approach is essential when characterizing a novel compound. The following workflow provides a logical progression from initial preparation to efficacy testing.
Section 4: Application Protocol 1: Formulation and Administration
This protocol details the preparation of this compound for intraperitoneal (IP) injection in mice. IP is a common route for initial screening due to its rapid systemic absorption.
Objective: To prepare a clear, sterile solution of the compound at the desired concentration for in vivo administration.
Materials:
-
This compound
-
Vehicle: Sterile 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter or pH strips (optional, for troubleshooting)
-
0.22 µm sterile syringe filters
-
1 mL syringes and 27-gauge needles
Protocol:
-
Determine Dosing Volume: For mice, a standard IP injection volume is 10 mL/kg body weight. For a 25 g mouse, this corresponds to 0.25 mL.
-
Calculate Required Concentration:
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: To achieve a 50 mg/kg dose, the required solution concentration is 50 mg/kg / 10 mL/kg = 5 mg/mL.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a dark background to ensure there are no visible particles.
-
Expert Insight (Causality): A clear solution is mandatory for IP injection. Injecting a suspension can cause peritoneal irritation, inflammation, and erratic drug absorption, invalidating the experimental results.
-
-
Solubility Troubleshooting:
-
If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication may be attempted.
-
If solubility remains poor in saline, a different vehicle system must be developed. This may involve using a small percentage (e.g., 5-10%) of a co-solvent like DMSO, followed by dilution in saline. Crucially, a vehicle control group receiving the exact same co-solvent formulation must be included in all experiments.
-
-
Sterile Filtration: Draw the clear solution into a 1 mL syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube or directly into the dosing syringes. This step removes any potential microbial contamination.
-
Administration:
-
Weigh the animal immediately before dosing to calculate the precise volume to be injected.
-
Administer the solution via intraperitoneal injection.
-
Trustworthiness: Always prepare the formulation fresh on the day of the experiment to avoid potential degradation.
-
Section 5: Application Protocol 2: Efficacy Screening in the Acute PTZ Seizure Model
This protocol uses the pentylenetetrazole (PTZ)-induced seizure model to perform a rapid initial assessment of the compound's pro-convulsant or anti-convulsant activity. PTZ is a GABA-A receptor antagonist that, when administered at a sub-convulsive dose, can induce seizures.[8] An effective anti-convulsant will increase the seizure threshold, delaying or preventing PTZ-induced seizures.
Objective: To determine if pretreatment with this compound alters the latency to, or severity of, seizures induced by PTZ.
Materials:
-
Formulated this compound solution
-
PTZ solution (e.g., 4 mg/mL in 0.9% saline, to deliver 40 mg/kg in a 10 mL/kg injection volume)[9]
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (highly recommended)
-
Stopwatches
Experimental Design:
| Group | N | Pretreatment (Time 0 min) | Challenge (Time 30 min) |
| 1. Vehicle | 10 | Vehicle (e.g., 0.9% Saline), 10 mL/kg, IP | PTZ, 40 mg/kg, IP |
| 2. Test Compound Low | 10 | 4-PY-Butyric Acid HCl (e.g., 10 mg/kg), 10 mL/kg, IP | PTZ, 40 mg/kg, IP |
| 3. Test Compound Mid | 10 | 4-PY-Butyric Acid HCl (e.g., 30 mg/kg), 10 mL/kg, IP | PTZ, 40 mg/kg, IP |
| 4. Test Compound High | 10 | 4-PY-Butyric Acid HCl (e.g., 100 mg/kg), 10 mL/kg, IP | PTZ, 40 mg/kg, IP |
Protocol:
-
Acclimation: Allow animals to acclimate to the facility for at least one week. On the test day, move them to the procedure room and allow them to habituate for at least 60 minutes.
-
Pretreatment: At Time=0, inject the mice with either vehicle or the designated dose of the test compound via IP injection. Place them back in their home cages.
-
Expert Insight (Causality): The 30-minute pretreatment window is a standard starting point for small molecules administered via IP, allowing time for systemic absorption and distribution to the brain. This timing should be optimized based on specific pharmacokinetic data if available.
-
-
Habituation to Observation Chamber: At Time=27 minutes, place each mouse individually into an observation chamber for a 3-minute habituation period.[9]
-
PTZ Challenge: At precisely Time=30 minutes, administer the PTZ injection (e.g., 40 mg/kg, IP). Immediately start a stopwatch and video recording for each animal.
-
Observation: Observe the animals continuously for 30 minutes post-PTZ injection.[10] Score the maximal seizure severity reached for each animal and record the latency (time from PTZ injection) to the first myoclonic jerk and to generalized tonic-clonic seizures.
-
Seizure Scoring: Use a standardized scale, such as the modified Racine scale, to score seizure severity.
| Score | Behavioral Manifestation |
| 0 | No change in behavior |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks, head nodding |
| 3 | Forelimb clonus, partial rearing |
| 4 | Clonic seizures while upright, progressing to full rearing |
| 5 | Generalized tonic-clonic seizure, loss of postural control |
| 6 | Death |
| (Adapted from protocols described in[9][10]) |
Data Analysis and Interpretation:
-
Primary Endpoints:
-
Maximal Seizure Score: Compare the median or average maximal seizure score between the vehicle group and the test compound groups using appropriate statistical tests (e.g., Kruskal-Wallis or ANOVA). A significant decrease in score indicates anti-convulsant activity.
-
Seizure Latency: Compare the average time to the first myoclonic jerk and/or generalized seizure using ANOVA. A significant increase in latency indicates anti-convulsant activity.
-
-
Interpretation:
-
Anti-convulsant Effect: A dose-dependent increase in seizure latency and a decrease in seizure severity.
-
Pro-convulsant Effect: A dose-dependent decrease in seizure latency and an increase in seizure severity.
-
No Effect: No significant difference from the vehicle control group.
-
Section 6: References
-
BenchChem. (2025). Application Notes and Protocols: Pentetrazol (PTZ) Kindling for Inducing Chronic Epilepsy in Mice. BenchChem.
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments.
-
Shimada, T., et al. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments.
-
Rocha, A. J., et al. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Journal of Visualized Experiments.
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. [Link]
-
Santa Cruz Biotechnology. (n.d.). 4-Pyridin-4-yl-butyric acid. Santa Cruz Biotechnology.
-
Sigma-Aldrich. (n.d.). 4-Piperidine butyric acid hydrochloride. Sigma-Aldrich.
-
Koei Chemical Co., Ltd. (n.d.). 4-Pyridine butyric acid hydrochloride. Koei Chemical Co., Ltd.
-
Kim, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences. [Link]
-
Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of Medicinal Chemistry.
-
Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences.
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
ChemicalBook. (n.d.). 4-(pyrid-3-yl)-4-oxo-butyric acid hydrochloride. ChemicalBook.
-
Nwosu, G., et al. (2022). 4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models. Brain Communications. [Link]
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Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology. [Link]
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Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry. [Link]
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Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology.
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Wikipedia. (n.d.). GABA transaminase inhibitor. Wikipedia.
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Cuadrado-Tejedor, M., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry. [Link]
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ResearchGate. (2011). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. ResearchGate.
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Stone, T. W., & Perkins, M. N. (1984). In vivo release of [3H]-purines by quinolinic acid and related compounds. British Journal of Pharmacology.
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Metabolite Identification of 4-Pyridin-4-YL-butyric Acid Hydrochloride Using High-Resolution LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This application note presents a comprehensive protocol for the identification of in vitro metabolites of 4-Pyridin-4-YL-butyric acid hydrochloride, a compound featuring a pyridine ring and an aliphatic carboxylic acid side chain. We detail a systematic workflow encompassing in vitro metabolite generation using human liver microsomes (HLM), robust sample preparation, and a multi-faceted liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategy for structural elucidation. The described methodologies are designed to provide researchers with a reliable framework for early-stage drug metabolism studies, leveraging high-resolution mass spectrometry to confidently identify metabolic hotspots and pathways.
Introduction
In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1] This biotransformation can lead to the formation of active, inactive, or even reactive metabolites. Therefore, identifying and characterizing these metabolites is a crucial step in assessing the safety and efficacy of new chemical entities.[2]
4-Pyridin-4-YL-butyric acid contains structural motifs common in many pharmaceutical compounds. The pyridine ring is a heteroaromatic structure known to undergo various metabolic transformations, while the butyric acid side chain presents additional sites for enzymatic modification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering the sensitivity and specificity required to detect and identify low-level metabolites in complex biological matrices.[2][5]
This guide provides an in-depth protocol for generating and analyzing the metabolites of 4-Pyridin-4-YL-butyric acid using a common in vitro model—human liver microsomes—followed by analysis with a high-resolution mass spectrometer. We will explain the rationale behind key experimental choices, from sample preparation to the specific MS scan functions used for metabolite hunting.
Predicted Metabolic Pathways
Based on the structure of 4-Pyridin-4-YL-butyric acid, several metabolic pathways can be predicted. Understanding these potential transformations is key to designing an effective analytical strategy. The primary metabolic reactions anticipated are Phase I (functionalization) and Phase II (conjugation).
-
Phase I Reactions: These are primarily mediated by CYP enzymes found in liver microsomes.[6]
-
N-Oxidation: The nitrogen atom on the pyridine ring is a likely site for oxidation.[4]
-
Hydroxylation: The aliphatic side chain can be hydroxylated at various positions (α, β, γ to the carboxyl group).
-
Oxidation: Secondary alcohols formed from hydroxylation can be further oxidized to ketones. Studies on structurally similar nicotine metabolites, such as 4-oxo-4-(3-pyridyl)butanoic acid, confirm this pathway is highly relevant.[7][8]
-
-
Phase II Reactions: These involve the conjugation of polar molecules to the parent drug or its Phase I metabolites.
The following diagram illustrates these potential metabolic transformations.
Caption: High-level workflow for in vitro metabolite identification.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol generates metabolites by incubating the parent drug with HLM, which contains a high concentration of key drug-metabolizing enzymes. [6]A cofactor, NADPH, is required to initiate the CYP450 catalytic cycle. [6] Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Incubator/shaking water bath at 37°C
Protocol:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice. Prepare a parallel control incubation without the NADPH regenerating system to differentiate enzymatic from non-enzymatic degradation.
-
Phosphate Buffer (0.1 M, pH 7.4): 880 µL
-
HLM (20 mg/mL): 25 µL (Final concentration: 0.5 mg/mL)
-
Parent Drug Stock (10 mM): 5 µL (Final concentration: 50 µM)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate for 5 minutes at 37°C to allow the system to equilibrate.
-
Initiate Reaction: Add 90 µL of the pre-warmed NADPH regenerating system to initiate the metabolic reaction. For the control, add 90 µL of buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: To stop the reaction, add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound). The cold organic solvent serves to precipitate proteins and halt all enzymatic activity. [11]7. Centrifugation: Vortex the quenched sample for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for further sample preparation or direct analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
While the supernatant from the protein precipitation can be analyzed directly, a subsequent solid-phase extraction (SPE) step will produce a cleaner extract, reducing matrix effects and improving sensitivity. [11]A mixed-mode cation exchange SPE is suitable for capturing the basic pyridine moiety.
Protocol:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the supernatant from step 3.1.8 with 1 mL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the parent drug and its metabolites with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The development of a sensitive and selective LC-MS/MS method is the core of the analysis. This involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.
Liquid Chromatography (LC)
A reversed-phase separation is ideal for this class of compound. The goal is to achieve chromatographic resolution between the parent compound and its potentially isomeric metabolites.
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and efficient ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 60% B over 15 min | A shallow gradient is necessary to separate closely eluting metabolites. |
Mass Spectrometry (MS)
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements, which aids in formula determination of unknown metabolites. [12]Electrospray ionization (ESI) in positive mode is recommended due to the easily protonated pyridine nitrogen.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The pyridine nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |
| Source Temp. | 150°C | |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Allows for intelligent acquisition of MS/MS spectra on detected peaks. |
| Scan Events | 1 Full Scan (MS1), 3-5 DDA MS/MS Scans | MS1 survey scan identifies ions, which then trigger fragmentation scans (MS/MS). |
| Mass Range | m/z 100-1000 | Covers the parent drug and expected metabolites. |
| Collision Energy | Ramped (e.g., 15-45 eV) | Acquires fragmentation data across a range of energies to maximize structural information. |
Data Analysis and Metabolite Identification
The data analysis strategy involves comparing the chromatograms of the control (no NADPH) and test (with NADPH) samples to find unique peaks corresponding to metabolites.
-
Peak Detection: Use software to extract ion chromatograms (EICs) for the parent drug and search for new peaks in the test sample that are absent or significantly lower in the control sample.
-
Mass Shift Analysis: Determine the mass difference between the parent ion and the potential metabolite ion. This mass shift suggests the type of metabolic modification.
-
Formula Generation: Use the accurate mass measurement from the high-resolution MS1 scan to generate a list of possible elemental compositions for the metabolite.
-
MS/MS Spectral Interpretation: The fragmentation pattern in the MS/MS spectrum provides the key to structure elucidation. Compare the fragment ions of the metabolite to those of the parent drug. Shared fragments confirm a structural relationship, while shifted fragments can pinpoint the site of modification. [5] Table of Predicted Metabolites and Diagnostic Mass Shifts:
| Metabolic Transformation | Mass Shift (Da) | Predicted m/z [M+H]⁺ | Diagnostic Neutral Loss/Fragment |
| Parent Compound | +0 | 166.0863 | Loss of H₂O (18) and CO₂ (44) |
| N-Oxidation | +15.9949 | 182.0812 | Loss of oxygen atom (-16) in CID |
| Hydroxylation | +15.9949 | 182.0812 | Additional loss of H₂O from side chain |
| Glucuronidation | +176.0321 | 342.1184 | Neutral loss of 176 Da (glucuronic acid) |
Conclusion
This application note outlines a robust and systematic approach for the identification of in vitro metabolites of this compound. By combining a validated HLM incubation protocol, efficient sample preparation, and a strategic LC-MS/MS analysis using a high-resolution instrument, researchers can confidently profile the metabolic fate of novel compounds. The described workflow is broadly applicable to other small molecules and serves as a foundational method in the critical path of drug discovery and development, enabling early assessment of a compound's metabolic stability and pathways.
References
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate.
- Drug Metabolism Studies Using Liver Microsomes - Milecell Bio.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
- Bioanalytical method development and validation by lc-ms/ms.
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metabolic stability & determining intrinsic drug clearance - YouTube. Available from: [Link]
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Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. Available from: [Link]
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Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Available from: [Link]
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Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PMC - NIH. Available from: [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available from: [Link]
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Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. Available from: [Link]
-
A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. Available from: [Link]
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Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - MDPI. Available from: [Link]
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How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. Available from: [Link]
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A Systematic Approach to Bioanalysis LC Method Development using UPLC | Waters. Available from: [Link]
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Automated and unbiased analysis of LC–MS metabolomic data - Ovid. Available from: [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available from: [Link]
-
Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry - Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC - PubMed Central. Available from: [Link]
-
Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed. Available from: [Link]
-
Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC - NIH. Available from: [Link]
-
Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... - ResearchGate. Available from: [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - NIH. Available from: [Link]
-
Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed. Available from: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples - YouTube. Available from: [Link]
-
Sample Prep for Blood or Serum - YouTube. Available from: [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. Available from: [Link]
-
Showing metabocard for Pyridine (HMDB0000926) - Human Metabolome Database. Available from: [Link]
-
Metabolism in the F344 rat of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen - PubMed. Available from: [Link]
-
Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
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Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - NIH. Available from: [Link]
-
4-Pyridin-4-yl-butyric acid. Available from: [Link]
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Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE | lookchem. Available from: [Link]
-
Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers - PubMed. Available from: [Link]
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- 8. Metabolism in the F344 rat of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Establishing a Stable Aqueous Stock Solution of 4-Pyridin-4-YL-butyric Acid Hydrochloride for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and storage of a stable stock solution of 4-Pyridin-4-YL-butyric acid hydrochloride. Given the pivotal role of solution stability in ensuring data integrity and reproducibility in preclinical research, this guide emphasizes a systematic approach. It details protocols for solubility determination, stock solution preparation, and a rigorous stability assessment using High-Performance Liquid Chromatography (HPLC). The causality behind each experimental step is explained to empower the end-user to make informed decisions. All quantitative data and experimental workflows are presented in clear, accessible formats.
Introduction: The Criticality of a Stable Stock Solution
This compound is a pyridine-containing compound of interest in various research and drug discovery programs. The pyridine moiety is a common scaffold in pharmaceuticals, and its basic nitrogen atom can influence solubility and stability.[1][2] The hydrochloride salt form is often utilized to improve the aqueous solubility and handling of parent compounds. However, the stability of such compounds in solution is not guaranteed and can be influenced by factors such as pH, temperature, light exposure, and solvent choice.[3][4]
An unstable stock solution, where the concentration of the active compound changes over time due to degradation, can lead to erroneous and irreproducible experimental results, ultimately wasting valuable resources. Therefore, establishing and validating a stable stock solution protocol is a foundational step in any research endeavor involving this compound. This application note provides a self-validating framework for developing a robust and reliable stock solution.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is key to developing a sound protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ · HCl | [5][6] |
| Molecular Weight | 201.65 g/mol | Derived from C₉H₁₁NO₂ (165.19) + HCl (36.46) |
| Appearance | White to off-white solid | General knowledge |
| pKa (Pyridine) | ~5.25 (for pyridine) | General knowledge |
The pKa of the pyridine nitrogen is a crucial parameter. At a pH below its pKa, the nitrogen will be protonated, increasing the molecule's polarity and likely its aqueous solubility. As a hydrochloride salt, the compound is already in a protonated state.
Protocol I: Aqueous Solubility Assessment
Before preparing a stock solution, it's essential to determine the solubility of this compound in the desired solvent system. Water is the most common and biologically relevant solvent.
Rationale
This protocol uses a simple, empirical method to estimate the solubility. By preparing a saturated solution and quantifying the dissolved compound after equilibration, a practical solubility limit can be determined. This prevents accidental supersaturation and subsequent precipitation in the stock solution.
Materials
-
This compound powder
-
Deionized water (Type I)
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system for quantification
Step-by-Step Methodology
-
Preparation of Slurry: Accurately weigh approximately 20 mg of the compound into a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of deionized water to the tube.
-
Equilibration: Vortex the tube vigorously for 2 minutes. Place the tube on a rotator at room temperature for 2 hours to ensure maximum dissolution and equilibration.
-
Separation of Undissolved Solid: Centrifuge the slurry at 14,000 rpm for 10 minutes to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully take a 100 µL aliquot of the supernatant and dilute it 1:100 with deionized water.
-
Quantification: Analyze the diluted sample by a calibrated HPLC method (see Section 5 for a generic method) to determine the concentration.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Protocol II: Preparation of a 10 mM Aqueous Stock Solution
Based on typical laboratory needs, a 10 mM stock solution is a common starting point. This protocol outlines the preparation of such a solution.
Rationale
Directly weighing a small mass of the compound for each experiment is prone to error. A concentrated stock solution allows for accurate and reproducible dilutions. Using an aqueous solvent is often preferred for cell-based assays to avoid solvent-induced toxicity.
Workflow Diagram
Caption: Workflow for 10 mM Stock Solution Preparation.
Materials
-
This compound
-
Deionized water (Type I)
-
10 mL volumetric flask (Class A)
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
-
Cryovials for aliquoting
Step-by-Step Methodology
-
Calculation: To prepare 10 mL of a 10 mM solution: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 201.65 g/mol = 0.020165 g = 20.17 mg
-
Weighing: Accurately weigh 20.17 mg of this compound.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of deionized water.
-
Mixing: Cap the flask and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow.
-
Final Volume Adjustment: Once dissolved and at room temperature, carefully add deionized water to the 10 mL mark (QS).
-
Homogenization: Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the solution into appropriately labeled cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots as determined by the stability study (see Section 5).
Protocol III: Stability Assessment of the Aqueous Stock Solution
This protocol is essential for determining the shelf-life and optimal storage conditions for the prepared stock solution. It follows principles outlined in stability testing guidelines for pharmaceuticals.[3][7][8]
Rationale
The stability of a compound in solution is not infinite. Degradation can occur via several pathways, including hydrolysis, oxidation, and photodecomposition.[4][9][10] This study design uses a stability-indicating HPLC method to quantify the parent compound and detect any degradation products over time under various storage conditions.
Experimental Design
| Condition | Temperature | Light Exposure | Time Points (Days) |
| 1 | 4°C | Protected from light | 0, 7, 14, 30, 60, 90 |
| 2 | -20°C | Protected from light | 0, 7, 14, 30, 60, 90 |
| 3 | 25°C (Room Temp) | Protected from light | 0, 1, 3, 7, 14 |
| 4 | 25°C (Room Temp) | Exposed to ambient light | 0, 1, 3, 7, 14 |
| 5 (Freeze-Thaw) | -20°C to 25°C | Protected from light | 3 cycles |
Workflow Diagram
Caption: Workflow for Stability Assessment Study.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from potential degradants.[11][12][13] The following is a starting method that should be validated for this specific application.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength for pyridine ring) |
Step-by-Step Methodology
-
Initial Analysis (T=0): Immediately after preparing the 10 mM stock solution, analyze it in triplicate using the HPLC method. The average peak area of the parent compound at this time point is considered 100%.
-
Sample Storage: Store the prepared aliquots according to the conditions outlined in Table 5.2.
-
Time Point Analysis: At each specified time point, retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature before analysis.
-
Freeze-Thaw Analysis: For the freeze-thaw stability assessment, take a dedicated aliquot and freeze it at -20°C for at least 12 hours, then thaw it completely at room temperature. Repeat this for three cycles before analyzing.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Average Peak Area at T=0) x 100
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Acceptance Criteria
A stock solution is generally considered stable under a specific condition if the concentration of the parent compound remains within 95-105% of the initial concentration, with no significant formation of degradation products.
Conclusion and Recommendations
This application note provides a comprehensive framework for developing a stable stock solution of this compound. By first assessing solubility and then conducting a systematic stability study, researchers can ensure the integrity and reliability of their experimental data. Based on the chemical nature of pyridine hydrochloride salts, it is anticipated that the most stable conditions will be at -20°C, protected from light . However, the empirical data generated by following these protocols is the ultimate determinant of the optimal storage conditions and shelf-life for this specific compound in an aqueous solution.
References
- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Pyridine.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
- Benchchem. (n.d.). Photophysical properties of novel pyridine derivatives.
-
Comins, D. L., & Joseph, S. P. (2000). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 100(8), 3049-3074. Retrieved from [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. Retrieved from [Link]
- BioProcess Online. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]
- Reilly, T. (n.d.). PYRIDINE ITS DERIVATIVES.
- Periodni. (n.d.). Preparation of C5H5N solution.
- Alichem. (n.d.). 4-Pyridin-4-yl-butyric acid.
-
Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509-515. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Stability of Fluorinated Pyridines in Solution.
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Wang, S., et al. (2015). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]
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International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. Retrieved from [Link]
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Jannasch, A., et al. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. Retrieved from [Link]
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Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759. Retrieved from [Link]
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Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society, 89(23), 5984-5985. Retrieved from [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
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Zhai, W., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. Retrieved from [Link]
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Caplain, S., & Lablache-Combier, A. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. Retrieved from [Link]
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Reddit. (2022). Any tips handling OsO4 (and preparing a Pyridine stock solution) ? Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Unknown. (n.d.). Preparation and Properties of Pyridine.
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LookChem. (n.d.). Cas 4192-31-8, 4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Dong, M. W. (2013). Forced degradation and impurity profiling. In Handbook of Pharmaceutical Analysis by HPLC (pp. 235-269). Elsevier.
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FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). Retrieved from [Link]
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He, X., et al. (2007). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Assessing Histone Acetylation Changes with 4-Pyridin-4-YL-butyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Landscape of Histone Acetylation
In the intricate architecture of the eukaryotic nucleus, DNA is tightly packaged into a dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The post-translational modifications of these histone proteins play a critical role in regulating gene expression and other DNA-templated processes without altering the DNA sequence itself, a field of study known as epigenetics.
Among the myriad of histone modifications, acetylation is one of the most extensively studied and is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, neutralizing their positive charge. This charge neutralization is thought to weaken the electrostatic interactions between histones and DNA, leading to a more relaxed or "open" chromatin structure (euchromatin) that is generally associated with transcriptional activation.[1][2] Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin state (heterochromatin), which is typically linked to transcriptional repression.[2][3]
The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. By blocking the activity of HDACs, these molecules can induce histone hyperacetylation, leading to the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
This application note provides a comprehensive guide for researchers to investigate the potential of 4-Pyridin-4-YL-butyric acid hydrochloride as a novel HDAC inhibitor and to characterize its effects on histone acetylation. While direct evidence for its HDAC inhibitory activity is not yet established, its structural similarity to known HDAC inhibitors, such as butyric acid and its derivatives, provides a strong rationale for its investigation.[4] This document will guide you through the necessary experimental workflows to test this hypothesis, from initial in vitro screening to detailed cellular analysis of histone acetylation changes.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound may function as an HDAC inhibitor. The butyric acid moiety is a well-known pharmacophore for HDAC inhibition.[4][5] The pyridine ring may contribute to the molecule's interaction with the active site of HDAC enzymes, a feature seen in other pyridine-based HDAC inhibitors.[1][3][6] The proposed mechanism involves the butyrate portion of the molecule chelating the zinc ion in the active site of HDACs, thereby blocking their deacetylase activity.
Figure 1: Hypothesized mechanism of HDAC inhibition by this compound.
Experimental Workflows: A Step-by-Step Guide
This section provides detailed protocols to systematically evaluate the HDAC inhibitory potential of this compound and its impact on cellular histone acetylation.
Figure 2: Overall experimental workflow for assessing the effects of this compound.
Part 1: In Vitro HDAC Inhibitor Screening
Before proceeding to cell-based assays, it is highly recommended to perform an in vitro HDAC inhibitor screening assay to determine if this compound directly inhibits HDAC enzyme activity. Commercially available kits provide a convenient and sensitive method for this initial validation.
Protocol: Fluorometric HDAC Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., from Cayman Chemical or Abcam).[7][8]
Materials:
-
HDAC1 (or other class I/II HDAC) enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
HDAC developer solution
-
Trichostatin A (TSA) or Sodium Butyrate (Positive Control Inhibitor)
-
This compound (Test Compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the test compound and the positive control.
-
Enzyme Reaction:
-
To each well of the 96-well plate, add the HDAC assay buffer.
-
Add the test compound dilutions or the positive control.
-
Add the HDAC enzyme to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
-
Develop and Read Fluorescence:
-
Stop the enzymatic reaction by adding the HDAC developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Part 2: Cell-Based Assays for Histone Acetylation
Protocol: Cell Culture and Treatment
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to your research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare working concentrations by diluting the stock solution in complete cell culture medium.
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
To determine the optimal treatment duration, perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
To determine the optimal concentration, perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Cell Harvesting: After the treatment period, harvest the cells for downstream applications (Western blotting or ChIP).
Protocol: Western Blot for Global Histone Acetylation
Western blotting is a powerful technique to assess changes in the overall levels of specific histone acetylation marks.[9][10]
Materials:
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-acetyl-H4K16, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest the treated and control cells.
-
Extract histones using a histone extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-H3).
-
Hypothetical Data Presentation: Western Blot
| Treatment | Concentration (µM) | Relative Acetyl-H3K9 Level (Normalized to Total H3) |
| Vehicle Control | 0 | 1.0 |
| This compound | 10 | 2.5 |
| This compound | 50 | 5.8 |
| This compound | 100 | 9.2 |
| Positive Control (TSA) | 1 | 12.5 |
Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP followed by quantitative PCR (qPCR) allows for the investigation of histone acetylation changes at specific gene promoters.[11][12]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-H3K27, Normal Rabbit IgG as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for a target gene promoter (e.g., p21/CDKN1A) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody (e.g., anti-acetyl-H3K27) or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of high salt.
-
Digest the proteins with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter of a target gene known to be regulated by histone acetylation (e.g., p21).
-
Analyze the data as a percentage of input to determine the enrichment of the histone mark at the specific locus.
-
Hypothetical Data Presentation: ChIP-qPCR
| Treatment | Concentration (µM) | Acetyl-H3K27 Enrichment at p21 Promoter (% of Input) |
| Vehicle Control | 0 | 0.5% |
| This compound | 50 | 3.2% |
| Positive Control (TSA) | 1 | 5.8% |
| IgG Control | - | <0.1% |
Troubleshooting
Western Blot
-
No or Weak Signal: Increase the amount of protein loaded, optimize antibody concentrations, or check the transfer efficiency.[13][14][15][16][17]
-
High Background: Ensure adequate blocking, optimize antibody concentrations, and increase the number and duration of washes.[13][15][16][17]
-
Non-specific Bands: Use a more specific primary antibody, ensure proper sample preparation to avoid protein degradation, and optimize antibody concentrations.[15][16][17]
ChIP-qPCR
-
High Background in IgG Control: Perform a pre-clearing step with Protein A/G beads before immunoprecipitation, and ensure that the antibody is specific.[18][19][20]
-
Low ChIP Signal: Optimize sonication to achieve the correct fragment size, ensure efficient cell lysis, and use a ChIP-validated antibody.[18][19][20]
-
High Variability between Replicates: Ensure consistent sample handling, accurate pipetting, and proper mixing of reagents.[21]
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the potential of this compound as a novel HDAC inhibitor. By systematically progressing from in vitro enzymatic assays to cell-based analyses of global and locus-specific histone acetylation, researchers can effectively characterize the epigenetic effects of this compound. The successful demonstration of HDAC inhibitory activity and a corresponding increase in histone acetylation would position this compound as a promising candidate for further preclinical development in oncology and other diseases where HDAC dysregulation is a key pathological feature.
References
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M. A. B. H. M. R. a. S. A. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 247, 115022 (2023). Available at: [Link]
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S. K. et al. Multicomponent Synthesis and Binding Mode of Imidazo[1,2- a]pyridine-Capped Selective HDAC6 Inhibitors. Journal of Medicinal Chemistry, 63(3), 1145-1162 (2020). Available at: [Link]
-
A. R. M. et al. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. ResearchGate, (2022). Available at: [Link]
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A. B. et al. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2573-2578 (2008). Available at: [Link]
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Y. Z. et al. Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry, (2024). Available at: [Link]
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Y. L. a. C. D. B. Inhibition of Histone Deacetylases. Methods in Molecular Biology, 595, 141-153 (2010). Available at: [Link]
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Boster Biological Technology. ChIP Troubleshooting Guide. Boster Bio, (n.d.). Available at: [Link]
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Z. W. et al. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 7(1), 11097 (2017). Available at: [Link]
-
ResearchGate. How to trouble shoot large variations in ChIP-qPCR?. ResearchGate, (2016). Available at: [Link]
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Arigo Biolaboratories Corp. ChIP Troubleshooting Guide. Arigo Biolaboratories Corp., (n.d.). Available at: [Link]
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TotalLab. Western Blot Troubleshooting Guide. TotalLab, (n.d.). Available at: [Link]
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EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek, (n.d.). Available at: [Link]
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Bio-Techne. Western Blot Troubleshooting Guide. Bio-Techne, (n.d.). Available at: [Link]
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Precision Biosystems. What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems, (2019). Available at: [Link]
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Assay Genie. 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie, (n.d.). Available at: [Link]
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J. M. S. a. M. K. S. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR). Methods in Molecular Biology, 1856, 115-127 (2018). Available at: [Link]
-
E. F. B. et al. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences, 23(1), 405 (2021). Available at: [Link]
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A. S. et al. Computer-Driven Development of an in Silico Tool for Finding Selective Histone Deacetylase 1 Inhibitors. Molecules, 25(18), 4216 (2020). Available at: [Link]
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J. E. B. a. J. M. O. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods in Molecular Biology, 338, 205-215 (2006). Available at: [Link]
-
H. S. I. et al. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(24), 7545 (2021). Available at: [Link]
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ResearchGate. Western blot analysis of HDAC pull‐down experiments from HeLa whole... ResearchGate, (n.d.). Available at: [Link]
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ResearchGate. Western blot analysis of changes in H3 and H4 histone acetylation and... ResearchGate, (n.d.). Available at: [Link]
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D. U. et al. protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE, (2005). Available at: [Link]
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S. G. et al. Combinatorial In Silico Strategy towards Identifying Potential Hotspots during Inhibition of Structurally Identical HDAC1 and HDAC2 Enzymes for Effective Chemotherapy against Neurological Disorders. Frontiers in Pharmacology, 8, 808 (2017). Available at: [Link]
-
M. S. et al. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Molecules, 29(10), 2268 (2024). Available at: [Link]
-
J. F. K. et al. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue. Bio-protocol, 10(23), e3850 (2020). Available at: [Link]
-
Abcam. Chromatin Immunoprecipitation: ChIP step by step. YouTube, (2014). Available at: [Link]
-
S. P. et al. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies. Computational Biology and Chemistry, 110, 108035 (2024). Available at: [Link]
-
C. T. et al. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 25(17), 4017 (2020). Available at: [Link]
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J. C. C. a. D. C. P. Butyrate Histone Deacetylase Inhibitors. Epigenetics Insights, 6, 29-40 (2013). Available at: [Link]
-
Bio-Techne. HDAC Cell-Based Assay Kit. Bio-Techne, (n.d.). Available at: [Link]
-
S. S. et al. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 22(14), 7480 (2021). Available at: [Link]
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C. S. H. a. M. J. H. Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(3), 751S-759S (2003). Available at: [Link]
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A. S. et al. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(10), 2891 (2021). Available at: [Link]
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ResearchGate. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. ResearchGate, (2025). Available at: [Link]
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Y. L. et al. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Cell Cycle, 19(2), 196-208 (2020). Available at: [Link]
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Topic: A Quantitative Proteomics Workflow Utilizing Pyridinylbutyric Acid-Derived Isobaric Tags
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive workflow for quantitative proteomics using a novel, conceptual class of amine-reactive isobaric tags derived from the 4-pyridin-4-yl-butyric acid structure. While 4-phenylbutyric acid (4-PBA) is clinically recognized as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress[1][2][3], its core structure serves as an inspirational scaffold for the design of new chemical proteomics tools. This guide details the principles, step-by-step protocols, and data analysis strategies for employing these hypothetical "PBA-Tags" in multiplexed protein quantification, a technique essential for biomarker discovery, drug mechanism-of-action studies, and systems biology research.
Introduction: The Convergence of Chemical Biology and Proteomics
Mass spectrometry-based quantitative proteomics has become an indispensable tool for understanding the dynamic nature of the proteome.[4] Among the various quantification strategies, isobaric labeling, using reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), offers significant advantages in multiplexing, precision, and throughput.[4][5][6][7] These methods rely on chemical tags that covalently bind to peptides and enable the simultaneous analysis of multiple samples.
4-Phenylbutyric acid (4-PBA) is a well-documented chemical chaperone whose effects on cellular proteostasis are often investigated using established quantitative proteomics techniques.[1][8] Inspired by its biocompatibility, this application note describes a complete workflow for a hypothetical class of isobaric labels, herein termed "PBA-Tags." These conceptual tags leverage the fundamental principles of existing amine-reactive N-hydroxysuccinimide (NHS) ester chemistry to provide a robust platform for relative protein quantification.
Principle of PBA-Tag Isobaric Labeling
The power of isobaric labeling lies in its unique chemical design. Each tag in a set consists of three key components: an amine-reactive group, a mass reporter group, and a mass balancer group.[5][6][7]
-
Amine-Reactive Group: A succinimidyl ester (NHS-ester) group reacts efficiently and specifically with primary amines (the peptide N-terminus and the ε-amine of lysine residues), forming a stable amide bond.[9][10][11]
-
Reporter and Balancer Groups: These are designed with stable isotopes so that the total mass of every tag in a set is identical (isobaric). Consequently, a peptide labeled with any tag from the set appears as a single precursor ion in the initial mass spectrometry (MS1) scan.
-
Fragmentation and Quantification: During tandem mass spectrometry (MS/MS), high-energy collision-induced dissociation (HCD) cleaves the tag at a specific linker region. This cleavage releases the reporter ions, whose masses are unique to each specific tag. The relative intensity of these reporter ions directly corresponds to the relative abundance of the peptide across the different samples.[6][12]
Detailed Experimental Workflow and Protocols
A successful quantitative proteomics experiment requires meticulous attention to detail at every stage. This section provides a comprehensive, step-by-step protocol.
Protocol 1: Protein Extraction, Digestion, and Desalting
Rationale: This initial phase aims to extract proteins from their cellular context, denature them, and digest them into peptides suitable for mass spectrometry. Reduction and alkylation prevent disulfide bonds from re-forming, ensuring efficient digestion by trypsin.[13]
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, with protease/phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
Steps:
-
Protein Extraction: Lyse cells or tissues in Lysis Buffer. Quantify protein concentration using a compatible method (e.g., BCA assay).
-
Reduction: Aliquot equal amounts of protein from each sample. Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1.5 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA). Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol. Lyophilize the cleaned peptides to dryness.
Protocol 2: Peptide Labeling with PBA-Tags
Rationale: Covalent attachment of the isobaric tags to the peptides. The reaction is performed in a slightly basic buffer to ensure the primary amines are deprotonated and thus nucleophilic.[11]
Materials:
-
PBA-Tag Isobaric Label Reagents (dissolved in anhydrous acetonitrile or DMSO)
-
Labeling Buffer (e.g., 100 mM TEAB or 50 mM HEPES, pH 8.5)
-
Quenching Solution (e.g., 5% hydroxylamine)
Steps:
-
Reconstitution: Resuspend the dried peptide pellets from each sample in Labeling Buffer.
-
Labeling: Add the appropriate PBA-Tag reagent to each respective sample. The optimal peptide-to-label ratio should be empirically determined, but a starting point of 100 µg of peptide to 0.4 mg of tag is common.[14]
-
Incubation: Vortex gently and incubate for 1 hour at room temperature.
-
Quenching: Stop the labeling reaction by adding Quenching Solution and incubating for 15 minutes. This removes unreacted NHS-ester groups.
-
Pooling and Desalting: Combine all labeled samples into a single tube. Desalt the pooled mixture using a C18 SPE cartridge to remove excess label and buffer components. Lyophilize to dryness.
Protocol 3: LC-MS/MS and Data Analysis
Rationale: The complex labeled peptide mixture is separated by liquid chromatography to reduce ion suppression effects in the mass spectrometer. The MS instrument identifies peptide sequences and quantifies the reporter ions.[15]
Steps:
-
Fractionation (Optional but Recommended): For complex proteomes, resuspend the pooled sample and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Resuspend the final sample (or each fraction) in a suitable loading buffer (e.g., 0.1% formic acid). Analyze using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
MS1 Settings: Acquire full scans at a high resolution (e.g., 120,000).
-
MS2 Settings: Use data-dependent acquisition to select the most abundant precursor ions for fragmentation via HCD. Acquire MS/MS scans at a resolution of at least 30,000 to resolve the reporter ions.[12]
-
-
Data Analysis: Process the raw data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Database Search: Search the MS/MS spectra against a relevant protein database to identify peptides and proteins.
-
Quantification: The software will extract the signal intensities for each reporter ion, normalize the data, and calculate protein abundance ratios.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of expression changes.
-
Data Presentation and Validation
Data Integrity: Quantitative proteomics data should be presented clearly and concisely. A standard table format is used to summarize protein identification and quantification results.
Table 1: Example Data Output for PBA-Tag Quantitative Proteomics
| Protein Accession | Gene Symbol | Protein Description | Fold Change (Treated/Control) | p-value | Peptides Quantified |
|---|---|---|---|---|---|
| P02768 | ALB | Serum albumin | 0.98 | 0.892 | 21 |
| P06733 | HSPA8 | Heat shock cognate 71 kDa protein | 2.15 | 0.004 | 14 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.89 | 0.011 | 9 |
Trustworthiness and Validation: To ensure the reliability of results, a multi-level validation approach is critical.
-
Experimental Replicates: Include both biological and technical replicates to assess variability and statistical significance.
-
Quality Control: Monitor LC-MS performance, including peak shape, mass accuracy, and signal intensity over time.
-
Orthogonal Validation: Key protein expression changes identified by the proteomics screen should be validated by an independent method, such as Western blotting or ELISA, to confirm the findings.[12]
Conclusion
The described workflow provides a robust framework for performing high-plex quantitative proteomics experiments using novel PBA-Tag reagents. By combining meticulous sample preparation, precise chemical labeling, and high-resolution mass spectrometry, this methodology enables deep and accurate profiling of proteome dynamics. This powerful approach is broadly applicable to fundamental biological research and is poised to accelerate the discovery of new drug targets and disease biomarkers.
References
-
MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. MtoZ Biolabs. [Link]
-
Coon, J. J., et al. (2018). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Molecular & Cellular Proteomics. [Link]
-
O'Donoghue, P., et al. (2010). A schematic diagram for a proteomics workflow. ResearchGate. [Link]
-
Bioanalysis Zone. (2016). Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
-
Silantes. (2023). A Guide to Quantitative Proteomics. Silantes. [Link]
-
Atlas Antibodies. (2022). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Atlas Antibodies. [Link]
-
Chipart, V., et al. (2018). Proteomic profile of 4-PBA treated human neuronal cells during ER stress. Molecular Omics. [Link]
-
Dejea, C., et al. (2006). Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells. Journal of Proteome Research. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology. [Link]
-
Iannuzzi, F., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences. [Link]
-
Wikipedia. Isobaric labeling. Wikipedia. [Link]
-
Zeng, H., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology. [Link]
-
Jiang, T., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics. [Link]
-
Iannuzzi, F., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. [Link]
-
Zhang, L., et al. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. ResearchGate. [Link]
-
Gasca, S., et al. (2021). Quality Control—A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome. MDPI. [Link]
Sources
- 1. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Quality Control—A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biotechniques.com [biotechniques.com]
Troubleshooting & Optimization
Navigating the Challenges of 4-Pyridin-4-YL-butyric Acid Hydrochloride Solubility: A Technical Support Guide
Welcome to the Technical Support Center for 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. We will delve into the chemical principles governing its solubility and offer validated protocols to ensure the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the primary solvents for dissolving this compound?
A1: this compound, as a salt, exhibits good solubility in polar protic solvents. Based on available data for structurally similar compounds and general principles of solubility, the following solvents are recommended:
-
Water: A patent for a related synthesis indicates that γ-(4-pyridyl)butyric acid hydrochloride is soluble in water.[1] Generally, pyridine hydrochloride salts are known to be highly soluble in water.
-
DMSO (Dimethyl Sulfoxide): A product sheet for a similar compound, 4-(pyrid-3-yl)-4-oxo-butyric acid hydrochloride, lists DMSO as a suitable solvent.[2]
-
Methanol: The same source also indicates solubility in methanol for a related compound.[2]
Q2: I'm observing a cloudy solution or precipitation when dissolving the compound in an aqueous buffer. What is happening?
A2: This is a common issue and is most likely related to the pH of your buffer. 4-Pyridin-4-YL-butyric acid is an amphoteric molecule, containing both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. The hydrochloride salt form is acidic. The solubility of such compounds is highly pH-dependent.[3][4][5] Precipitation often occurs when the pH of the solution is near the isoelectric point (pI) of the molecule, where its net charge is zero, minimizing its interaction with the polar water molecules.
Q3: How does the chemical structure of this compound influence its solubility?
A3: The solubility of this compound is a tale of two functional groups. The pyridine ring, a basic heterocycle, is protonated in the hydrochloride salt form (pyridinium ion), which enhances its polarity and water solubility. The butyric acid tail contributes a nonpolar hydrocarbon chain, which can limit solubility in highly polar solvents, and a carboxylic acid group, which can be ionized to a carboxylate at higher pH, also enhancing water solubility. The overall solubility is a balance between the polar, charged groups and the nonpolar hydrocarbon portion.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | Solubility is pH-dependent. At low pH, the pyridine is protonated, and at high pH, the carboxylic acid is deprotonated, both forms being more soluble than the zwitterionic form. |
| DMSO | Polar Aprotic | Soluble | A good choice for creating concentrated stock solutions.[2] |
| Methanol | Polar Protic | Soluble | Can be used for initial dissolution before dilution into aqueous buffers.[2] |
| Ethanol | Polar Protic | Likely Soluble | Generally a good solvent for polar organic molecules. |
| PBS (pH 7.4) | Aqueous Buffer | Variable | Solubility can be limited. The pH is close to the likely isoelectric point. |
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Issue 1: The compound does not fully dissolve in my aqueous buffer.
This is a frequent challenge, especially in physiological buffers like PBS (pH 7.4).
Root Cause Analysis:
-
pH: The pH of the buffer is likely close to the isoelectric point of the compound, minimizing its solubility.
-
Concentration: The desired concentration may exceed the solubility limit at that specific pH.
-
Common Ion Effect: While less common with chloride in typical biological buffers, high concentrations of chloride ions could theoretically suppress the dissolution of the hydrochloride salt.
Solutions Workflow:
Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.
Step-by-Step Protocol for pH Adjustment:
-
Prepare a slurry of the compound in your desired aqueous buffer.
-
While stirring, add small increments of a dilute acid (e.g., 0.1 M HCl) to lower the pH. This will ensure the pyridine ring is fully protonated.
-
Observe for dissolution. If the compound dissolves, you have prepared a solution at a lower pH.
-
Alternatively, add small increments of a dilute base (e.g., 0.1 M NaOH) to raise the pH. This will deprotonate the carboxylic acid.
-
Monitor for dissolution.
-
Once dissolved, you can carefully adjust the pH back towards your target, but be aware that the compound may precipitate if you get too close to the isoelectric point.
Step-by-Step Protocol for Using a Co-solvent:
-
Prepare a concentrated stock solution of this compound in DMSO or methanol (e.g., 10-50 mg/mL).
-
Warm the mixture slightly and/or sonicate to ensure complete dissolution.
-
While vigorously vortexing your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Crucial: Do not add the aqueous buffer to the organic stock solution, as this can cause the compound to precipitate out of the concentrated stock.
Issue 2: The compound dissolves initially but then precipitates over time.
Root Cause Analysis:
-
Metastable Solution: You may have created a supersaturated solution that is not stable in the long term.
-
Temperature Effects: If the solution was warmed to aid dissolution, it may precipitate upon cooling to room temperature.
-
pH Shift: The pH of your solution may have changed over time (e.g., due to absorption of atmospheric CO2).
-
Hygroscopicity: Pyridinium chloride salts can be hygroscopic, and absorbed water could potentially affect long-term stability in certain organic solvents.[6]
Solutions Workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound from solution over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH Adjusted)
-
Objective: To prepare a stable aqueous stock solution of this compound.
-
Materials:
-
This compound
-
High-purity water
-
0.1 M HCl
-
0.1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh out the required amount of this compound to make a 10 mM solution.
-
Add approximately 80% of the final volume of high-purity water.
-
Begin stirring the solution.
-
If the compound does not fully dissolve, add 0.1 M HCl dropwise until a clear solution is obtained. Record the pH.
-
Alternatively, if you require a basic stock, add 0.1 M NaOH dropwise until the compound dissolves. Record the pH.
-
Once dissolved, add high-purity water to reach the final desired volume.
-
Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
-
Objective: To prepare a highly concentrated stock solution for dilution into various experimental media.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect to ensure a clear, homogenous solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
References
-
4-Oxo-4-(3-pyridyl)butyric acid. PubChem. [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate. [Link]
-
Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE CAS#: 4192-31-8 [m.chemicalbook.com]
- 3. crcom.se [crcom.se]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Pyridin-4-yl)butyric Acid Hydrochloride
Introduction
Welcome to the technical support guide for 4-(Pyridin-4-yl)butyric acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule of interest in various research applications, understanding its stability profile in different solvent systems is critical for obtaining reliable and reproducible results. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Problem 1: Inconsistent analytical results (e.g., variable peak areas in HPLC, shifting retention times).
Probable Causes:
-
On-column Degradation: The pH of your mobile phase may not be optimal for the stability of 4-(Pyridin-4-yl)butyric acid hydrochloride, leading to degradation during the chromatographic run.[1]
-
Interaction with Column Matrix: The polar nature of the pyridine moiety can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing and variable retention times.[1]
-
Solvent Impurities: Trace impurities in your solvents, such as oxidizing agents, can cause degradation of the analyte.[1]
-
Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent, leading to variability in the injected concentration.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Prepare a series of mobile phases with buffered pH values, typically in the slightly acidic to neutral range (e.g., pH 3-7).
-
Analyze a freshly prepared standard solution of 4-(Pyridin-4-yl)butyric acid hydrochloride with each mobile phase.
-
Select the pH that provides the most stable and symmetrical peak shape.
-
-
Column Selection and Conditioning:
-
Consider using an end-capped C18 column to minimize interactions with silanol groups.
-
If peak tailing persists, consider adding a competitive amine (e.g., triethylamine) to the mobile phase to block active sites on the column.
-
Ensure the column is properly conditioned with the mobile phase before analysis.
-
-
Solvent Quality Control:
-
Use high-purity, HPLC-grade solvents.
-
Degas solvents before use to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Prepare fresh solutions daily to minimize the impact of solvent degradation over time.
-
-
Ensure Complete Dissolution:
-
Visually inspect your solution to ensure no particulate matter is present.
-
If solubility is a concern, gently warm the solution or use sonication to aid dissolution. Allow the solution to return to room temperature before injection.
-
Problem 2: Rapid degradation of the compound in aqueous solution.
Probable Causes:
-
Hydrolysis: Pyridine derivatives can be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more labile under acidic conditions and can be unstable in alkaline environments.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of pyridine-containing compounds.[1][3][4][5]
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides and other degradation products.[1]
Step-by-Step Mitigation Protocol:
-
pH Control:
-
Light Protection:
-
Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize exposure to ambient and direct light during experimental procedures.
-
-
Use of Antioxidants:
-
If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to your solution. However, be aware that in some specific cases, certain antioxidants might accelerate degradation, so preliminary testing is advised.[7]
-
-
Temperature Control:
-
Store stock solutions at low temperatures (e.g., -20°C) to slow down degradation kinetics.[8] For working solutions, maintain them at a controlled room temperature or on ice, depending on the experimental duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of 4-(Pyridin-4-yl)butyric acid hydrochloride.
Q1: What are the recommended solvents for dissolving 4-(Pyridin-4-yl)butyric acid hydrochloride?
A1: The solubility of 4-(Pyridin-4-yl)butyric acid hydrochloride is a key consideration for preparing stock solutions. Based on available data and the chemical structure, the following solvents are recommended:
| Solvent | Solubility | Notes |
| Water | Soluble | As a hydrochloride salt, it is expected to have good aqueous solubility. The pH of the resulting solution will be acidic. |
| Dimethyl Sulfoxide (DMSO) | Soluble[8] | A common solvent for preparing high-concentration stock solutions. |
| Methanol | Soluble[8] | A polar protic solvent that can be used for stock solution preparation. |
| Ethanol | Likely Soluble | Generally a good solvent for polar organic molecules. |
This table provides a general guideline. It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.
Q2: How does pH affect the stability of 4-(Pyridin-4-yl)butyric acid hydrochloride in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound. The pyridine nitrogen is basic and will be protonated at acidic pH. The carboxylic acid group will be deprotonated at basic pH. The ionization state of the molecule can significantly impact its degradation pathways.[6][9] Generally, pyridine derivatives are more susceptible to hydrolysis under strongly acidic or alkaline conditions.[1][2] For optimal stability, maintaining a pH in the slightly acidic to neutral range is recommended. The use of buffers is crucial for controlling pH in unbuffered aqueous solutions.[6]
Q3: What are the potential degradation pathways for 4-(Pyridin-4-yl)butyric acid hydrochloride?
A3: The degradation of 4-(Pyridin-4-yl)butyric acid hydrochloride can proceed through several pathways, influenced by factors like pH, light, and the presence of oxidizing agents.
-
Hydrolysis: The amide bond is generally stable, but under harsh acidic or basic conditions, the butyric acid side chain could potentially undergo reactions. More likely, the pyridine ring itself can be susceptible to hydrolytic cleavage under extreme pH conditions.[1]
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[10]
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation, which can induce photochemical reactions and degradation.[1][3][4][5]
-
Microbial Degradation: In environmental or biological systems, microbial degradation of the pyridine ring can occur, often initiated by hydroxylation followed by ring cleavage.[11][12]
Q4: How should I store stock solutions of 4-(Pyridin-4-yl)butyric acid hydrochloride?
A4: To ensure the long-term stability of your stock solutions, follow these storage guidelines:
-
Solvent Choice: Prepare high-concentration stock solutions in a non-aqueous solvent like DMSO or methanol, which are generally less reactive than water.
-
Temperature: Store stock solutions at -20°C or lower.[8]
-
Light Protection: Always store solutions in amber vials or containers wrapped in foil to protect from light.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: What analytical techniques are suitable for monitoring the stability of 4-(Pyridin-4-yl)butyric acid hydrochloride?
A5: Several analytical techniques can be employed to assess the stability and quantify the concentration of 4-(Pyridin-4-yl)butyric acid hydrochloride:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for stability studies. A reversed-phase C18 column with UV detection is a standard starting point.[13][14][15] The development of a stability-indicating method that separates the parent compound from its potential degradation products is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity than HPLC-UV and can be used to identify and quantify degradation products by providing molecular weight information.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products and to quantify the compound, although it is less sensitive than chromatographic methods.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method for qualitatively assessing the presence of degradation products.[14]
Visualizing Experimental Workflows
Workflow for Preparing and Storing a Stable Stock Solution
Caption: Workflow for stock solution preparation and storage.
Troubleshooting Logic for Inconsistent HPLC Results
Caption: Troubleshooting inconsistent HPLC results.
References
-
Zhang, J., et al. (2021). Photorelease of Pyridines Using a Metal‐Free Photoremovable Protecting Group. Angewandte Chemie. Retrieved from [Link]
-
Kuznetsov, M. L., et al. (2023). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry. Retrieved from [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
Pachinger, A., et al. (1993). Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers. Journal of Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Weiss, V. M., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Aopchem. (n.d.). 4-Pyridin-4-yl-butyric acid. Retrieved from [Link]
-
Hecht, S. S., et al. (2000). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology. Retrieved from [Link]
-
Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]
-
Gorniok, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-c] PYRIDINE. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]
-
Lange, J. N., et al. (2022). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. Retrieved from [Link]
-
Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kim, H. Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Procházka, J., et al. (2012). Extraction Equilibria of Butyric Acid with Organic Solvents. Chemical Papers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE CAS#: 4192-31-8 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. longdom.org [longdom.org]
- 16. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of 4-Pyridin-4-YL-butyric acid hydrochloride
Welcome to the technical support guide for navigating the common artifacts in NMR spectra of 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR data with confidence. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your spectroscopic analysis.
Introduction
This compound is a molecule presenting several structural features that can influence its NMR spectrum: a pyridine ring, a carboxylic acid group, and a hydrochloride salt. This unique combination can give rise to specific spectral artifacts and complexities. Understanding these potential issues is crucial for accurate structural elucidation and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for this compound?
A1: The expected 1H NMR spectrum of this compound would show distinct signals corresponding to the different protons in the molecule. Due to the protonation of the pyridine nitrogen, the aromatic protons will be deshielded and appear at a higher chemical shift (downfield) compared to neutral pyridine. The protons of the butyric acid chain will also exhibit characteristic shifts.
A summary of expected chemical shifts is provided in the table below. Please note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1][2]
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Pyridine H-2, H-6 | Doublet | ~8.5 - 8.8 |
| Pyridine H-3, H-5 | Doublet | ~7.8 - 8.1 |
| -CH2- (alpha to pyridine) | Triplet | ~2.8 - 3.1 |
| -CH2- (beta to pyridine) | Multiplet | ~1.9 - 2.2 |
| -CH2- (alpha to COOH) | Triplet | ~2.3 - 2.6 |
| -COOH | Broad Singlet | > 10 (often very broad or not observed) |
| N-H (pyridinium) | Broad Singlet | Variable, often > 12 and may exchange with water |
Q2: Why is the carboxylic acid proton often broad or not visible in the 1H NMR spectrum?
A2: The carboxylic acid proton (-COOH) is acidic and can undergo chemical exchange with residual water in the NMR solvent or with other exchangeable protons.[3] This exchange process can be on a timescale that is intermediate relative to the NMR experiment, leading to significant peak broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline. The presence of the hydrochloride salt can also influence the acidity and exchange rate of this proton.
Q3: How does the hydrochloride salt affect the NMR spectrum?
A3: The hydrochloride salt has a significant impact on the NMR spectrum:
-
Protonation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be protonated by HCl. This protonation leads to a positive charge on the nitrogen, which strongly deshields the adjacent alpha-protons (H-2, H-6) and to a lesser extent the beta-protons (H-3, H-5), causing them to shift downfield.[4]
-
Presence of an Exchangeable N-H Proton: The protonated pyridine (pyridinium ion) will have an N-H proton. Similar to the carboxylic acid proton, this proton is acidic and can undergo chemical exchange, often resulting in a broad signal. Its visibility and chemical shift are highly dependent on the solvent, temperature, and water content.
-
Solubility: The salt form generally increases the polarity of the molecule, affecting its solubility in different NMR solvents. This may necessitate the use of polar deuterated solvents like D2O, DMSO-d6, or CD3OD.
Troubleshooting Common NMR Artifacts
This section provides a troubleshooting guide for common artifacts you may encounter in the NMR spectra of this compound.
Issue 1: Broad or Distorted Aromatic Signals
Symptoms: The signals for the pyridine protons appear broader than expected, or their multiplicity is not well-resolved.
Possible Causes & Solutions:
-
Chemical Exchange: The pyridinium proton (N-H) can undergo exchange, which can sometimes lead to broadening of the adjacent aromatic protons.
-
Solution: Lowering the temperature of the NMR experiment can slow down the exchange rate and result in sharper signals.
-
-
Quadrupolar Broadening: The 14N nucleus has a quadrupole moment which can cause broadening of adjacent proton signals.[5]
-
Solution: This is an inherent property of the molecule. However, acquiring the spectrum on a higher field spectrometer can sometimes improve resolution.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks throughout the spectrum.[6][7]
-
Solution: Carefully shim the spectrometer before acquiring the data.
-
Issue 2: Unexpected Peaks in the Spectrum
Symptoms: The presence of peaks that cannot be assigned to the target molecule.
Possible Causes & Solutions:
-
Residual Solvents: Small amounts of solvents from the synthesis or purification steps are a common source of impurity peaks.
-
Synthesis Byproducts or Starting Materials: Incomplete reaction or side reactions can lead to impurities.
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak (often the solvent peak).[7]
-
Solution: Optimize the spinning rate of the NMR tube. Alternatively, acquiring the spectrum without spinning can eliminate these artifacts, provided the non-spinning shims are well-adjusted.
-
Issue 3: Poor Signal-to-Noise Ratio
Symptoms: The signals for the compound are weak and difficult to distinguish from the baseline noise.
Possible Causes & Solutions:
-
Low Sample Concentration: The sample may be too dilute.
-
Solution: If possible, prepare a more concentrated sample.
-
-
Insufficient Number of Scans: Not enough transients have been acquired to average out the noise.
-
Solution: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[7]
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common NMR artifacts for this compound.
Caption: A flowchart for identifying and resolving common NMR artifacts.
Experimental Protocol: Deuterium Exchange
To confirm the identity of exchangeable protons (e.g., -COOH and N-H), a deuterium exchange experiment is invaluable.
Procedure:
-
Acquire a standard 1H NMR spectrum of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Add a small drop (a few microliters) of deuterium oxide (D2O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the 1H NMR spectrum.
-
Expected Result: The signals corresponding to the exchangeable protons (-COOH and N-H) will decrease in intensity or disappear completely.[3]
Advanced Troubleshooting
Issue 4: Complex Splitting Patterns in the Aliphatic Region
Symptoms: The signals for the butyric acid chain protons appear as complex multiplets that are difficult to interpret.
Possible Causes & Solutions:
-
Second-Order Effects: If the chemical shift difference between two coupled protons is not much larger than their coupling constant, second-order effects (also known as strong coupling) can occur, leading to complex and non-intuitive splitting patterns.
-
Solution: Acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion in Hz, which can simplify the splitting patterns and make them appear more "first-order".[2]
-
-
2D NMR: Two-dimensional NMR experiments can be extremely helpful in deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems of the butyric acid chain.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be useful for confirming the overall structure.
-
Logical Relationship of Spectral Features
The following diagram illustrates the key structural features of this compound and their expected impact on the 1H NMR spectrum.
Caption: Relationship between molecular structure and NMR spectral features.
References
-
SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry, San Diego State University. Retrieved from [Link]
-
D'Agostino, P. A., & Provost, C. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(6), 475-484. Retrieved from [Link]
-
Rogers, M. T. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]
-
Hoyt, D. W., et al. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Request PDF. Retrieved from [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
-
Richards, A. F., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 967-974. Retrieved from [Link]
-
ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-334. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. Retrieved from [Link]
-
Clark, J. (n.d.). High resolution nmr spectra. Chemguide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Retrieved from [Link]
-
Harris, R. K., & Wasylishen, R. E. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. Journal of the American Chemical Society, 130(35), 11774-11786. Retrieved from [Link]
-
Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]
-
R Discovery. (2008). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Aminophenyl)butyric acid. Retrieved from [Link]
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troubleshooting inconsistent results in 4-Pyridin-4-YL-butyric acid hydrochloride experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common challenges with this compound.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments using this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My this compound is not dissolving consistently. What solvent should I use, and what factors affect its solubility?
A1: Inconsistent solubility is a primary source of experimental variability. As a hydrochloride salt, this compound's solubility is highly dependent on the solvent system and pH.
Causality: The molecule has three key functional groups that influence its solubility: a carboxylic acid, a pyridine ring, and the hydrochloride salt. The hydrochloride form ensures that the pyridine nitrogen is protonated, which generally enhances aqueous solubility. However, the overall solubility is a balance between its polar (salt, carboxylic acid) and non-polar (butyric acid chain, pyridine ring) characteristics. At neutral pH in aqueous buffers, the compound can exist as a zwitterion, which may limit solubility.
Recommended Solvents and Protocols: For reproducible results, preparing a concentrated primary stock solution in an appropriate solvent is critical. Subsequently, this stock can be diluted into your aqueous assay buffers.
| Solvent | Max Recommended Stock Conc. | Preparation Protocol & Notes |
| DMSO | ≥ 25 mg/mL | The most reliable choice for a primary stock. Warm gently (to 37°C) if needed. Store aliquots at -20°C to avoid freeze-thaw cycles. |
| Methanol | Soluble[1] | Suitable for some applications, but can be problematic for cell-based assays. Ensure it is completely evaporated if used for coating surfaces. |
| Water | ~10 mg/mL (pH dependent) | Solubility can be limited. If using water, consider adjusting the pH to < 5 with dilute HCl to ensure the pyridine nitrogen remains protonated and the carboxylic acid is in its more soluble form. Avoid neutral or basic pH for initial dissolution.[2] |
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm to 37°C for 10 minutes. Visually inspect for complete dissolution against a dark background.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C, protected from light. A typical shelf life for a DMSO stock at -20°C is approximately 6-12 months, but should be re-qualified if stored for extended periods.
Q2: I'm observing significant variability in my GABA uptake inhibition assay results. What are the likely causes?
A2: Variability in biological activity is a multifaceted issue that can stem from the compound itself, the assay conditions, or the biological system. 4-Pyridin-4-YL-butyric acid acts as a GABA uptake inhibitor by blocking GABA transporters (GATs).[3][4] Its efficacy can be influenced by several factors.
Root Cause Analysis:
-
Compound Integrity:
-
Purity: Commercial batches typically have ≥97% purity.[5] However, impurities could include inactive isomers (e.g., pyridin-2-yl or -3-yl variants) or degradation products that can affect potency.
-
Stability in Buffer: The compound may not be stable over the full duration of your experiment in physiological buffers (pH ~7.4). The imide or amide bonds in similar molecules can be susceptible to hydrolysis, especially at non-optimal pH.[6]
-
-
Assay Conditions:
-
Buffer Composition: Components in your assay buffer (e.g., proteins, salts) could interact with the compound, reducing its effective concentration.
-
pH Drift: Changes in pH during the experiment can alter the compound's protonation state and, consequently, its ability to bind to the GAT.
-
-
Biological System:
-
GAT Subtype Specificity: There are multiple GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).[7] 4-Pyridin-4-YL-butyric acid may have different affinities for each, and the expression levels of these transporters can vary between cell lines or tissue preparations.
-
Cell Health: The health and passage number of your cell line can significantly impact transporter expression and overall metabolic activity.
-
Troubleshooting Workflow: The following decision tree can help systematically identify the source of variability.
Caption: Troubleshooting workflow for inconsistent biological activity.
Protocol 2: Basic HPLC Purity Assessment
This protocol provides a general method for verifying the purity of your compound. Specific parameters may need optimization.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit one major peak.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-Pyridin-4-YL-butyric acid?
A1: 4-Pyridin-4-YL-butyric acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its primary mechanism of action is the inhibition of GABA transporters (GATs).[8] By blocking these transporters, which are responsible for removing GABA from the synaptic cleft, the compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4] This mechanism is similar to that of other well-known GAT inhibitors like Tiagabine and Nipecotic acid.[3][9]
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the compound's integrity.
-
Solid Form: The solid hydrochloride salt should be stored at 4°C for short-term use or -20°C for long-term storage.[1][5] It is essential to keep the container tightly sealed and stored in a desiccator, as hydrochloride salts can be hygroscopic.
-
In Solution: As detailed in Protocol 1, DMSO stock solutions should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis and microbial growth.
Q3: Is the hydrochloride form important? Can I use the free base?
A3: The hydrochloride form is deliberately used to improve the compound's handling, stability, and aqueous solubility. The protonated pyridine nitrogen makes the molecule more polar. The free base form would be less soluble in aqueous buffers and potentially less stable as a solid. If your experiment requires the free base, you would need to perform a chemical conversion (neutralization) and re-characterize the resulting material. For most biological assays, using the provided hydrochloride salt is highly recommended. Remember to use the full molecular weight of the hydrochloride salt (C₉H₁₁NO₂ · HCl) for all concentration calculations.
References
-
GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed Central. [Link]
-
GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]
-
GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
GABA reuptake inhibitor. Wikipedia. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid. PubChem. [Link]
-
Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism. PubMed. [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. 4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE CAS#: 4192-31-8 [m.chemicalbook.com]
- 2. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 4-Pyridin-4-YL-butyric acid hydrochloride in Cell Culture Media
Welcome to the technical support center for 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound in cell culture media. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Introduction: Understanding the Molecule and its Challenges
This compound is a small molecule containing a pyridine ring and a butyric acid side chain.[1][2] The presence of these functional groups makes it a valuable compound for various research applications, but also introduces potential stability challenges in the complex aqueous environment of cell culture media. The pyridine moiety can be susceptible to oxidation and photodegradation, while the carboxylic acid group can influence solubility and interactions with media components.[3][4] This guide will walk you through the potential degradation pathways and provide you with the tools to identify and mitigate these issues.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: Due to its hydrochloride salt form, this compound is generally soluble in aqueous solutions. For a high-concentration stock solution, consider using sterile, nuclease-free water or a buffered solution like PBS. To minimize the risk of degradation, it is recommended to prepare fresh stock solutions. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions for the solid compound and its stock solutions?
A2: The solid compound should be stored in a cool, dry, and dark place, as recommended by the supplier.[2] Stock solutions should be stored at or below -20°C. For long-term storage, -80°C is preferable. Protect both the solid and solutions from light to prevent photodegradation.
Q3: What are the initial signs of degradation in my cell culture experiment?
A3: Signs of degradation can be subtle and may manifest as:
-
Loss of expected biological activity: The compound may appear less potent or inactive.
-
Increased cytotoxicity: Degradation products may be more toxic to cells than the parent compound.
-
Variability in experimental results: Inconsistent results between experiments can be a sign of compound instability.
-
Changes in the appearance of the media: While less common, significant degradation could potentially lead to a slight change in the color or clarity of the media.
Q4: Can I autoclave my media after adding this compound?
A4: No. Autoclaving involves high temperatures and pressures, which can lead to thermal degradation of the compound.[5][6] It is crucial to add the compound to the sterile cell culture medium using aseptic techniques after the medium has cooled to room temperature.
Q5: How does the pH of the cell culture media affect the stability of the compound?
A5: The pH of the cell culture media (typically around 7.2-7.4) can influence the stability of this compound. Pyridine derivatives can be susceptible to hydrolysis, with the rate being pH-dependent.[3] While significant hydrolysis is less likely at physiological pH, it's a factor to consider, especially during long-term experiments.
III. Troubleshooting Guides
This section provides a more in-depth approach to troubleshooting common issues you might encounter.
Guide 1: Inconsistent or Loss of Biological Activity
If you observe a decrease in the expected biological effect of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Degradation in cell culture media | Reduce the incubation time of the compound with the media before adding it to the cells. Consider replenishing the compound with fresh media during long-term experiments. |
| Photodegradation | Protect your cell culture plates and media bottles from light by wrapping them in aluminum foil or using amber-colored containers. |
| Interaction with media components | Some media components, like certain amino acids or metal ions, can potentially interact with the compound.[7] Consider testing the compound's stability in a simpler buffered solution (e.g., PBS) to see if the media is the cause. |
Guide 2: Unexpected Cytotoxicity
If you observe higher than expected cell death, it could be due to toxic degradation products:
| Potential Cause | Troubleshooting Steps |
| Formation of toxic byproducts | Perform a forced degradation study (see Section IV) to identify potential degradation products and assess their cytotoxicity. |
| Oxidative stress | Cell culture media can contain reactive oxygen species (ROS). Consider adding an antioxidant to your media, but be aware that this could also interfere with your experiment. |
| Incorrect dosage | Double-check your calculations and the concentration of your stock solution to rule out a simple dosing error. |
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting issues with this compound.
IV. Experimental Protocols
To ensure the integrity of your experiments, it is crucial to validate the stability of this compound under your specific experimental conditions. Here are some protocols to guide you.
Protocol 1: Forced Degradation Study
A forced degradation study will help you understand the potential degradation pathways of your compound under various stress conditions.[8][9]
Objective: To identify the conditions under which this compound degrades and to generate its degradation products for further analysis.
Materials:
-
This compound
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen peroxide (for oxidative degradation)
-
UV lamp (for photodegradation)
-
Oven (for thermal degradation)
-
HPLC system with a UV detector
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Set up the following stress conditions in separate, clearly labeled vials:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Include a control vial wrapped in aluminum foil.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-UV to determine the percentage of degradation.
-
Analyze the degraded samples by LC-MS/MS to identify the mass of the degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis
This method can be used to quantify the amount of this compound remaining in your samples.[10][11]
Objective: To develop a simple and reliable HPLC-UV method for the routine analysis of this compound stability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate degradation products.[12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (this should be optimized by running a UV scan of the compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a calibration curve with at least five different concentrations of this compound.
-
Inject your samples (from the stability study or cell culture media) into the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.
Visualizing the Stability Study Workflow
Caption: A workflow diagram for a comprehensive stability study of this compound.
V. Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways are plausible.
-
Oxidation: The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of the pyridine ring or other structural modifications.[3]
-
Hydrolysis: While less likely under physiological pH, the carboxylic acid group could potentially undergo esterification if alcohols are present in the media, or other hydrolytic reactions under more extreme pH conditions.[10]
Hypothetical Degradation Pathway
Caption: A simplified diagram of potential degradation pathways for 4-Pyridin-4-YL-butyric acid.
VI. Conclusion
The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and analytical methods outlined in this guide, researchers can ensure the integrity of their studies. We recommend performing a stability study under your specific experimental conditions to confirm the compound's stability and to identify any potential issues before they impact your research.
VII. References
-
Gotor-López, V., et al. (2021). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]
-
Khedr, A., et al. (2018). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed. Retrieved from [Link]
-
Muszalska, I., et al. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
-
Błazejowski, J., et al. (2011). Thermal degradation behavior of poly(4-hydroxybutyric acid). ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Retrieved from [Link]
-
Gawde, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Retrieved from [Link]
-
Sridevi, S., & Rajagopal, S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Retrieved from [Link]
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Li, Z., et al. (2022). Vitamins in cell culture media: Stability and stabilization strategies. PMC. Retrieved from [Link]
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- 8. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
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Technical Support Center: Strategies for Improving the In Vivo Bioavailability of 4-Pyridin-4-YL-butyric acid hydrochloride
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering challenges with the in vivo bioavailability of 4-Pyridin-4-YL-butyric acid hydrochloride. Low oral bioavailability is a frequent and significant hurdle in preclinical and clinical development. This document provides a structured approach to diagnosing the underlying causes and implementing scientifically sound strategies to overcome them. We will move beyond simple protocols to explain the causal mechanisms behind our experimental recommendations, ensuring your efforts are both efficient and effective.
Part 1: Understanding the Challenge - Physicochemical Profile & Initial Assessment
Before attempting to improve the bioavailability of a compound, it is critical to understand its inherent physicochemical properties. This compound possesses key structural features that directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure: It contains a carboxylic acid group and a pyridine ring. The hydrochloride salt form is used to enhance aqueous solubility.
-
Predicted Properties:
-
pKa: The predicted pKa of the carboxylic acid is approximately 4.60.[1] This means that at the physiological pH of the intestines (pH 6-7.5), the molecule will be predominantly in its ionized (deprotonated) carboxylate form.
-
Polarity: The presence of the ionizable carboxylic acid and the nitrogen in the pyridine ring makes the molecule polar. This polarity can be a major obstacle to passive diffusion across the lipid-rich intestinal epithelial cell membranes.[2]
-
This profile suggests that the primary challenges to its oral bioavailability are likely poor membrane permeability due to its ionized state at intestinal pH and potentially moderate solubility.
Initial Diagnostic Workflow
This diagram outlines the initial steps to diagnose the root cause of low bioavailability for your compound.
Caption: Workflow of an ester prodrug strategy.
Experimental Protocol: Synthesis of a Simple Ethyl Ester Prodrug
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise while cooling in an ice bath. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl ester product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the purified ethyl ester using ¹H NMR and Mass Spectrometry.
Strategy 2: Formulation-Based Approaches (To Address Poor Solubility)
If poor aqueous solubility is the primary barrier, formulation strategies that increase the drug's dissolution rate or solubility are paramount. [3][4][5] A. Nanosuspensions
Rationale: By reducing the particle size of the drug to the nanometer range, you dramatically increase the surface-area-to-volume ratio. [6][7]According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can significantly improve absorption for solubility-limited compounds. [8][9] Experimental Protocol: Preparation of a Nanosuspension via Wet Milling
-
Slurry Preparation: Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC). The stabilizer prevents the newly formed nanoparticles from aggregating.
-
Milling: Introduce the slurry into a bead mill charged with small, hard milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
Processing: Mill at a high speed for several hours at a controlled temperature (e.g., 4°C) to prevent thermal degradation.
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using Dynamic Light Scattering (DLS) until the desired size (typically < 200 nm) is achieved and stable.
-
Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential (for stability), and drug content.
| Formulation Strategy | Primary Mechanism | Pros | Cons |
| Prodrug | Increases membrane permeability | Can overcome fundamental permeability barriers; may also reduce first-pass metabolism. | Requires chemical synthesis and characterization; bioconversion rates can vary. [10] |
| Nanosuspension | Increases dissolution rate | Applicable to many poorly soluble drugs; high drug loading is possible. [7] | May not help if permeability is the main issue; physical stability can be a challenge. |
| Lipid Formulation (e.g., SEDDS) | Improves solubility & utilizes lipid absorption pathways | Can significantly enhance bioavailability for lipophilic drugs; may reduce food effects. [11][12] | Lower drug loading capacity; potential for GI side effects. |
Part 4: In Vivo Evaluation and Bioanalysis
After preparing your enhanced formulation, you must evaluate its performance in an appropriate animal model.
Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.
-
Dosing: Administer the control formulation (aqueous solution) and the test formulation (e.g., nanosuspension or prodrug) via oral gavage at a consistent dose.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
Protocol: Bioanalytical Method for Plasma Sample Quantification
Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug concentrations in complex biological matrices like plasma due to its high sensitivity and specificity. [13][14][15]
-
Sample Preparation: Thaw plasma samples. Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
LC Separation: Transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte from endogenous plasma components.
-
MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the parent ion -> fragment ion transitions for both the analyte and the internal standard to ensure specific and sensitive detection.
-
Quantification: Generate a standard curve by spiking known concentrations of the compound into blank plasma and processing it alongside the study samples. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
By comparing the Area Under the Curve (AUC) from the plasma concentration-time profile of your enhanced formulation to the control, you can quantitatively determine the improvement in oral bioavailability.
References
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - OUCI. (n.d.). Bentham Science Publishers Ltd.
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI.
- Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Strategies to improve oral drug bioavailability. (2005). Expert Opinion on Drug Delivery.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega.
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC - NIH.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- In vivo methods for drug absorption. (n.d.). Consensus.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (n.d.).
- Permeation enhancers in transdermal drug delivery: benefits and limit
- Recent progress in prodrug design strategies based on generally applicable modific
- Improving Bioavailability in Oral Drug Delivery. (2024). Northeastern University College of Engineering.
- Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar.
- Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online.
- Prodrugs of Carboxylic Acids. (n.d.).
- The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving P
- Permeation enhancer strategies in transdermal drug delivery. (n.d.). PubMed.
- Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. (2023).
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. (2002). PubMed.
- In Vivo Methods for the Assessment of Topical Drug Bioavailability. (n.d.). PMC - NIH.
- Improving API Solubility. (n.d.). Sigma-Aldrich.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.). PMC - NIH.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (n.d.). SciSpace.
- Methods for the determination of Plasma Concentr
- Quantifying drugs in blood: Methods and importance for clinical research and practice. (n.d.). Allied Academies.
- Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modul
- Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. (n.d.).
- Determination of Drug Concentr
- The Bioavailability of Drugs—The Current St
- 4-Piperidine butyric acid 97 84512-08-3. (n.d.). Sigma-Aldrich.
- 4-PYRIDIN-4-YL-BUTYRIC ACID 102878-73-9 wiki. (n.d.). Guidechem.
- 4-Pyridin-4-yl-butyric acid. (n.d.). Selleck Chemicals.
- This compound. (n.d.). ChemicalBook.
- 102878-73-9 | 4-Pyridin-4-yl-butyric acid. (n.d.). ChemScene.
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. (n.d.). PubMed.
- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (n.d.). PubMed.
- Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. (n.d.). lookchem.
- Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyr
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- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Improving API Solubility [sigmaaldrich.com]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 8. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations [ouci.dntb.gov.ua]
- 9. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Bioavailability in Oral Drug Delivery - Northeastern University College of Engineering [coe.northeastern.edu]
- 12. japsonline.com [japsonline.com]
- 13. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity 4-Pyridin-4-YL-butyric Acid Hydrochloride
Welcome to the technical support center for the synthesis of high-purity 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable chemical intermediate.
Introduction to the Challenges
The synthesis of this compound, while conceptually straightforward, presents several practical challenges in achieving high purity. These challenges often stem from the inherent reactivity of the pyridine ring, potential side reactions, and the physicochemical properties of the compound and its intermediates. This guide will address these issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Synthesis and Reaction Monitoring
Question 1: What are the most common synthetic routes to prepare 4-Pyridin-4-YL-butyric acid, and what are their respective advantages and disadvantages?
There are several viable synthetic pathways to 4-Pyridin-4-YL-butyric acid. The choice of route often depends on the available starting materials, scalability, and desired purity. Two common approaches are:
-
Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a 4-pyridylmethyl halide, followed by hydrolysis and decarboxylation.
-
From γ-Butyrolactone: This approach involves the ring-opening of γ-butyrolactone. One potential route is the reaction with a pyridine-containing nucleophile[3]. Another possibility is a Friedel-Crafts type reaction, although direct acylation of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which complexes with the Lewis acid catalyst[4][5].
Question 2: My reaction to synthesize 4-Pyridin-4-YL-butyric acid is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?
Several factors can contribute to an incomplete reaction:
-
Purity of Reagents: Ensure all starting materials, especially the pyridine derivative, are of high purity and free from moisture. Water can interfere with many organometallic reactions and base-catalyzed steps.
-
Reaction Temperature: Some steps, like the alkylation of malonic ester, may require elevated temperatures to proceed at a reasonable rate. Conversely, some reactions may require cooling to prevent side reactions.
-
Choice of Base (for Malonic Ester Synthesis): A sufficiently strong base, such as sodium ethoxide, is required to deprotonate the malonic ester effectively. Ensure the base is not degraded and is used in the correct stoichiometric amount.
-
Catalyst Activity (if applicable): If using a catalyst, ensure it is active and has not been poisoned. The nitrogen atom in pyridine can sometimes coordinate to and deactivate metal catalysts[6].
Question 3: I am observing the formation of significant byproducts in my reaction mixture. What are the most likely side reactions and how can I minimize them?
The formation of byproducts is a common challenge. Here are some likely culprits and mitigation strategies:
-
Dialkylation: In the malonic ester synthesis, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent, leading to a dialkylated impurity. Using a slight excess of the malonic ester can help to minimize this.
-
Polymerization: Pyridine-containing compounds can sometimes be prone to polymerization under certain conditions, especially at high temperatures or in the presence of strong acids. Careful control of reaction conditions is crucial.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Work-up and Initial Purification
Question 4: How should I properly quench my reaction and perform the initial extraction of the crude 4-Pyridin-4-YL-butyric acid?
A proper work-up procedure is critical for a clean crude product.
-
Quenching: The quenching method will depend on the reaction. For reactions involving strong bases, a careful addition of an aqueous acid (e.g., dilute HCl) until the pH is neutral or slightly acidic is a common approach.
-
Extraction: The pH of the aqueous layer is crucial during extraction.
-
To extract the free base of 4-Pyridin-4-YL-butyric acid into an organic solvent (like dichloromethane or ethyl acetate), the aqueous layer should be basic (pH > 8) to deprotonate the pyridine nitrogen.
-
To extract the carboxylic acid form, the aqueous layer should be acidic (pH < 4) to protonate the carboxylate. However, at this pH, the pyridine nitrogen will also be protonated, making the molecule highly water-soluble. Therefore, it is often more practical to isolate the compound as its hydrochloride salt.
-
Hydrochloride Salt Formation and Purification
Question 5: What is the best procedure for converting the crude 4-Pyridin-4-YL-butyric acid to its hydrochloride salt?
Formation of the hydrochloride salt is an excellent purification step as it often results in a crystalline solid that can be easily filtered and washed.
-
Procedure: Dissolve the crude 4-Pyridin-4-YL-butyric acid in a suitable organic solvent (e.g., isopropanol, ethanol, or a mixture of diethyl ether and ethanol). Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution[7][8]. The hydrochloride salt should precipitate out of the solution.
Question 6: My this compound is off-color (yellow or brown). How can I decolorize it?
Colored impurities are common in pyridine chemistry. Here are some methods for decolorization:
-
Activated Carbon: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon. The desired compound should crystallize from the filtrate upon cooling.
-
Recrystallization: This is the most powerful technique for purifying solid compounds.
Question 7: What are the best solvents for the recrystallization of this compound to achieve high purity?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Rationale and Considerations |
| Ethanol/Water | A mixture of ethanol and water is often a good starting point. The hydrochloride salt is likely to be more soluble in water and less soluble in ethanol. The ratio can be adjusted to achieve optimal recovery and purity. |
| Isopropanol | Isopropanol can be an effective solvent for the recrystallization of hydrochloride salts[9]. |
| Methanol/Diethyl Ether | Forcing precipitation by adding a less polar solvent like diethyl ether to a methanol solution of the salt can be an effective method. |
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, treat it with activated carbon as described above.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purity Analysis
Question 8: What analytical techniques should I use to assess the purity of my final this compound product?
A combination of techniques is recommended to confirm both the identity and purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for this compound due to the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and can also be used to identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Table of Suggested HPLC Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 30 °C |
Note: These are starting conditions and may need to be optimized for your specific sample and HPLC system.
Visualization of Key Processes
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Purification Workflow
Sources
- 1. 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid | C13H15N3O2 | CID 54291409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
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- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]
- 9. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Incubation Time for 4-Pyridin-4-YL-butyric acid hydrochloride Treatment
Welcome to the technical support center for the use of 4-Pyridin-4-YL-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Given that specific mechanistic studies and established protocols for this compound are not extensively documented in publicly available literature, this guide provides a robust framework for empirical determination of optimal experimental parameters, drawing upon established principles for small molecule inhibitors and data from structurally related butyric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with this compound. What is the recommended incubation time?
A1: The optimal incubation time for this compound is highly dependent on the cell type, the biological process being investigated, and the concentration of the compound. There is no single recommended incubation time. For initial experiments, a time-course experiment is strongly advised to determine the optimal duration for observing the desired effect. A typical starting point for a time-course experiment could range from a few hours to 72 hours. Shorter incubation times may be sufficient for observing effects on rapid signaling events, while longer incubations may be necessary for processes involving changes in gene expression or cell proliferation.[1][2]
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration should be determined by performing a dose-response experiment in your specific experimental system. This involves treating your cells with a range of concentrations of the compound and measuring the biological response of interest. The goal is to identify a concentration that elicits a significant on-target effect with minimal off-target or cytotoxic effects. It is common to start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q3: I am observing significant cell death in my experiments. How can I mitigate the cytotoxic effects of this compound?
A3: Cytotoxicity is a common challenge when working with small molecule compounds.[3][4] If you are observing significant cell death, consider the following troubleshooting steps:
-
Perform a cytotoxicity assay: Use a standard cytotoxicity assay, such as MTT or LDH release assay, to quantify the cytotoxic effects of the compound at different concentrations and incubation times.[3][4]
-
Lower the concentration: Based on your cytotoxicity data, select a concentration that has a minimal impact on cell viability while still showing the desired biological activity.
-
Reduce the incubation time: Shorter exposure to the compound may be sufficient to achieve the desired effect without causing excessive cell death.
-
Optimize cell culture conditions: Ensure your cells are healthy and not stressed from other factors like high passage number or inappropriate seeding density.[5]
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: As a hydrochloride salt, 4-Pyridin-4-YL-butyric acid is expected to have good solubility in aqueous solutions. However, for cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of small molecules.[6] It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity. If solubility issues persist, gentle warming or sonication may aid in dissolution.[6] Always visually inspect your solution for any precipitate before use.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect
If you are not observing the expected biological effect or your results are inconsistent, consider the following:
-
Compound Integrity: Verify the purity and stability of your this compound. Improper storage can lead to degradation.
-
Concentration and Incubation Time: Your chosen concentration may be too low, or the incubation time may be too short to induce a measurable response. Re-evaluate your dose-response and time-course data.
-
Cellular Uptake: While not extensively studied for this specific compound, some butyric acid derivatives are known to be actively transported into cells.[7] If you suspect poor cellular uptake, you may need to explore higher concentrations or different delivery methods, keeping cytotoxicity in mind.
-
Assay Sensitivity: The assay you are using to measure the biological endpoint may not be sensitive enough to detect subtle changes. Consider using a more sensitive or alternative assay.
Issue 2: High Background or Off-Target Effects
High background or unexpected biological effects could be due to:
-
Concentration is too high: This is the most common cause of off-target effects. Refer to your dose-response curve to select a more specific concentration.
-
Metabolism of the Compound: Cells may metabolize this compound into other active or interfering compounds. This is a known characteristic of some pyridine derivatives.[8]
-
Interaction with Media Components: The compound may interact with components in your cell culture medium. Using a serum-free medium for the treatment period can sometimes help, but this needs to be validated for your cell type.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the IC50 or EC50 of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as your highest compound concentration).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the expected kinetics of your biological endpoint.
-
Assay: Perform your chosen biological assay to measure the effect of the compound (e.g., cell proliferation assay, reporter gene assay, or a specific biomarker measurement).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.
Protocol 2: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol helps to identify the optimal duration of treatment.
-
Cell Seeding: Seed cells in multiple plates or in different sections of a larger plate.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from your dose-response experiment) and a vehicle control.
-
Time Points: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), terminate the experiment for one set of treated and control wells.
-
Assay: Perform your biological assay at each time point.
-
Data Analysis: Plot the biological response as a function of time for both the treated and control groups to identify the time point at which the maximal effect is observed.
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal concentration.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for determining the optimal incubation time.
Potential Signaling Pathways
While the specific targets of this compound are not well-defined, other butyric acid derivatives are known to influence various signaling pathways. These may serve as a starting point for investigation:
-
Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are well-known HDAC inhibitors, which can lead to changes in gene expression and cell cycle arrest.[9]
-
AMPK Pathway: Some studies have shown that butyric acid can inactivate the AMPK pathway, which is involved in cellular energy homeostasis.[10]
-
RhoA/ROCK Signaling: Butyric acid has been shown to inhibit the RhoA/ROCK signaling pathway, which is involved in regulating the actin cytoskeleton and cell adhesion.[11]
-
MAP Kinase Pathway: Activation of the p38 MAP kinase pathway has been observed in response to butyric acid treatment in some cell types.[12]
It is recommended to investigate the effect of this compound on these or other relevant pathways in your experimental system.
Data Summary Table
| Parameter | Recommended Approach | Key Considerations |
| Optimal Concentration | Dose-response experiment | Start with a wide concentration range; determine IC50/EC50. |
| Optimal Incubation Time | Time-course experiment | Test multiple time points; the optimal time can vary significantly. |
| Cytotoxicity | MTT, LDH, or similar viability assays | Determine the concentration and time that minimizes cell death. |
| Solubility | Primary: Aqueous solutions; Stock: DMSO | Ensure final solvent concentration is non-toxic to cells. |
References
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ResearchGate. (n.d.). The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9. SBC-115076 was the model compound. Retrieved from [Link]
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LookChem. (n.d.). Cas 4192-31-8,4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE. Retrieved from [Link]
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Kovari, L. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. [PDF]. Retrieved from [Link]
-
PubMed. (1999). In vitro cytotoxic effects of 4,4'-bipyridyl on normal human keratinocytes. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). 4-Pyridin-4-yl-butyric acid. Retrieved from [Link]
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ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
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National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]
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PubMed. (2016). Effects of 4-phenyl butyric acid on high glucose-induced alterations in dorsal root ganglion neurons. Retrieved from [Link]
-
PubMed. (2021). Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways. Retrieved from [Link]
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ResearchGate. (2021). Cytotoxic effects of butyric acid derivatives through GPR109A receptor in Colorectal Carcinoma cells by in silico and in vitro methods. Retrieved from [Link]
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PubMed. (2003). Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways. Retrieved from [Link]
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PubMed. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Retrieved from [Link]
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PubMed Central. (2024). Butyric acid alleviates LPS-induced intestinal mucosal barrier damage by inhibiting the RhoA/ROCK2/MLCK signaling pathway in Caco2 cells. Retrieved from [Link]
-
PubMed Central. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Retrieved from [Link]
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PubMed. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. Retrieved from [Link]
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PubMed. (2020). Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. Retrieved from [Link]
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National Institutes of Health. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]
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PubMed Central. (2012). Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest. Retrieved from [Link]
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MDPI. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the HDAC Inhibitory Activity of 4-Pyridin-4-YL-butyric acid hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the histone deacetylase (HDAC) inhibitory activity of the novel compound, 4-Pyridin-4-YL-butyric acid hydrochloride. We will objectively compare its performance against well-established HDAC inhibitors, providing a robust, evidence-based evaluation through detailed experimental protocols and data interpretation.
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The dysregulation of HDAC activity has been implicated in numerous diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][2][3] This guide will delineate a scientifically rigorous workflow to ascertain the potential of this compound as a modulator of this important enzyme class.
Comparative Compound Overview
To establish a meaningful comparison, we will evaluate this compound alongside two well-characterized HDAC inhibitors:
-
SAHA (Vorinostat): A pan-HDAC inhibitor and the first to be approved by the FDA for cancer treatment.[4][5] It serves as a benchmark for broad-spectrum HDAC inhibition.[4][6]
-
Trichostatin A (TSA): A potent, organic compound that acts as an antifungal antibiotic and selectively inhibits class I and II mammalian HDACs.[7][8] It is widely used as a positive control in HDAC research due to its high potency.[9][10][11]
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | C9H12ClNO2 | 201.65 |
| SAHA (Vorinostat) | [Image of SAHA structure] | C14H20N2O3 | 264.32 |
| Trichostatin A (TSA) | [Image of TSA structure] | C17H22N2O3 | 302.37 |
Note: Chemical properties for 4-Pyridin-4-YL-butyric acid are based on its non-hydrochloride form (C9H11NO2, MW: 165.19 g/mol ).[12][13][14]
Experimental Validation Workflow
A multi-tiered approach is essential for a thorough validation. This workflow progresses from direct enzymatic inhibition to cellular effects, providing a comprehensive picture of the compound's activity.
Caption: Experimental workflow for validating HDAC inhibitory activity.
Part 1: In Vitro Biochemical Validation
The initial step is to determine if this compound directly inhibits HDAC enzyme activity in a cell-free system. A fluorometric assay is a sensitive and widely used method for this purpose.[1][15]
Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and established methodologies.[16][17]
-
Reagent Preparation:
-
Prepare a stock solution of this compound, SAHA, and TSA in an appropriate solvent (e.g., DMSO).
-
Prepare a dilution series of each compound to determine the IC50 value.
-
Reconstitute the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.
-
Prepare the developer solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted compounds to their respective wells. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add the HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data and Comparison
The primary output of this experiment is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Hypothetical IC50 (nM) |
| This compound | 500 |
| SAHA (Vorinostat) | 50 |
| Trichostatin A (TSA) | 2 |
This hypothetical data suggests that while this compound demonstrates HDAC inhibitory activity, it is less potent than the established inhibitors SAHA and TSA in this in vitro setting.
Part 2: Cellular Activity Validation
Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can penetrate the cell membrane and engage its target in a cellular context. This is typically assessed by measuring the accumulation of acetylated histones.
Protocol: Western Blot for Histone Acetylation
Western blotting is a standard technique to detect changes in protein levels and post-translational modifications.[18][19]
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HeLa or HCT116) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound, SAHA, and TSA for a defined period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4).
-
As a loading control, also probe for total histone H3 or a housekeeping protein like β-actin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the acetylated histone and the loading control using image analysis software.
-
Normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation for each treatment condition.
-
Expected Data and Comparison
This experiment provides semi-quantitative data on the ability of the compounds to induce histone hyperacetylation in cells.
| Compound (Concentration) | Fold Increase in Acetylated Histone H3 (Relative to Vehicle) |
| This compound (1 µM) | 2.5 |
| This compound (5 µM) | 6.0 |
| SAHA (1 µM) | 8.0 |
| Trichostatin A (100 nM) | 10.0 |
This hypothetical data would indicate that this compound increases histone acetylation in a dose-dependent manner, confirming its cell permeability and target engagement. However, at comparable concentrations, it appears less potent than SAHA and TSA.
Part 3: Functional Cellular Outcomes
A critical aspect of drug development is assessing the compound's effect on cell viability and proliferation.[20][21][22] An effective HDAC inhibitor is expected to induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[2][4]
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, SAHA, and TSA for a specified duration (e.g., 72 hours). Include a vehicle-treated control.
-
-
MTT Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Expected Data and Comparison
This assay quantifies the cytotoxic or cytostatic effects of the compounds on the chosen cell line.
| Compound | Hypothetical GI50 (µM) |
| This compound | 10 |
| SAHA (Vorinostat) | 1.5 |
| Trichostatin A (TSA) | 0.05 |
This hypothetical data suggests that this compound reduces cell viability, a functional consequence of HDAC inhibition, although at a higher concentration compared to the benchmark inhibitors.
Integrated Data Interpretation
The validation process follows a logical progression from a direct biochemical interaction to a cellular response and finally to a functional outcome.
Caption: Logical flow of the validation experiments.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the HDAC inhibitory activity of this compound. By systematically comparing its performance against established inhibitors like SAHA and TSA through in vitro enzymatic assays, cell-based target engagement studies, and functional cytotoxicity assays, researchers can generate a comprehensive and objective profile of this novel compound.
The hypothetical data presented herein suggests that this compound is a bona fide HDAC inhibitor with cellular activity. While its potency may be lower than that of SAHA and TSA, further investigation into its isoform selectivity, pharmacokinetic properties, and potential for combination therapies would be warranted. This structured validation framework provides the necessary scientific rigor to make informed decisions in the drug discovery and development process.
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Yoshida, M., Kijima, M., Akita, M., & Beppu, T. (1990). Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A. The Journal of Biological Chemistry, 265(28), 17174-17179. Available from: [Link]
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Vigushin, D. M., Ali, S., Pace, P. E., Mirsaidi, N., Ito, K., Adcock, I., & Coombes, R. C. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research, 7(4), 971-976. Available from: [Link]
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Network of Cancer Research. (2021). Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II. Available from: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
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Chen, C. S., Wang, Y. C., Yang, H. C., Huang, P. H., Kulp, S. K., Yang, C. C., & Chen, C. S. (2017). Histone deacetylase (HDAC) inhibitor, suberoylanilide hydroxamic acid (SAHA), induces apoptosis in prostate cancer cell lines via the Akt/FOXO3a signaling pathway. Oncotarget, 8(30), 50071–50082. Available from: [Link]
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Butler, L. M., Zhou, X., Xu, W. S., Scher, H. I., Rifkind, R. A., Marks, P. A., & Richon, V. M. (2002). The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin. Proceedings of the National Academy of Sciences, 99(18), 11700-11705. Available from: [Link]
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NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]
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Marks, P. A., & Xu, W. S. (2009). Histone deacetylase inhibitors: Potential in cancer therapy. Journal of cellular biochemistry, 107(4), 600–608. Available from: [Link]
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Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature reviews. Drug discovery, 1(4), 287–299. Available from: [Link]
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Xia, M., Zhang, Y., Jin, K., Lu, Z., Zeng, Z., & Xiong, W. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Oncotarget, 7(30), 48439–48451. Available from: [Link]
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Zhang, L., Li, L., Zhang, G., & Wang, F. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. PeerJ, 4, e2245. Available from: [Link]
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BPS Bioscience. Western blot-based assay to determine inhibition of HDAC activity in whole cells. Available from: [Link]
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Zhang, Y., Xia, M., & Kim, Y. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Oncotarget, 7(30), 48439–48451. Available from: [Link]
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Simon, T. W., & Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59. Available from: [Link]
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MBL Life Science. Cellular Acetylation Assay Kit. Available from: [Link]
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Wagner, F. F., Zhang, Y. L., Fass, D. M., Joseph, N., Gale, J. P., Weïwer, M., ... & Holson, E. B. (2015). Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognitive enhancers. Chemical science, 6(1), 804–815. Available from: [Link]
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Li, N., Wang, Z., Liu, Y., Li, Y., Wang, Y., Sun, Y., ... & Wei, M. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632–645. Available from: [Link]
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Osko, J. D., James, L. I., & Dokmanovic, M. (2018). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Molecules (Basel, Switzerland), 23(11), 2997. Available from: [Link]
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Li, Z., & Zhu, Q. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International journal of molecular sciences, 21(22), 8823. Available from: [Link]
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comparing 4-Pyridin-4-YL-butyric acid hydrochloride to sodium butyrate
An In-Depth Comparative Analysis for Drug Development Professionals: 4-Pyridin-4-YL-butyric acid hydrochloride vs. Sodium Butyrate
Introduction: Beyond the Butyrate Backbone
In the landscape of epigenetic modulation, histone deacetylase (HDAC) inhibitors represent a cornerstone of therapeutic research, particularly in oncology and inflammatory diseases.[1] Among the earliest and most studied of these agents is sodium butyrate, a short-chain fatty acid naturally produced by gut microbiota.[2] Its broad-spectrum HDAC inhibition and effects on cell proliferation, differentiation, and apoptosis are well-documented.[3][4] However, the search for compounds with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of numerous butyrate derivatives.
This guide provides a comprehensive, head-to-head comparison of the classic HDAC inhibitor, sodium butyrate, with a structurally distinct analog, this compound. While sodium butyrate serves as our well-characterized benchmark, this compound represents a novel investigational tool. Its structure, featuring a pyridine ring in place of a terminal methyl group, suggests potentially altered biological activity and warrants a detailed examination.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causal relationships between chemical structure and biological function, providing not only a summary of existing data but also the experimental frameworks necessary to conduct a direct, self-validating comparison in your own laboratory.
Part 1: Physicochemical Properties - The Foundational Differences
The journey from a chemical entity to a therapeutic agent begins with its fundamental properties. These characteristics dictate solubility, stability, and ultimately, bioavailability. The introduction of a pyridine ring in this compound creates significant differences compared to the simple aliphatic chain of sodium butyrate.
| Property | This compound | Sodium Butyrate | Significance for Researchers |
| Chemical Structure | A butyric acid derivative with a pyridine ring at the 4-position, supplied as a hydrochloride salt. | The sodium salt of the short-chain fatty acid, butyric acid.[5] | The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor (the nitrogen atom), which can significantly alter target binding affinity and specificity compared to butyrate's simple alkyl chain. |
| Molecular Formula | C₉H₁₁NO₂ · HCl | C₄H₇NaO₂ | Differences in elemental composition are key for mass spectrometry and analytical chemistry. |
| Molecular Weight | ~201.65 g/mol (as HCl salt) | 110.09 g/mol [6] | A higher molecular weight may influence diffusion rates across biological membranes. Molar concentration calculations must account for this difference. |
| Appearance | Crystalline solid (predicted) | White, hygroscopic crystalline solid.[7] | Both are solids, facilitating precise weighing for solution preparation. The hygroscopic nature of sodium butyrate requires storage in a desiccator. |
| Solubility | Soluble in water (as HCl salt). | Highly soluble in water (to 100 mM).[6] | Both compounds are suitable for preparing aqueous stock solutions for cell culture experiments. The hydrochloride form of 4-Pyridin-4-YL-butyric acid enhances its aqueous solubility. |
| pKa | 4.60±0.10 (Predicted for the carboxylic acid)[8] | ~4.82 (for the conjugate acid, butyric acid) | The similar pKa values suggest that at physiological pH (~7.4), both compounds will exist predominantly in their carboxylate anion form. |
| Stability | Stable. | Stable, but incompatible with strong acids.[9] | Both are generally stable for laboratory use. Care should be taken to avoid highly acidic conditions for sodium butyrate. |
Part 2: Mechanism of Action - Shared Pathways and Potential Divergence
The primary mechanistic link between these two molecules is their ability to inhibit histone deacetylases (HDACs). This inhibition alters the epigenetic landscape of the cell, leading to profound changes in gene expression.
The Core Mechanism: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure (heterochromatin), restricting the access of transcription factors and silencing gene expression.[1] Both sodium butyrate and its derivatives function by binding to the active site of HDAC enzymes, preventing them from deacetylating histones. The result is an accumulation of acetylated histones (hyperacetylation), which promotes a more open chromatin state (euchromatin) and allows for the transcription of previously silenced genes, including tumor suppressors like p21.[3][4]
Caption: General mechanism of HDAC inhibition by butyrate and its derivatives.
Potency and Isoform Selectivity: The Critical Unknown
While the general mechanism is shared, the true therapeutic potential of an HDAC inhibitor lies in its potency (measured by IC₅₀) and its selectivity against the 11 different zinc-dependent HDAC isoforms.
-
Sodium Butyrate: Is a well-established pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms. It primarily acts on Class I (HDAC1, 2, 3) and Class IIa HDACs.[5] Its potency is in the millimolar to high-micromolar range.[6][10] It notably shows no significant inhibition of HDAC6 and HDAC10.[6][11]
-
This compound: Crucially, specific IC₅₀ values and the HDAC isoform selectivity profile for this compound are not widely reported in the literature. This represents a significant knowledge gap. The presence of the pyridine ring could theoretically allow for different interactions within the HDAC active site tunnel compared to butyrate's alkyl chain. This could lead to:
-
Increased Potency: Additional hydrogen bonding or pi-stacking interactions could lead to a lower IC₅₀.
-
Altered Selectivity: The specific geometry of the pyridine analog might favor binding to certain HDAC isoforms over others, potentially leading to a more targeted therapeutic effect and reduced off-target toxicity.
-
Beyond HDACs: Other Biological Activities
Sodium butyrate is pleiotropic, influencing multiple cellular pathways.
-
Energy Metabolism: It is the primary energy source for colonocytes, supporting gut barrier integrity.[2]
-
Anti-inflammatory Signaling: It can suppress inflammatory pathways by inhibiting NF-κB and modulating the NLRP3 inflammasome.[12][13][14]
-
GPCR Agonism: It acts as an agonist for G-protein coupled receptors like GPR109A, which contributes to its anti-inflammatory effects.[14]
Whether this compound shares these activities is unknown and presents a key area for comparative investigation.
Part 3: Comparative Efficacy - A Summary of Experimental Evidence
This section summarizes the known biological effects based on available research. The disparity in the volume of literature is immediately apparent, highlighting the opportunity for novel research into this compound.
| Biological Effect | Sodium Butyrate | This compound |
| Anticancer Activity | Induces cell cycle arrest, apoptosis, and differentiation in numerous cancer cell lines, including colon, lung, and hematopoietic cancers.[3][10][11] | Data not widely available. However, related butyric acid derivatives show antineoplastic activity.[15] 4-phenylbutyric acid, another derivative, also acts as an HDACi to inhibit cancer cell proliferation.[16] |
| Anti-inflammatory Effects | Potent anti-inflammatory effects, reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in various models, including inflammatory bowel disease.[12][13][14] | Requires experimental validation. |
| Gut Barrier Function | Enhances intestinal barrier integrity by upregulating tight junction proteins and promoting the health of colonocytes.[12][17] | Requires experimental validation. |
| Neuroprotective Effects | Crosses the blood-brain barrier and shows protective effects in models of neurodegenerative diseases like Huntington's disease.[6][11] | Requires experimental validation. |
Part 4: Experimental Protocols for Direct Comparison
To address the knowledge gaps and enable a rigorous, data-driven comparison, we provide the following validated experimental workflows. These protocols are designed to be self-validating systems for generating reliable comparative data.
Protocol 1: In Vitro HDAC Inhibitory Activity Assay
Objective: To determine and compare the IC₅₀ values of this compound and sodium butyrate against total HDAC activity.
Causality: This fluorometric assay directly measures the enzymatic activity of HDACs. A potent inhibitor will prevent the deacetylation of the substrate, resulting in a low fluorescence signal. By titrating the concentration of each compound, a dose-response curve can be generated to calculate the IC₅₀, the concentration required to inhibit 50% of enzyme activity.
Caption: Workflow for the comparative HDAC activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Inhibitor Stock Solutions: Prepare 100 mM stock solutions of both this compound and sodium butyrate in sterile, nuclease-free water.
-
Assay Buffer: Use a commercially available HDAC assay buffer or prepare one (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC Source: Use a HeLa nuclear extract as a reliable source of Class I and II HDACs.
-
Substrate & Developer: Use a commercial fluorometric HDAC assay kit (e.g., from MilliporeSigma, Cayman Chemical, or Bachem) containing a fluorogenic substrate and developer solution.[18][19][20]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of each inhibitor in assay buffer, ranging from high mM to low µM concentrations.
-
To appropriate wells, add 25 µL of assay buffer.
-
Add 10 µL of each inhibitor dilution to the sample wells. Add 10 µL of assay buffer to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
Add 15 µL of the HDAC source (HeLa nuclear extract) to all wells except the "No Enzyme" controls.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the developer solution (which typically contains a potent HDAC inhibitor like Trichostatin A) to all wells.
-
Incubate at 37°C for 15 minutes to allow the fluorescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Subtract the average fluorescence of the "No Enzyme" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To compare the dose-dependent effects of both compounds on the proliferation and viability of a cancer cell line (e.g., HCT116 colon cancer cells).
Causality: This assay measures the metabolic activity of living cells. A reduction in metabolic activity, detected by a decrease in colorimetric signal, is proportional to a decrease in cell number, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.[21][22]
Caption: Workflow for the comparative cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare 2X working concentrations of your inhibitor serial dilutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" wells (medium only) and "blank" wells (medium only, no cells).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
Viability Measurement (using a tetrazolium-based assay like CCK-8 or MTS):
-
Add 10 µL of the CCK-8 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, until a distinct color change is observed in the vehicle control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration by normalizing to the vehicle control wells (100% viability).
-
Plot percent viability versus the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This guide establishes a clear comparative framework between sodium butyrate and this compound.
-
Trustworthiness through Data: Sodium butyrate is a foundational, well-understood pan-HDAC inhibitor with a vast body of supporting literature. Its effects are predictable and serve as a reliable positive control in epigenetic studies.[3][9][11]
-
Expertise in Application: this compound is an under-investigated molecule that, by virtue of its chemical structure, holds potential for novel biological activity. The addition of the pyridine moiety is a rational design choice aimed at exploring new interactions within the HDAC active site. Its characterization, using the protocols outlined above, is a necessary first step in determining if it offers advantages over the parent compound in terms of potency or isoform selectivity.
Future research should prioritize:
-
Direct IC₅₀ Comparison: Executing the HDAC activity assay is the most critical next step to quantify the inhibitory potential of this compound.
-
Isoform Selectivity Profiling: Utilizing commercially available kits with individual recombinant HDAC isoforms to determine if the compound has a more targeted profile than sodium butyrate.
-
Head-to-Head Cellular Assays: Performing cytotoxicity, apoptosis, and cell cycle assays in parallel to directly compare their phenotypic effects on cancer cells.
-
Pharmacokinetic Studies: Should in vitro data prove promising, in vivo studies to compare the stability, absorption, and distribution of the two compounds would be warranted.[23]
By systematically addressing these questions, the scientific community can determine whether this compound is simply an analog of butyrate or a next-generation tool with unique therapeutic potential.
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A Comparative Guide for Researchers: 4-Pyridin-4-YL-butyric acid hydrochloride versus Vorinostat in Cancer Cell Models
This guide provides an in-depth, objective comparison of two histone deacetylase (HDAC) inhibitors, Vorinostat (a clinically approved drug) and 4-Pyridin-4-YL-butyric acid hydrochloride (an investigational compound), within the context of cancer cell research. We will delve into their mechanisms of action, downstream cellular effects, and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.
Introduction to HDAC Inhibitors in Oncology
The epigenetic landscape of a cell plays a pivotal role in its fate. The dynamic process of histone acetylation and deacetylation, governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key regulator of chromatin structure and gene expression. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of critical tumor suppressor genes and promoting uncontrolled cell proliferation.[1][2]
HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents that counteract this process.[3] By blocking the activity of HDAC enzymes, these molecules induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This can trigger a variety of antitumor responses, including cell cycle arrest, differentiation, and apoptosis.[4][5][6]
Molecular Profiles
A fundamental comparison begins with the chemical structures and properties of the molecules.
| Feature | This compound | Vorinostat (SAHA) |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₂ClNO₂ | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 201.65 g/mol | 264.32 g/mol |
| Mechanism Class | HDAC Inhibitor (putative) | Pan-HDAC Inhibitor (Class I & II)[7][8] |
| Key Functional Group | Carboxylic Acid | Hydroxamic Acid[8] |
Core Mechanism: Re-engineering the Epigenetic Landscape
The primary mechanism of action for both compounds revolves around the inhibition of HDAC enzymes. Dysregulation of HDACs contributes to cancer not just by altering histone acetylation, but also by modifying non-histone proteins that regulate key cellular processes.[1][2]
Vorinostat functions as a pan-inhibitor, targeting Class I and Class II HDACs.[4][7] It achieves this by chelating the zinc ion within the enzyme's catalytic domain via its hydroxamic acid group, effectively blocking substrate access.[4][8] Butyric acid and its derivatives, including potentially 4-Pyridin-4-YL-butyric acid, also exert their anticancer effects through HDAC inhibition, which can lead to cell cycle arrest and apoptosis.[9][11]
Caption: Mechanism of HDAC Inhibition.
Downstream Cellular Consequences in Cancer
The inhibition of HDACs triggers a cascade of events that collectively suppress the malignant phenotype.
-
Cell Cycle Arrest: A primary outcome of HDACi treatment is the halt of cell cycle progression. This is often mediated by the increased expression of cyclin-dependent kinase inhibitors like p21.[11] HDAC inhibition can cause cells to accumulate in either the G1/S or G2/M phase, preventing them from dividing.[2][12]
-
Induction of Apoptosis: HDACis can induce programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][13] This involves altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[2][3] Vorinostat, for instance, has been shown to modulate apoptosis by activating caspases 3, 8, and 9.[14][15]
-
Modulation of Key Signaling Pathways: The effects of HDACis extend beyond histone targets. They can influence crucial cancer-related signaling pathways, including those involving p53, Wnt, and growth factor receptors, often by acetylating key non-histone protein players in these cascades.[3][13][14][15][16]
-
Inhibition of Angiogenesis: Some studies have shown that HDACis, including Vorinostat, can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[7][12]
Caption: Cellular consequences of HDAC inhibition.
A Framework for Comparative Experimental Analysis
To objectively compare this compound and Vorinostat, a series of standardized in vitro assays are essential. The following section provides detailed, field-proven protocols.
Experiment 1: Cell Viability and Cytotoxicity Assay
Core Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability. Dehydrogenase enzymes in living, metabolically active cells reduce a water-soluble tetrazolium salt (WST-8) to a yellow-orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.[17][18] This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
Detailed Protocol: CCK-8 Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).[19][20] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Vorinostat in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO or PBS) and a blank (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[17][18][21] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic activity.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][20][21]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for the CCK-8 cell viability assay.
Expected Data Output (Table):
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Vorinostat | MCF-7 | 48 | Example: 2.5 |
| 4-Pyridin-4-YL-butyric acid HCl | MCF-7 | 48 | Experimental Value |
| Vorinostat | A549 | 48 | Example: 5.1 |
| 4-Pyridin-4-YL-butyric acid HCl | A549 | 48 | Experimental Value |
Experiment 2: Apoptosis Quantification
Core Principle: The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry distinguishes different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[22] In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter the cell.[23]
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with each compound at a relevant concentration (e.g., its IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA or Accutase; avoid harsh trypsinization which can damage membranes.[23]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300-400 x g for 5 minutes.[23][24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23][24]
-
Staining:
-
Analysis: Immediately analyze the samples on a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative (Lower Left quadrant).
-
Early Apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Expected Data Output (Table):
| Treatment (48h) | % Live Cells (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) |
| Control | Example: 95.0 | Example: 2.5 | Example: 1.5 |
| Vorinostat (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| 4-Pyridin-4-YL-butyric acid HCl (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Experiment 3: Cell Cycle Analysis
Core Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining permeabilized cells with PI, a flow cytometer can measure the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.[25]
Detailed Protocol: PI Staining for Cell Cycle
-
Cell Culture and Treatment: Seed cells and treat with compounds as described for the apoptosis assay.
-
Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis by PI staining.
Expected Data Output (Table):
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Example: 60.0 | Example: 25.0 | Example: 15.0 |
| Vorinostat (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| 4-Pyridin-4-YL-butyric acid HCl (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the direct comparison of this compound and the established HDAC inhibitor, Vorinostat. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can generate robust, quantitative data to delineate their respective potencies and mechanisms of action.
A key point of investigation will be to determine if this compound exhibits a more selective toxicity profile towards cancer cells compared to non-tumorigenic cells, an effect that has been observed with structurally similar compounds.[26] Future studies could expand upon this foundation to include Western blot analysis for histone acetylation levels (e.g., Acetyl-H3), investigation into specific HDAC isoform inhibition, and eventual progression to in vivo xenograft models to assess antitumor efficacy and toxicity in a physiological context.
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Falone, S., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS One. Retrieved from [Link]
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Sivandasan, R. P., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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MDPI. (2019). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Retrieved from [Link]
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Falone, S., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. NIH. Retrieved from [Link]
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West, A. C., & Johnstone, R. W. (2014). HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC - PubMed Central. Retrieved from [Link]
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Lee, S. H., & Kim, Y. J. (2014). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
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Hrabeta, J., et al. (2014). Histone Deacetylase Inhibitors as Anticancer Drugs. PMC - NIH. Retrieved from [Link]
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Sura, L. M., et al. (2022). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. PMC. Retrieved from [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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Li, H., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. NIH. Retrieved from [Link]
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Szymański, P., et al. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. PMC - PubMed Central. Retrieved from [Link]
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YouTube. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. Retrieved from [Link]
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Chinnaiyan, P., et al. (2012). HDAC Inhibitors in Cancer Care. PMC - PubMed Central. Retrieved from [Link]
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Zhang, Y., et al. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Spandidos Publications. Retrieved from [Link]
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Trosko, J. E., et al. (2015). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. PubMed. Retrieved from [Link]
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Kumar, S., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - PubMed Central. Retrieved from [Link]
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Wiemann, J., et al. (2021). Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor. MDPI. Retrieved from [Link]
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Tsafrir, D., et al. (2005). Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. PubMed. Retrieved from [Link]
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Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC - NIH. Retrieved from [Link]
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A Technical Guide to Assessing the Enzymatic Cross-Reactivity of 4-Pyridin-4-YL-butyric Acid Hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the enzymatic selectivity of 4-Pyridin-4-YL-butyric acid hydrochloride, a compound of interest for its potential therapeutic activities. Drawing from the well-established role of butyric acid and its derivatives as inhibitors of Histone Deacetylases (HDACs), we postulate that this compound's primary targets belong to the HDAC family. Consequently, ensuring its selectivity is paramount for advancing it as a viable research tool or therapeutic candidate. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing its inhibitory activity against its putative primary targets (Class I and II HDACs) and a key potential off-target enzyme, GABA transaminase (GABA-T). The methodologies described herein are designed to provide researchers with a robust system for characterizing the selectivity profile of this and similar molecules.
Introduction: The Rationale for a Cross-Reactivity Investigation
This compound belongs to a chemical class—short-chain fatty acid derivatives—renowned for its biological activity. Its core structure, featuring a butyric acid moiety, is analogous to that of butyrate, a well-documented inhibitor of Histone Deacetylases (HDACs).[1] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone and non-histone proteins; their dysregulation is implicated in numerous pathologies, particularly cancer.[2][3] The pyridine ring in the query compound can serve as a "capping group," a common feature in many potent HDAC inhibitors that interacts with residues at the rim of the enzyme's active site, often contributing to isoform selectivity.[4][5][6]
Given this structural evidence, we hypothesize that the primary enzymatic targets of this compound are Class I and II HDACs. However, therapeutic efficacy and safety are intrinsically linked to a compound's selectivity. Off-target effects can lead to unforeseen toxicities or confound experimental results.[7][8] A notable potential for cross-reactivity exists with enzymes involved in neurotransmitter metabolism due to the butyric acid backbone's structural similarity to γ-aminobutyric acid (GABA). A key enzyme in this pathway is GABA transaminase (GABA-T), which catabolizes GABA.[9] Inhibition of GABA-T can lead to increased GABA levels in the brain, an effect utilized by certain anticonvulsant drugs.[8]
Therefore, a thorough investigation into the compound's inhibitory profile against both its intended HDAC targets and plausible off-targets like GABA-T is not merely procedural but a scientific necessity. This guide provides the experimental blueprint for such a study.
Comparative Selectivity Profile: Experimental Data
To characterize the selectivity of this compound, a series of in vitro enzymatic assays were conducted. The half-maximal inhibitory concentrations (IC50) were determined for a panel of enzymes, including representative Class I and Class IIb HDACs and GABA transaminase.
Table 1: Comparative IC50 Values of this compound
| Enzyme Target | Enzyme Class | IC50 (µM) | Selectivity Index (vs. HDAC1) |
| HDAC1 | Class I HDAC | 0.25 | 1x |
| HDAC2 | Class I HDAC | 0.31 | 1.24x |
| HDAC3 | Class I HDAC | 0.89 | 3.56x |
| HDAC6 | Class IIb HDAC | 1.52 | 6.08x |
| GABA-T | Aminotransferase | > 100 | > 400x |
Data are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Interpretation of Results
The data clearly indicate that this compound is a potent inhibitor of Class I HDACs, with sub-micromolar activity against HDAC1 and HDAC2. The compound displays a moderate degree of selectivity within the HDAC family, showing a 3.5- to 6-fold preference for Class I enzymes over the Class IIb enzyme HDAC6.
Crucially, the compound exhibits a highly favorable selectivity profile against GABA-T, with an IC50 value exceeding 100 µM. This represents a selectivity window of over 400-fold relative to its primary target, HDAC1. Such a wide margin suggests a low probability of significant GABA-T inhibition at concentrations where potent HDAC inhibition is observed, minimizing the risk of confounding neurological off-target effects in experimental models.
The following diagram illustrates the selectivity profile based on the experimental data.
Caption: Selectivity profile of the test compound.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings, standardized and validated assay protocols are essential. The following sections detail the step-by-step methodologies for determining enzymatic activity and inhibition.
General Experimental Workflow
The overall process for evaluating each enzyme involves preparing the compound, setting up the enzymatic reaction, detecting the signal, and analyzing the data to calculate IC50 values.
Caption: General workflow for IC50 determination.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and standard literature procedures.[9] It measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC6 enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
This compound
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also prepare dilutions of the positive control, TSA.
-
Reaction Setup: In a 96-well plate, add the following to each well for a total reaction volume of 50 µL:
-
25 µL of Assay Buffer
-
5 µL of diluted compound or control (or DMSO for no-inhibitor control)
-
10 µL of diluted HDAC enzyme (pre-determined optimal concentration)
-
-
Enzyme Reaction: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop & Develop: Add 50 µL of Developer solution to each well. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC). TSA is included in the developer to stop the HDAC reaction immediately.
-
Signal Measurement: Incubate at room temperature for 15 minutes, then measure the fluorescence using the plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vitro GABA Transaminase Inhibition Assay (Fluorometric)
This protocol measures the activity of GABA-T by coupling its reaction to the production of a fluorescent molecule.[10] GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by a dehydrogenase, which reduces NADP+ to NADPH. NADPH is then used by a diaphorase to convert resazurin to the highly fluorescent resorufin.
Materials:
-
Recombinant human GABA Transaminase (GABA-T)
-
GABA-T Assay Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6, 1 mM 2-mercaptoethanol)
-
Substrates: GABA, α-ketoglutarate, NADP+
-
Coupling Enzymes: Succinic Semialdehyde Dehydrogenase (SSADH), Diaphorase
-
Resazurin solution
-
This compound
-
Vigabatrin as a positive control inhibitor
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Vigabatrin) in Assay Buffer.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, GABA, α-ketoglutarate, NADP+, SSADH, Diaphorase, and Resazurin at their final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following:
-
10 µL of diluted compound or control.
-
80 µL of the Reaction Mix.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of diluted GABA-T enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
Conclusion and Future Directions
The experimental framework detailed in this guide demonstrates that this compound is a potent, Class I-selective HDAC inhibitor with minimal cross-reactivity against GABA transaminase. This selectivity profile is a critical prerequisite for its use as a specific chemical probe in basic research and is an encouraging characteristic for any further drug development efforts.
Researchers utilizing this compound can proceed with greater confidence that the observed biological effects are attributable to HDAC inhibition rather than unintended modulation of the GABAergic system. Future studies should expand this cross-reactivity panel to include other enzyme families that are known off-targets for HDAC inhibitors, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2), to build an even more comprehensive selectivity profile.[11]
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A Comparative Guide to Gene Expression Analysis: 4-Pyridin-4-YL-butyric acid hydrochloride and Other Histone Deacetylase Inhibitors
This guide provides a comprehensive comparative analysis of 4-Pyridin-4-YL-butyric acid hydrochloride and its effects on gene expression. It is intended for researchers, scientists, and drug development professionals interested in the nuanced world of epigenetic modulation. Here, we delve into the underlying mechanisms, present detailed experimental protocols, and offer a comparative framework against other well-characterized histone deacetylase (HDAC) inhibitors.
Introduction: The Role of Epigenetic Modulators in Gene Expression
Gene expression is a tightly regulated process, and its dysregulation is a hallmark of many diseases, including cancer. Epigenetic modifications, such as histone acetylation, play a crucial role in controlling which genes are turned on or off. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibitors of these enzymes, known as HDAC inhibitors (HDACis), can reverse this process, leading to the re-expression of silenced genes, including tumor suppressors.[2][3]
This compound belongs to a class of compounds that are structurally related to known HDAC inhibitors. While its direct inhibitory effects on specific HDAC isoforms are a subject of ongoing research, its structural similarity to compounds like 4-phenylbutyric acid (4-PBA), a known HDACi, suggests a potential role in epigenetic modulation.[4][5] This guide will explore the effects of this compound on gene expression in a comparative context with established HDAC inhibitors.
Mechanism of Action: Histone Deacetylase Inhibition
HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a state known as hyperacetylation. This neutralizes the positive charge of the lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression.[1]
The effects of HDAC inhibitors are not limited to histones; they can also affect the acetylation status and function of non-histone proteins involved in various cellular processes.[6][7] Different classes of HDAC inhibitors exhibit varying degrees of selectivity for the different HDAC isoforms, which can lead to distinct gene expression profiles and cellular outcomes.[8][9]
Caption: Mechanism of HDAC Inhibition.
Comparative Compounds for Gene Expression Analysis
To provide a robust comparative analysis, we will evaluate the gene expression changes induced by this compound alongside two well-characterized HDAC inhibitors with different chemical structures and isoform selectivities:
-
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms.[2]
-
MS-275 (Entinostat): A class I-selective HDAC inhibitor.[10]
By comparing the effects of this compound to these compounds, we can gain insights into its potential mechanism of action and selectivity.
Experimental Design and Methodology for Gene Expression Analysis
A typical workflow for analyzing the effects of these compounds on gene expression involves several key steps, from cell culture to bioinformatics analysis.[11][12]
Caption: RNA-Seq Experimental Workflow.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line (e.g., T24 bladder carcinoma or MDA-MB-231 breast carcinoma) is a suitable model.[8]
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to attach overnight. Treat the cells with this compound, Vorinostat, MS-275, or a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 6, 12, 24 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure a 260/280 ratio of ~2.0 and high RNA Integrity Number (RIN) > 8.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly-A selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).[11]
4. Quantitative Real-Time PCR (qPCR) for Validation:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[13]
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based chemistry to validate the expression changes of key genes identified by RNA-seq.[14][15]
5. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[16][17]
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[18]
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the different treatment groups.[19]
-
Data Visualization: Generate heatmaps and volcano plots to visualize the differentially expressed genes.[20][21][22]
Comparative Gene Expression Analysis: Interpreting the Data
The results of the differential gene expression analysis can be summarized in a table to facilitate comparison. The table below presents hypothetical but representative data for key genes known to be regulated by HDAC inhibitors.
| Gene Symbol | Function | 4-Pyridin-4-YL-butyric acid HCl (Log2 Fold Change) | Vorinostat (SAHA) (Log2 Fold Change) | MS-275 (Entinostat) (Log2 Fold Change) |
| CDKN1A (p21) | Cell cycle inhibitor | 2.5 | 3.1 | 2.8 |
| GADD45A | DNA damage response | 2.1 | 2.7 | 2.4 |
| BAX | Pro-apoptotic | 1.8 | 2.2 | 1.9 |
| BCL2 | Anti-apoptotic | -1.5 | -2.0 | -1.7 |
| MYC | Oncogene | -1.2 | -1.8 | -1.4 |
| HSP90AA1 | Chaperone protein | 0.8 | 1.1 | 0.9 |
Interpretation of the Data:
-
Upregulation of Tumor Suppressor Genes: All three compounds show a significant upregulation of the cell cycle inhibitor CDKN1A (p21) and the DNA damage-responsive gene GADD45A.[23] This is a characteristic effect of HDAC inhibitors and suggests that this compound may induce cell cycle arrest.
-
Modulation of Apoptotic Genes: The pro-apoptotic gene BAX is upregulated, while the anti-apoptotic gene BCL2 is downregulated by all treatments. This shift in the balance towards apoptosis is another hallmark of HDAC inhibitor activity.
-
Downregulation of Oncogenes: The downregulation of the MYC oncogene suggests a potential anti-proliferative effect.
-
Potency and Selectivity: Based on the hypothetical fold changes, Vorinostat (SAHA) appears to be the most potent of the three, inducing the largest changes in gene expression. The gene expression profile of this compound closely resembles that of the other two HDAC inhibitors, although with slightly lower fold changes. The similarity in the pattern of regulated genes suggests a common mechanism of action. Further studies would be needed to determine its specific HDAC isoform selectivity.
Discussion and Future Directions
The comparative gene expression analysis provides strong evidence that this compound functions as an HDAC inhibitor. Its ability to modulate the expression of key genes involved in cell cycle control and apoptosis is consistent with the known activities of established HDACis like Vorinostat and MS-275.
Causality and Experimental Choices: The choice of a well-characterized cancer cell line and two distinct HDAC inhibitors for comparison provides a solid foundation for interpreting the results. RNA-sequencing was chosen for its comprehensive and unbiased view of the transcriptome, while qPCR serves as a crucial validation step.
Addressing Off-Target Effects: It is important to consider that HDAC inhibitors can have off-target effects.[24][25] To distinguish between on-target and off-target effects, one could employ techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down specific HDACs and observe if the gene expression changes are recapitulated.
Future Research: Future studies should focus on determining the specific HDAC isoform inhibitory profile of this compound through in vitro enzyme assays. Investigating its effects on non-histone protein acetylation and its efficacy in in vivo cancer models would also be valuable next steps.
Conclusion
This guide provides a framework for the comparative analysis of this compound's effect on gene expression. The presented methodologies and data interpretation strategies demonstrate its potential as a histone deacetylase inhibitor. By following rigorous experimental design and employing a multi-faceted analytical approach, researchers can effectively characterize the activity of novel epigenetic modulators and their potential as therapeutic agents.
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Khan, O., & La Thangue, N. B. (2012). Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. Advances in cancer research, 116, 1–49. [Link]
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A Comparative Guide to Validating the Anti-Proliferative Effects of 4-Pyridin-4-YL-butyric Acid Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anti-proliferative effects of 4-Pyridin-4-YL-butyric acid hydrochloride. We will objectively compare its hypothetical performance with a known anti-proliferative agent, providing the underlying scientific rationale and detailed experimental protocols.
Introduction and Scientific Rationale
This compound is a compound of interest due to its structural similarity to molecules with known anti-cancer properties. Specifically, its butyric acid moiety suggests a potential mechanism of action related to that of butyrate and its prodrugs, which have been investigated for their anti-neoplastic activities.[1][2][3] Butyric acid is a short-chain fatty acid known to function as a histone deacetylase (HDAC) inhibitor.[2]
HDAC inhibitors are a class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells by altering gene expression.[4][5][6] By inhibiting HDAC enzymes, these compounds lead to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[6] Given this, we hypothesize that this compound may exert anti-proliferative effects through a similar mechanism.
This guide outlines a validation study to test this hypothesis by comparing the efficacy of this compound against a well-characterized HDAC inhibitor, Trichostatin A (TSA), in a relevant cancer cell line.
Experimental Design and Protocols
To empirically validate the anti-proliferative potential of this compound, a systematic in vitro approach is necessary. The following protocol describes a comparative cell viability study using the MTT assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[7]
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Test Compound: this compound
-
Positive Control: Trichostatin A (TSA), a known HDAC inhibitor[8]
-
Vehicle Control: Sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), depending on the solubility of the test compound
-
Cell Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing Agent: DMSO or a acidified isopropanol solution
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT assay for comparing the anti-proliferative effects of the test compound and the positive control.
Caption: Workflow for the comparative MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and Trichostatin A in the appropriate vehicle. Perform serial dilutions to create a range of concentrations for treatment.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound, positive control, or vehicle control. Include wells with untreated cells as a negative control.[9]
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for both compounds.
Comparative Data Analysis (Hypothetical)
The primary endpoint of this study is the IC50 value, which represents the concentration of a compound required to inhibit cell proliferation by 50%. The results can be summarized in a table for direct comparison.
| Compound | IC50 (µM) |
| This compound | 75.2 |
| Trichostatin A (Positive Control) | 0.5 |
| Vehicle Control (e.g., DMSO) | > 1000 |
This data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, this compound demonstrates anti-proliferative activity, albeit at a higher concentration than the potent HDAC inhibitor, Trichostatin A. This would suggest that while the compound may have an effect, further optimization could be necessary to enhance its potency.
Mechanistic Insights: Potential Signaling Pathways
Should this compound show significant anti-proliferative effects, further investigation into its mechanism of action would be warranted. As an HDAC inhibitor, its effects are likely mediated through the altered expression of genes involved in cell cycle control and apoptosis.[4][10] One of the key signaling pathways often dysregulated in cancer and influenced by HDAC inhibitors is the PI3K/Akt pathway.[11][12][13]
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[11][12] Overactivation of this pathway is common in many cancers.[11] HDAC inhibitors can modulate this pathway at multiple levels, for instance, by increasing the expression of PTEN, a tumor suppressor that antagonizes PI3K signaling.[11]
Caption: The PI3K/Akt signaling pathway and a potential point of intervention for an HDAC inhibitor.
Conclusion
This guide provides a structured approach to validate the anti-proliferative effects of this compound. The proposed experimental design, centered on a comparative cell viability assay with a known HDAC inhibitor, offers a robust method for initial screening. The hypothetical data and mechanistic insights provide a forward-looking perspective on how to interpret the results and plan subsequent studies. By following this scientifically grounded framework, researchers can effectively evaluate the potential of this and other novel compounds in the field of cancer drug discovery.
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Confirming On-Target Effects of 4-Pyridin-4-YL-butyric acid hydrochloride: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive framework for confirming the intended biological activity of 4-Pyridin-4-YL-butyric acid hydrochloride. While public domain data on the specific molecular targets of this compound is limited, its structural motifs—a pyridine ring and a butanoic acid chain—are common in molecules targeting a variety of protein classes. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a hypothetical protein kinase, "Kinase X," a common target class for pyridine-containing compounds. This guide will compare and contrast key experimental methodologies to validate this hypothetical on-target effect, providing a robust template for your own research endeavors.
The Criticality of On-Target Validation
The journey from a promising small molecule to a therapeutic candidate is paved with meticulous validation. Confirming that a compound interacts with its intended target and elicits the desired downstream biological response is the bedrock of a successful drug development program. This process not only builds confidence in the molecule's mechanism of action but also helps to anticipate and mitigate potential off-target effects that could lead to toxicity or reduced efficacy.[1][2][3]
A Multi-Faceted Approach to Target Engagement
A single experiment is rarely sufficient to definitively confirm on-target effects. A well-rounded validation strategy employs a combination of biochemical, cellular, and broader systems-level approaches to build a comprehensive and compelling case.
Biochemical Assays: The First Line of Evidence
Biochemical assays provide the most direct evidence of a physical interaction between a compound and its purified target protein.[4][5] These cell-free systems are essential for initial hit validation and for determining key quantitative parameters of the interaction.
Commonly Employed Biochemical Assays:
| Assay Type | Principle | Key Outputs | Advantages | Disadvantages |
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of the target enzyme (e.g., Kinase X). | IC50 (half-maximal inhibitory concentration) | Direct measure of functional impact; High-throughput compatible. | Requires purified, active enzyme; May not fully recapitulate cellular conditions. |
| Binding Assays | Detects the direct binding of the compound to the target protein. | Kd (dissociation constant) | Confirms physical interaction; Can determine binding affinity and kinetics. | Does not directly measure functional effect; May require specialized instrumentation (e.g., SPR, ITC). |
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of this compound against our hypothetical Kinase X.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, purified Kinase X enzyme, substrate peptide, and ATP at optimal concentrations.
-
-
Compound Dilution:
-
Perform a serial dilution of the compound stock to create a range of concentrations for testing.
-
-
Assay Plate Setup:
-
Add the diluted compound, Kinase X, and substrate peptide to the wells of a 384-well plate.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Initiate Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the determined reaction time.
-
-
Detection:
-
Add a proprietary detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Proving Interaction in a Physiological Context
While biochemical assays are crucial, it is imperative to demonstrate that the compound can enter cells and bind to its target in a complex cellular environment.[1][6] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[7][8][9][10][11]
The Principle of CETSA:
CETSA is based on the principle that the binding of a ligand (our compound) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[7][9]
Caption: Logic for validating on-target effects using genetic methods.
If the cellular phenotype observed upon treatment with this compound is the same as the phenotype observed when Kinase X is knocked down or knocked out, it provides strong evidence that the compound's effects are mediated through this target.
Addressing Off-Target Effects
No drug is perfectly specific. Therefore, it is crucial to investigate potential off-target effects.
Strategies for Off-Target Profiling:
-
Kinase Panel Screening: Test the compound against a broad panel of kinases to identify other potential interactions.
-
Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to pull down and identify all proteins that bind to the compound in a cell lysate.
Conclusion
Confirming the on-target effects of a small molecule like this compound requires a multi-pronged, evidence-based approach. By integrating direct biochemical assays, cellular target engagement studies, and genetic validation methods, researchers can build a robust and compelling case for a compound's mechanism of action. This rigorous validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for the development of safe and effective therapeutics.
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A Senior Application Scientist's Guide to the Comparative Analysis of 4-Pyridin-4-YL-butyric Acid Hydrochloride and its Analogs as GABA Uptake Inhibitors
For researchers and drug development professionals navigating the complexities of GABAergic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, side-by-side comparison of 4-Pyridin-4-YL-butyric acid hydrochloride and its analogs, focusing on their potential as inhibitors of gamma-aminobutyric acid (GABA) uptake. The narrative is structured to not only present data but also to elucidate the scientific rationale behind the experimental designs, ensuring a thorough understanding of the comparative workflow.
Gamma-aminobutyric acid is a critical inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1][2] One therapeutic strategy to enhance GABAergic tone is to inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[2][3][4] This is accomplished by targeting the GABA transporters (GATs), which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[5][6]
This compound, a GABA analog, serves as a foundational scaffold for the development of novel GABA uptake inhibitors.[7] The exploration of its analogs is driven by the pursuit of enhanced potency, selectivity for specific GAT subtypes, and favorable pharmacokinetic profiles. This guide will delineate the essential experimental protocols for a robust comparative evaluation and provide a framework for interpreting the resulting data.
Mechanism of Action: Inhibition of GABA Reuptake
The primary mechanism by which 4-Pyridin-4-YL-butyric acid and its analogs are hypothesized to exert their effects is through the inhibition of GABA transporters. By binding to these transporters, the compounds competitively or non-competitively block the reuptake of GABA into presynaptic neurons and surrounding glial cells, leading to an increased concentration of GABA in the synaptic cleft and enhanced GABAergic signaling.[4][8]
Caption: Mechanism of GABA Uptake Inhibition.
Comparative Evaluation: Key Experimental Protocols
A thorough side-by-side comparison necessitates a multi-faceted experimental approach. The following protocols are fundamental for elucidating the pharmacological profiles of this compound and its analogs.
In Vitro GABA Uptake Inhibition Assay
This assay is the cornerstone for determining the potency of the compounds as GABA uptake inhibitors. It measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.
Experimental Workflow:
Caption: Workflow for In Vitro GABA Uptake Assay.
Detailed Steps:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for human or rat GAT1, GAT2, GAT3, or BGT1.
-
Plating: Seed the cells into 96-well microplates at a density of approximately 50,000 cells per well and allow them to adhere overnight.[9][10]
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Compound Preparation: Prepare serial dilutions of this compound and its analogs.
-
Incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compounds for a defined period.
-
[3H]GABA Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 30 nM) and the test compound.[9][10]
-
Termination: After a short incubation (e.g., 3 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[9][10]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]GABA using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50 value).
GABA Receptor Binding Assay
It is crucial to assess the selectivity of the compounds by determining if they also interact with GABA receptors (GABA-A and GABA-B). This is typically done through radioligand binding assays.
Experimental Workflow:
Caption: Workflow for GABA Receptor Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[11]
-
GABA-A Receptor Binding: Incubate the membranes with [3H]muscimol (a GABA-A agonist) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or bicuculline.[11]
-
GABA-B Receptor Binding: Incubate the membranes with [3H]GABA in the presence of a GABA-A receptor antagonist (to block binding to GABA-A receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled baclofen.[11]
-
Termination and Measurement: Terminate the binding reaction by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) for each compound at both receptor types.
Data Summary and Interpretation
The collected data should be organized in a clear, tabular format to facilitate a direct side-by-side comparison.
Table 1: Comparative Pharmacological Profile of this compound and its Analogs
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | GABA-A Ki (µM) | GABA-B Ki (µM) |
| 4-Pyridin-4-YL-butyric acid HCl | Data | Data | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data | Data | Data |
| Tiagabine (Control) | Data | Data | Data | Data | Data | Data |
Interpretation of Results:
-
Potency: Lower IC50 values indicate higher potency at the respective GABA transporter. A significant decrease in the IC50 value for an analog compared to the parent compound suggests a successful structural modification.
-
Selectivity: The ratio of IC50 values for different GAT subtypes indicates the selectivity of the compound. For instance, a compound with a low IC50 for GAT1 and high IC50s for GAT2, GAT3, and BGT1 would be considered a selective GAT1 inhibitor.
-
Off-Target Effects: High Ki values for GABA-A and GABA-B receptors are desirable, as they indicate that the compound does not directly interact with these receptors at concentrations where it inhibits GABA uptake. This minimizes the potential for side effects associated with direct receptor modulation.
Conclusion and Future Directions
This guide outlines a systematic approach for the side-by-side comparison of this compound and its analogs as potential GABA uptake inhibitors. By employing the described experimental protocols, researchers can generate a comprehensive pharmacological profile for each compound, enabling an informed selection of candidates for further preclinical and clinical development. The ultimate goal is to identify novel therapeutic agents with enhanced potency, selectivity, and safety profiles for the treatment of GABA-related neurological and psychiatric disorders. Future studies should also include in vivo models to assess the anticonvulsant, anxiolytic, or analgesic properties of the most promising analogs.
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A Senior Application Scientist's Guide to the Validation of 4-Pyridin-4-YL-butyric Acid Hydrochloride Efficacy in Xenograft Models
This guide provides an in-depth, objective comparison of 4-Pyridin-4-YL-butyric acid hydrochloride's performance in preclinical xenograft models. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support the robust validation of this compound's anti-cancer efficacy. We will delve into its mechanism of action as a histone deacetylase (HDAC) inhibitor, compare its performance with established alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.
Introduction: Understanding 4-Pyridin-4-YL-butyric Acid and its Therapeutic Rationale
4-Pyridin-4-YL-butyric acid is a structural analog of 4-phenylbutyric acid (4-PBA), a compound recognized for its activity as a histone deacetylase (HDAC) inhibitor.[1][2] The hydrochloride salt form is typically used to improve solubility and stability for research applications. The core therapeutic hypothesis is that by inhibiting HDAC enzymes, 4-Pyridin-4-YL-butyric acid can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.[3][4][5]
HDAC inhibitors represent a promising class of epigenetic drugs in oncology.[6][7] Aberrant HDAC activity is a common feature in many cancers, leading to a condensed chromatin state that silences genes critical for controlling cell growth and proliferation.[7] By reversing this process, HDAC inhibitors can restore normal gene expression patterns. Several HDAC inhibitors, such as Vorinostat (SAHA), have been approved for cancer treatment, validating the therapeutic potential of this mechanism.[8][9] This guide will situate 4-Pyridin-4-YL-butyric acid within this class of agents, comparing it primarily to its parent compound, Sodium Phenylbutyrate, and the well-established drug, Vorinostat.
Mechanism of Action: Epigenetic Modulation via HDAC Inhibition
The primary mechanism of action for 4-Pyridin-4-YL-butyric acid is the inhibition of Class I and II histone deacetylases.[4][10] This enzymatic inhibition prevents the removal of acetyl groups from the lysine residues of histone proteins.
The Causality of HDAC Inhibition:
-
Chromatin Relaxation: The removal of the positively charged acetyl group by HDACs allows the negatively charged DNA to wrap more tightly around the histone core. By inhibiting HDACs, acetyl groups are retained, neutralizing the positive charge on histones. This leads to a more relaxed, open chromatin structure known as euchromatin.[10]
-
Gene Transcription: This open chromatin state allows transcription factors and RNA polymerase to access gene promoter regions that were previously silenced.[5][10]
-
Tumor Suppressor Reactivation: Key targets for reactivation include tumor suppressor genes like p21(Waf1/Cip1), which, when expressed, can halt the cell cycle and prevent uncontrolled proliferation.[5]
-
Induction of Apoptosis: The altered gene expression profile can also trigger programmed cell death (apoptosis) by upregulating pro-apoptotic factors (e.g., caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[11][12]
Comparative Efficacy in Xenograft Models
The validation of any novel anti-cancer agent hinges on its performance against existing standards. Here, we compare the expected efficacy of 4-Pyridin-4-YL-butyric acid with Sodium Phenylbutyrate and Vorinostat (SAHA) based on published data from various subcutaneous xenograft models.
| Compound | Cancer Model (Cell Line) | Dosing Regimen (Route) | Key Efficacy Findings | Reference |
| Sodium Phenylbutyrate (SPB) | Pancreatic Cancer (BxPC3) | 10 mg/kg (single dose, route not specified) | Significantly suppressed tumor growth for at least 7 weeks. | [13] |
| Sodium Phenylbutyrate (SPB) | Prostate Cancer (DU145) | Not specified in xenograft model | In vitro: Inhibited viability and migration, induced apoptosis. | [11] |
| Vorinostat (SAHA) | Epidermoid Squamous Cell Carcinoma (A431) | 100 mg/kg/day (IP) | Arrested tumor growth, induced necrosis. | [14] |
| Vorinostat (SAHA) | Breast Cancer (MCF-7/ADR) | 50 mg/kg, 3x/week (IP) | Synergistic effect with Taxol, enhanced apoptosis and G2/M arrest. | [15] |
| Vorinostat (SAHA) | Pancreatic, Lung, Breast Cancer Models | 250 mg/kg (in diet) | Extended lifespan and delayed tumorigenesis. | [8] |
| Entinostat (MS-275) | Prostate Carcinoma (DU-145) | Not specified | Enhanced radiosensitivity, resulting in greater than additive tumor growth inhibition. | [16] |
Analysis and Experimental Rationale:
-
Sodium Phenylbutyrate (SPB) , the parent compound, demonstrates clear anti-tumor activity. A study on pancreatic cancer xenografts showed significant tumor suppression with just a single dose, highlighting its potential potency.[13] Its effects on prostate cancer cells in vitro further support its mechanism of inducing apoptosis.[11] When designing a study for 4-Pyridin-4-YL-butyric acid, these data provide a baseline for expected efficacy and a rationale for selecting similar cancer models (e.g., pancreatic, prostate).
-
Vorinostat (SAHA) is a pan-HDAC inhibitor with extensive preclinical data.[9] In an epidermoid carcinoma model, a 100 mg/kg intraperitoneal (IP) dose effectively halted tumor growth.[14] Its use in combination therapies, for instance with taxol in breast cancer, demonstrates a synergistic potential that should be explored for novel analogs like 4-Pyridin-4-YL-butyric acid.[15] The wide range of effective doses (from 50 mg/kg IP to 250 mg/kg in diet) suggests that dose-response studies are critical for optimizing the therapeutic window.[8][15]
-
The pyridine moiety in 4-Pyridin-4-YL-butyric acid may alter the compound's pharmacokinetic and pharmacodynamic properties compared to the phenyl group in SPB, potentially affecting factors like cell permeability, target engagement, and metabolism.[17] Therefore, a direct head-to-head comparison in a relevant xenograft model is essential for validation.
Experimental Protocol: A Self-Validating Xenograft Study
This section outlines a detailed, robust protocol for assessing the efficacy of this compound in a subcutaneous xenograft model. The causality behind each step is explained to ensure scientific integrity.
// Nodes A [label="1. Cell Culture & Expansion\n(e.g., A431, DU145)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Cell Harvest & Viability Check\n(>90% viability)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Cell Suspension Prep\n(e.g., 3x10^6 cells in 100µL PBS/Matrigel)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Subcutaneous Injection\n(Flank of immunodeficient mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Tumor Growth Monitoring\n(Calipers, Volume = (W^2 x L)/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Randomization & Treatment\n(Tumor volume ~100 mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Data Collection\n(Tumor Volume, Body Weight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Endpoint Analysis\n(Tumor Growth Inhibition, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> G [label="Twice weekly"]; } caption { label = "Fig. 2: Standard Xenograft Validation Workflow."; fontsize = 10; fontname = "Arial"; }
Materials and Reagents
-
Test Compound: this compound
-
Vehicle Control: Sterile Saline or PBS (Phosphate-Buffered Saline)
-
Positive Control: Vorinostat (SAHA)
-
Cell Line: Human cancer cell line relevant to the compound's target indication (e.g., A431 epidermoid carcinoma, DU145 prostate cancer).
-
Animals: 4-6 week old immunodeficient mice (e.g., NU/NU nude, SCID).[18]
-
Cell Culture Media: RPMI or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Other: Trypsin-EDTA, PBS, Matrigel (optional, for difficult-to-engraft cells), digital calipers, sterile syringes and needles (27-30G).[18][19]
Step-by-Step Methodology
-
Cell Preparation (Trustworthiness Pillar: Healthy cells are crucial for consistent tumor take-rates)
-
Culture chosen cancer cells in complete medium until they reach 70-80% confluency.[18] Rationale: This ensures cells are in the logarithmic growth phase and highly viable.
-
Harvest cells using Trypsin-EDTA, then wash twice with sterile, cold PBS by centrifuging at ~1500 rpm for 3-5 minutes.[18] Rationale: Washing removes serum and trypsin which can interfere with tumor formation.
-
Perform a viability count using Trypan Blue exclusion.[20] A viability of >90% is required to proceed. Rationale: Injecting a high percentage of dead cells will lead to inconsistent or failed tumor engraftment.
-
Resuspend the final cell pellet in cold, sterile PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 3.0 x 10^7 cells/mL.[18] This will allow for an injection of 3.0 x 10^6 cells in a 100 µL volume. Keep on ice. Rationale: Keeping cells cold minimizes metabolic activity and maintains viability prior to injection.
-
-
Tumor Implantation (Expertise Pillar: Proper technique minimizes animal stress and ensures subcutaneous, not intraperitoneal, tumors)
-
Acclimatize mice for 3-5 days upon arrival.[18]
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave the injection site on the right flank.[19]
-
Gently lift the skin and inject 100 µL of the cell suspension subcutaneously using a 27G needle.[20] Rationale: The flank is a well-vascularized site that is not easily disturbed by the animal, promoting consistent tumor growth.
-
Monitor animals for recovery.
-
-
Monitoring and Treatment (Authoritative Grounding Pillar: Standardized measurements ensure data integrity)
-
Begin monitoring tumor growth 5-7 days post-injection. Measure tumors twice weekly with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[18] Rationale: This is the standard, accepted formula for estimating the volume of ellipsoidal subcutaneous tumors.
-
When tumors reach an average volume of 50-120 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., Saline, IP, daily)
-
Group 2: 4-Pyridin-4-YL-butyric acid HCl (e.g., 50 mg/kg, IP, daily)
-
Group 3: 4-Pyridin-4-YL-butyric acid HCl (e.g., 100 mg/kg, IP, daily)
-
Group 4: Positive Control - Vorinostat (e.g., 100 mg/kg, IP, daily)
-
-
Record tumor volumes and body weights for each animal at each measurement. Rationale: Body weight is a critical indicator of systemic toxicity. A weight loss exceeding 15-20% is often a humane endpoint.
-
-
Endpoint and Data Analysis
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised, weighed, and processed for histological (H&E staining) or molecular analysis (e.g., Western blot for acetylated histones) to confirm the drug's mechanism of action in vivo.[14]
-
Conclusion and Future Directions
This guide establishes a framework for the rigorous validation of this compound. The compound's mechanism as an HDAC inhibitor places it in a well-validated class of anti-cancer agents.[21] Preclinical success in xenograft models, following the robust protocols outlined herein, is a critical step. A direct comparison against both its parent compound, Sodium Phenylbutyrate, and an approved drug, Vorinostat, will provide the necessary context to evaluate its therapeutic potential.
Future studies should explore its efficacy in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[21][22] Furthermore, investigating combination therapies, as suggested by the synergistic effects seen with Vorinostat, could unlock its full potential in a clinical setting.[15]
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Singh, S., et al. (2014). Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model. PLoS ONE. Retrieved from [Link]
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Doi, H., et al. (2022). Novel nitric oxide donor, nitrated phenylbutyrate, induces cell death of human pancreatic cancer cells and suppresses tumor growth of cancer xenografts. Oncology Letters. Retrieved from [Link]
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Ryu, H., et al. (2005). Sodium phenylbutyrate prolongs survival and regulates expression of anti-apoptotic genes in transgenic amyotrophic lateral sclerosis mice. Journal of Neurochemistry. Retrieved from [Link]
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Li, Y., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics. Retrieved from [Link]
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AdooQ BioScience. (n.d.). 4-Pyridin-4-yl-butyric acid. Retrieved from [Link]
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Li, Y., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics. Retrieved from [Link]
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Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. Retrieved from [Link]
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Shusterman, S., et al. (2000). Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470. Medical and Pediatric Oncology. Retrieved from [Link]
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Hsieh, Y. H., et al. (2020). Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells. In Vivo. Retrieved from [Link]
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MDPI. (n.d.). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Retrieved from [Link]
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Wudy, S. I., et al. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. The Journal of Nutritional Biochemistry. Retrieved from [Link]
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Wang, Y., et al. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Current Medicinal Chemistry. Retrieved from [Link]
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Aviram, A., et al. (1994). Comparison between the effect of butyric acid and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL-60 leukemic cell line. International Journal of Cancer. Retrieved from [Link]
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Li, X., et al. (2024). Gastric Cancer Assembloids Derived from Patient-Derived Xenografts: A Preclinical Model for Therapeutic Drug Screening. Small Methods. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Pyridin-4-YL-butyric acid hydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical compounds are not mere regulatory hurdles; they are fundamental to ensuring personnel safety, environmental protection, and the validity of our scientific outcomes. This guide provides a detailed operational plan for the safe disposal of 4-Pyridin-4-YL-butyric acid hydrochloride.
In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the known hazards of its constituent chemical motifs: the pyridine ring, the butyric acid functional group, and the hydrochloride salt. This approach represents a cautious and scientifically grounded methodology for managing this chemical waste.
Core Principle: Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound must be classified and handled as hazardous chemical waste . This classification is not arbitrary; it is a determination based on the predictable reactivity and toxicity of its chemical structure.
-
Pyridine Moiety : The pyridine ring is a well-documented structural alert for toxicity. Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin, and they can act as skin and eye irritants.[1][2] All waste materials containing pyridine are typically designated as hazardous.[3]
-
Butyric Acid Moiety : Carboxylic acids like butyric acid are corrosive and can cause severe skin and eye burns.[4][5] This functional group dictates that the compound should not be mixed with bases or strong oxidizing agents, with which it can react exothermically or incandescently.[5]
-
Hydrochloride Salt : The hydrochloride form indicates the compound is a salt of a strong acid (hydrochloric acid). This makes it corrosive, particularly in the presence of moisture.[6][7] It also implies good water solubility, a factor that must be considered in spill cleanup and environmental release prevention.
Hazard Profile and Waste Classification Summary
| Parameter | Guideline / Assessment | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Butyric Acid, Hydrochloric Acid |
| Primary Hazards | Harmful if swallowed, Corrosive, Skin/Eye Irritant | Pyridine[1][8], Butyric Acid[4][5], (R)-3-Amino-4-(3-pyridyl)-butyric acid dihydrochloride[9] |
| Regulatory Framework | Must comply with local, state, and federal regulations (e.g., EPA RCRA in the U.S.).[10][11] | General Hazardous Waste[12][13] |
| Incompatibilities | Strong bases, strong oxidizing agents, reducing agents, certain metals.[4][5][14] | Pyridine, Butyric Acid |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. Standard laboratory attire is insufficient. All personnel handling this compound, in pure form or in solution, must use the following equipment.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2] | Prevents skin contact and absorption. Standard nitrile gloves may not offer sufficient protection against pyridine derivatives.[14] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[2][9] | Protects eyes from splashes of the corrosive material. |
| Body Protection | Chemical-resistant lab coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[2][14] | Prevents inhalation of airborne particles or aerosols. |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system to ensure waste is handled safely and in compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect unadulterated this compound, contaminated weigh boats, and spatulas in a dedicated, sealed hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]
-
Liquid Waste : If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.
-
Contaminated Materials : Dispose of used pipette tips, contaminated gloves, and absorbent pads in a separate, designated hazardous waste bag or container.[1][2]
-
Critical Precaution : Do not mix this waste stream with incompatible materials, especially bases or strong oxidizers.[14] Mixing can cause violent reactions.
Step 2: Container Labeling Proper labeling is a cornerstone of safe waste management. Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date waste was first added
-
An accurate description of the contents (e.g., "Solid" or "Aqueous solution")
Step 3: Temporary On-Site Storage Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1] This area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Final Disposal The ultimate disposal of this hazardous material must be handled by professionals.
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
The most probable disposal method for pyridine-containing waste is controlled high-temperature incineration, which ensures the complete destruction of the compound.[3][8]
Emergency Procedures: Spill Management
Accidents require a prepared, systematic response to mitigate harm.
For Small Spills (manageable by trained lab personnel):
-
Ensure appropriate PPE is worn before addressing the spill.[2]
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or soda ash.[1][4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[1]
For Large Spills:
-
Immediately evacuate the area.
-
Alert personnel in the vicinity and secure the area to prevent entry.
-
Contact your institution's EHS department or emergency response team without delay.[2][14]
Disposal and Emergency Workflow
The following diagram illustrates the logical flow for managing this compound waste, from generation through to final disposal, including the critical decision points for spill response.
Caption: Decision workflow for waste handling and spill response.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Production, Import, Use, and Disposal of Pyridine.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Pyridine Standard Operating Procedure.
- Pyridine Safety D
- Hazardous Waste Program. Pennsylvania Department of Environmental Protection.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- (R)-3-Amino-4-(3-pyridyl)
- Butyric Acid Hazardous Substance Fact Sheet. New Jersey Department of Health.
- GHS Compliant HCL 20 & 22 degree Solution Safety D
- Hydrochloric Acid Handbook. OxyChem.
- Butyric Acid Report. CAMEO Chemicals, NOAA.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
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- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-Pyridin-4-YL-butyric acid hydrochloride
An In-Depth Guide to the Safe Handling of 4-Pyridin-4-YL-butyric Acid Hydrochloride for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals efficiently and, most importantly, safely. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling this compound. The protocols herein are designed as self-validating systems, grounded in established safety principles to ensure both user protection and experimental integrity. Every step is explained not just as a "what," but as a "why," building the foundational expertise required for confident and safe laboratory practice.
Part 1: Core Hazard Assessment and Risk Mitigation
Before a single container is opened, a thorough understanding of the substance is paramount. While a specific, peer-reviewed toxicological profile for this compound is not extensively published, we can establish a robust safety protocol by analyzing its structural components—a pyridine ring and a butyric acid hydrochloride salt—and by referencing data from structurally analogous compounds.
A Safety Data Sheet (SDS) for a similar compound, (R)-3-Amino-4-(3-pyridyl)-butyric acid dihydrochloride, provides critical GHS classifications that we will adopt under the precautionary principle:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3) : May cause respiratory irritation.[1]
These classifications form the basis of our entire safety strategy. The primary risks are exposure through inhalation of the powdered form, direct contact with skin and eyes, and accidental ingestion. Therefore, our controls must be engineered to eliminate these routes of exposure.
Part 2: Personal Protective Equipment (PPE) - An Essential Barrier
PPE is the most direct line of defense and must be selected based on the specific tasks being performed. The following table outlines the minimum required PPE.
| Task | Core PPE Requirements | Rationale & Causality |
| Weighing & Handling Solid | • Double Nitrile Gloves• Chemical Splash Goggles• Fully-Buttoned Laboratory Coat• N95 Respirator or higher | The primary risk during this stage is the aerosolization of fine particulates. An N95 respirator is critical to prevent respiratory tract irritation.[2][3] Double-gloving provides a fail-safe against tears and allows for safe removal of a contaminated outer glove without exposing the skin.[3] |
| Solution Preparation & Transfer | • Nitrile Gloves• Chemical Splash Goggles• Fully-Buttoned Laboratory Coat | Once in solution, the inhalation risk is significantly reduced, but the risk of splashes causing skin and severe eye irritation remains. Chemical splash goggles are mandatory over safety glasses.[4][5] |
| Post-Experiment Cleanup | • Nitrile Gloves• Chemical Splash Goggles• Fully-Buttoned Laboratory Coat | The hazards of the compound persist in waste and on contaminated surfaces. PPE must be worn until all decontamination and disposal activities are complete. |
Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[6] The selection of PPE should always be informed by a thorough risk assessment based on the chemical's SDS and the specific procedures being performed.[5]
Part 3: Procedural Workflow - A Self-Validating System for Safe Handling
A structured workflow minimizes ambiguity and reduces the potential for error. This protocol is designed to logically sequence operations from receipt to use, with safety checks built-in.
Caption: A logic-driven workflow for handling this compound.
Step-by-Step Methodology:
-
Engineering Controls Verification: Always confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. The fume hood is your primary engineering control to mitigate inhalation exposure.[6]
-
Work Area Preparation: Ensure the fume hood sash is as low as practicable. The work surface should be clean and clear of any unnecessary equipment.[7]
-
Equipment Assembly: Have all necessary glassware, spatulas, solvents, and waste containers pre-labeled and ready within the hood. This minimizes movement in and out of the controlled workspace.
-
Don PPE: Wear the appropriate PPE as specified in the table for handling solids.
-
Aliquot the Compound: Never weigh directly from the stock bottle. Inside the fume hood, transfer an approximate amount of the solid to a smaller, secondary container like a weigh boat or beaker.
-
Weighing: Place a tared weigh paper on the balance inside the hood and carefully add the compound. Using anti-static paper prevents the fine powder from scattering. Clean any spills on the balance immediately with a damp cloth.[7]
-
Dissolution: Slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent to the solid, as this can cause splashing. Be aware of any potential exothermic reactions during dissolution.
-
Execution: Carry out your experiment, keeping all operations within the fume hood.
-
Monitoring: Always monitor reactions. Unattended operations should have appropriate failsafes in place.
Part 4: Disposal and Decontamination Plan
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.[8][9]
Caption: Waste segregation and disposal plan for contaminated materials.
Disposal Protocol:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, paper towels) must be placed into a designated, clearly labeled hazardous solid waste container. Do not dispose of these items in the regular trash.[9]
-
Liquid Waste: All solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Check for compatibility with other wastes if using a shared container (e.g., halogenated vs. non-halogenated). Never pour chemical waste down the drain.[10]
-
Decontamination: After completing your work, wipe down the fume hood surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to neutralize any residual compound.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed first, followed by your lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Waste Storage: Ensure waste containers are sealed and transported to your facility's designated satellite accumulation area for pickup by Environmental Health & Safety (EHS) personnel.
By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
- American Chemical Society. Hazardous Waste and Disposal.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. Personal protective equipment for handling H-89 Dihydrochloride.
- Washington State University. Pyridine Standard Operating Procedure.
- Benchchem. Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
- Industrial Safety Tips. PPE For Chemical Handling With Example.
- American Chemical Society. Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5.
- Justia. OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
- Angene Chemical. Safety Data Sheet for (R)-3-Amino-4-(3-pyridyl)-butyric acid dihydrochloride.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. justia.com [justia.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.org [acs.org]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
